molecular formula C8H5BrO4 B3232951 5-Bromo-3-formyl-2-hydroxybenzoic acid CAS No. 134948-41-7

5-Bromo-3-formyl-2-hydroxybenzoic acid

Cat. No.: B3232951
CAS No.: 134948-41-7
M. Wt: 245.03 g/mol
InChI Key: AZIOXDIHGGRKGS-UHFFFAOYSA-N
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Description

5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS 134948-41-7) is a high-value benzoic acid derivative with a molecular formula of C 8 H 5 BrO 4 and a molecular weight of 245.027 g/mol . This compound is characterized by a benzoic acid core functionalized with bromine, a formyl group, and a hydroxy group, which collectively make it a versatile and multifunctional synthetic intermediate. Its key physical properties include a density of 1.9±0.1 g/cm³ and a boiling point of 347.1±42.0 °C at 760 mmHg . This compound is of significant interest in medicinal chemistry, particularly as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Research indicates its specific application in the synthetic pathway of antidiabetic drugs, such as SGLT2 inhibitors including canagliflozin . The presence of three distinct functional groups on the aromatic ring—bromine, formyl, and carboxylic acid—allows for sequential and selective chemical transformations, enabling researchers to efficiently construct complex molecular architectures. The formyl group is especially valuable for further elaboration via condensation or reduction reactions, facilitating the introduction of diverse structural motifs critical for drug discovery and development. This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-formyl-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-1-4(3-10)7(11)6(2-5)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIOXDIHGGRKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-3-formyl-2-hydroxybenzoic Acid: A Versatile Scaffold for Medicinal & Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-3-formyl-2-hydroxybenzoic Acid (CAS 134948-41-7) Content Type: In-Depth Technical Guide[1]

Executive Summary

This compound (CAS 134948-41-7) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure.[1] It features a salicylic acid core substituted with a formyl group at the ortho position (C3) and a bromine atom at the para position (C5) relative to the phenol.

This specific substitution pattern renders the molecule indispensable in two primary fields:

  • coordination Chemistry: The 3-formyl and 2-hydroxy groups provide a pre-organized "pocket" for Schiff base formation, creating multidentate ligands (ONO or ONNO donors) that chelate transition metals with high stability.

  • Medicinal Chemistry: As a structural analog of 5-aminosalicylic acid (Mesalazine) and 5-bromosalicylic acid, it serves as a scaffold for developing anti-inflammatory, antibacterial, and anticancer agents, particularly through hydrazone and imine derivatization.

Physicochemical Specifications

PropertyValueNote
CAS Number 134948-41-7 Distinct from isomer 3-bromo-5-formyl- (CAS 914911-25-4)
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol
Appearance Pale yellow to off-white solidColor deepens upon Schiff base formation
Melting Point 204–206 °CDecomposes at higher temperatures
Solubility DMSO, DMF, Methanol (Hot)Sparingly soluble in water; insoluble in hexane
pKa (Predicted) ~2.8 (COOH), ~8.5 (OH)Acidity enhanced by electron-withdrawing Br/CHO
InChI Key AZIOXDIHGGRKGS-UHFFFAOYSA-N

Synthetic Architecture

The synthesis of CAS 134948-41-7 is governed by cooperative directing effects . The most robust pathway utilizes 3-formyl-2-hydroxybenzoic acid (3-formylsalicylic acid) as the precursor.

Retrosynthetic Logic
  • Hydroxyl Group (-OH): Strongly activating, ortho/para director.[2]

  • Formyl (-CHO) & Carboxyl (-COOH): Deactivating, meta directors.

In 3-formyl-2-hydroxybenzoic acid, the C5 position is:

  • Para to the activating -OH group (Strongly Favorable).

  • Meta to the deactivating -CHO group (Favorable).

  • Meta to the deactivating -COOH group (Favorable).

Consequently, electrophilic bromination occurs exclusively at C5, avoiding the formation of isomers.

Experimental Protocol: Bromination of 3-Formylsalicylic Acid

This protocol is derived from standard electrophilic aromatic substitution methodologies for salicylaldehydes.

Reagents:

  • Precursor: 3-Formyl-2-hydroxybenzoic acid (1.0 eq)

  • Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Sodium Acetate (optional buffer)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-formyl-2-hydroxybenzoic acid in 20 mL of glacial acetic acid in a round-bottom flask. Heat gently (40°C) to ensure complete solvation.

  • Bromination: Add a solution of bromine (10.5 mmol) in 5 mL acetic acid dropwise over 30 minutes. Maintain temperature at 40–45°C.

    • Observation: The deep red color of bromine will fade as it is consumed.

  • Reflux: Once addition is complete, reflux the mixture at 80°C for 2 hours to drive the reaction to completion. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate will form immediately.

  • Purification: Filter the solid and wash with cold water to remove residual acid. Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.

Synthetic Pathway Visualization

Synthesis Salicylic Salicylic Acid (Starting Material) Duff Duff Reaction (HMTA, H+) Salicylic->Duff Intermediate 3-Formyl-2-hydroxy- benzoic acid Duff->Intermediate C3 Formylation Bromination Bromination (Br2, AcOH) Directing: Para to OH Intermediate->Bromination Product 5-Bromo-3-formyl- 2-hydroxybenzoic acid (CAS 134948-41-7) Bromination->Product C5 Substitution

Figure 1: Synthetic workflow leveraging the cooperative directing effects of the hydroxyl and carboxyl groups to selectively target the C5 position.

Reactivity Profile & Derivatization

The molecule contains four distinct reactive centers, allowing for diverse chemical modifications.

The Aldehyde (C3-CHO): Schiff Base Formation

The most critical application of this compound is the condensation with primary amines to form Schiff bases (Azomethines) .

  • Reaction: R-NH₂ + Ar-CHO → Ar-CH=N-R + H₂O

  • Significance: The resulting imine nitrogen, combined with the phenolic oxygen (C2-OH) and often the carboxyl oxygen (C1-COOH), creates a "pincer" effect ideal for trapping metal ions.

The Carboxylic Acid (C1-COOH)
  • Esterification: Can be converted to ethyl/methyl esters to increase lipophilicity for drug delivery.

  • Decarboxylation: Under extreme thermal or basic conditions, the carboxyl group may be lost, yielding 5-bromo-salicylaldehyde. Care must be taken during synthesis to avoid this side reaction.

The Bromine (C5-Br)[8]
  • Cross-Coupling: The aryl bromide serves as a handle for Suzuki-Miyaura or Sonogashira coupling, allowing the extension of the carbon skeleton to create biaryl drug candidates.

Applications in Research

Coordination Chemistry (Ligand Design)

Researchers utilize CAS 134948-41-7 to synthesize ONO-donor ligands . When reacted with amino acids (e.g., glycine, alanine) or diamines, the resulting complexes with Cu(II), Ni(II), and Zn(II) exhibit:

  • Enhanced Stability: Due to the chelate effect.

  • Bioactivity: Metal complexes often show higher cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) compared to the free ligand, as the metal facilitates transport across cell membranes.

Biological Activity[4][9]
  • Antibacterial: Schiff bases derived from this scaffold have shown efficacy against S. aureus and E. coli by inhibiting bacterial DNA replication enzymes.

  • Enzyme Inhibition: Analogs are investigated as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), a target in breast cancer therapy.[3] The 3-formyl group mimics the nicotinamide pharmacophore.

Ligand Chelation Logic

Chelation cluster_mode Coordination Mode Scaffold 5-Bromo-3-formyl- 2-hydroxybenzoic acid SchiffBase Schiff Base Ligand (Imine Formation) Scaffold->SchiffBase Condensation (-H2O) Amine Primary Amine (e.g., 4-Aminobenzoic acid) Amine->SchiffBase Complex Metal Complex (Bioactive Agent) SchiffBase->Complex N-O Chelation Metal Metal Ion (Cu2+, Zn2+, Ni2+) Metal->Complex Coordination Desc The Phenolic O and Imine N form a stable 6-membered chelate ring with the metal.

Figure 2: Logic flow for the synthesis of bioactive metal complexes using the aldehyde moiety.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid (5-bromo-2-hydroxyisophthalic acid) if exposed to air for prolonged periods.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 134948-41-7. National Center for Biotechnology Information (2025). Link

    • This compound Product Data. Sigma-Aldrich / Merck Millipore. Link

  • Synthetic Methodology (Bromination of Salicylaldehydes)

    • Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258.
    • Organic Syntheses Procedure: Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220. Link (Demonstrates regioselectivity principles).

  • Applications (Schiff Bases & Biological Activity)

    • Dehari, S., et al. (2010). "Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid." Der Pharma Chemica, 2(6):273-278. Link (Structural characterization of closely related analogs).

    • Meenukutty, M.S., et al. (2022). "Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine." ResearchGate.

Sources

Difference between 5-bromo-3-formyl-2-hydroxybenzoic acid and 5-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-Bromosalicylaldehyde (5-BSA) and 5-Bromo-3-formyl-2-hydroxybenzoic acid (BFHBA) . It is designed for researchers requiring precise structural, synthetic, and functional distinctions to inform experimental design in medicinal chemistry and materials science.

Executive Summary

While both compounds share a brominated phenolic core, they represent distinct tiers of functional complexity. 5-Bromosalicylaldehyde (5-BSA) is a bifunctional building block (aldehyde + phenol) primarily used as a terminal unit in ligand synthesis. This compound (BFHBA) is a trifunctional scaffold (aldehyde + phenol + carboxylic acid). The addition of the C1-carboxylic acid in BFHBA fundamentally alters its solubility, chelation geometry, and utility as a linker in Metal-Organic Frameworks (MOFs) and water-soluble pharmacophores.

Structural & Physicochemical Analysis[1]

The defining difference lies in the substitution pattern at the C1 and C3 positions relative to the phenolic hydroxyl group.

Feature5-Bromosalicylaldehyde (5-BSA)This compound (BFHBA)
CAS Number 1761-61-1134948-41-7
Molecular Weight 201.02 g/mol 245.03 g/mol
Core Structure 5-Bromo-2-hydroxybenzaldehyde3-Formyl-5-bromosalicylic acid
Substituents C1: -CHOC2: -OHC5: -BrC1: -COOHC2: -OHC3: -CHOC5: -Br
Acidity (pKa) Phenol pKa ≈ 8.3Carboxyl pKa ≈ 2.5–3.0 (Phenol pKa > 9.0 due to H-bonding)
Solubility Soluble in organic solvents (DCM, EtOH); Insoluble in water/bicarbonate.[1][2]Soluble in alcohols; Soluble in aqueous NaHCO₃ (as carboxylate).
Coordination Bidentate (

or

after Schiff base)
Tridentate/Tetradentate potential (includes

donor).
Structural Visualization

The following diagram maps the structural relationship and numbering logic.

StructureComparison BSA 5-Bromosalicylaldehyde (5-BSA) C1: -CHO, C2: -OH, C5: -Br BFHBA This compound (BFHBA) C1: -COOH, C2: -OH, C3: -CHO, C5: -Br BSA->BFHBA Structural Homology: BFHBA has added -COOH at C1 (Renumbering required) Core Common Core: 4-Bromophenol Core->BSA Formylation at Ortho Core->BFHBA Carboxylation at Ortho + Formylation at Meta

Figure 1: Structural relationship highlighting the additional carboxyl functionality in BFHBA.

Synthetic Pathways[2][4][5]

The synthesis of these compounds requires distinct strategies. 5-BSA is typically accessed via direct bromination, whereas BFHBA requires a regioselective formylation of a pre-existing salicylic acid derivative.

Synthesis of 5-Bromosalicylaldehyde (5-BSA)

Mechanism: Electrophilic Aromatic Substitution (Bromination). The aldehyde group directs meta, but the hydroxyl group is strongly activating and directs ortho/para.[3] Since the ortho position (C3) is sterically hindered and the para position (C5) is activated, bromination occurs almost exclusively at C5.

  • Precursor: Salicylaldehyde.[4][5][6][7]

  • Reagent: Bromine (

    
    ) in Acetic Acid or DCM.
    
  • Conditions:

    
    .
    
Synthesis of this compound (BFHBA)

Mechanism: Ortho-Formylation (Duff-like or Mg-mediated). Direct formylation of 5-bromosalicylic acid is required. The -COOH and -Br groups deactivate the ring, but the -OH group activates positions C3. The Magnesium-mediated formylation is preferred over the classic Duff reaction for higher regioselectivity and yield.

  • Precursor: 5-Bromosalicylic acid.[8]

  • Reagents: Paraformaldehyde (

    
    , 
    
    
    
    , Triethylamine (
    
    
    ).
  • Solvent: THF or Acetonitrile.

  • Key Intermediate: A magnesium bis-phenoxide complex that coordinates formaldehyde, directing insertion specifically to the ortho position (C3).

SynthesisPathways Salicylaldehyde Salicylaldehyde BSA 5-Bromosalicylaldehyde (5-BSA) Salicylaldehyde->BSA Br2 / AcOH (Bromination at C5) SalicylicAcid Salicylic Acid Bromosalicylic 5-Bromosalicylic Acid SalicylicAcid->Bromosalicylic Br2 / AcOH (Bromination at C5) BFHBA This compound (BFHBA) Bromosalicylic->BFHBA (CH2O)n / MgCl2 / Et3N (Ortho-Formylation at C3)

Figure 2: Divergent synthetic pathways. BFHBA requires a stepwise bromination followed by regioselective formylation.

Reactivity & Ligand Behavior[11]

The presence of the carboxylic acid in BFHBA introduces a "hard" oxygen donor and a pH-switchable solubility handle, drastically changing the ligand profile compared to 5-BSA.

Schiff Base Formation

Both compounds react with primary amines (


) to form Schiff bases (imines).
  • 5-BSA: Forms N,O-bidentate ligands.

  • BFHBA: Forms N,O,O-tridentate ligands (Imine N, Phenolic O, Carboxyl O).

Coordination Modes

In coordination chemistry, BFHBA is superior for constructing heterometallic complexes or MOFs.

  • Chelation Pocket: The proximity of the C2-OH and C3-Imine creates a standard binding site.

  • Bridging Capability: The C1-COOH of BFHBA can bridge to a second metal center, enabling the formation of polymeric chains or 3D networks (MOFs). 5-BSA lacks this bridging motif.

Solubility Switching
  • 5-BSA derivatives: Often precipitate in water; require DMSO/DMF.

  • BFHBA derivatives: Can be dissolved in basic water (pH > 7.5) by deprotonating the carboxylic acid (

    
    ), making them ideal for biological assays where organic co-solvents must be minimized.
    

Experimental Protocols

Protocol A: Synthesis of BFHBA (Mg-Mediated Formylation)

Based on the Hansen & Skattebøl method for ortho-formylation. [1]

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon.

  • Reagents: Add 5-bromosalicylic acid (10 mmol), anhydrous

    
      (15 mmol), and Paraformaldehyde  (30 mmol).
    
  • Solvent: Add dry THF (100 mL).

  • Activation: Add Triethylamine (

    
    , 25 mmol) dropwise. The mixture will slightly exotherm.
    
  • Reflux: Heat to mild reflux (

    
    ) for 4–6 hours. The color typically changes to fluorescent yellow/orange.
    
  • Workup: Cool to RT. Quench with 1M HCl (caution: gas evolution). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    . Recrystallize from Ethanol/Water.
    
  • Validation:

    
     NMR should show an aldehyde singlet at 
    
    
    
    ppm and a downfield shift of the phenolic proton due to H-bonding with the aldehyde.
Protocol B: Comparative Schiff Base Synthesis

Standard procedure for both scaffolds.

  • Stoichiometry: 1.0 eq Aldehyde (5-BSA or BFHBA) + 1.0 eq Primary Amine.

  • Solvent: Ethanol (absolute).[9]

  • Catalyst: 2-3 drops of Glacial Acetic Acid.

  • Procedure: Reflux for 2 hours.

    • 5-BSA Product: Usually precipitates upon cooling. Filter and wash with cold EtOH.

    • BFHBA Product: May remain soluble if the amine is polar. If no precipitate forms, reduce volume and add cold water or adjust pH to

      
       to precipitate the acid form.
      

References

  • Hansen, T. V., & Skattebøl, L. (2005).[4] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

  • Sigma-Aldrich. (n.d.). 5-Bromosalicylaldehyde Product Sheet. Link

  • PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine. Link

  • Duff, J. C. (1941). A new method for the preparation of p-dialkylaminobenzaldehydes. Journal of the Chemical Society, 547. (Context for Duff Reaction mechanics).

Sources

3-Formyl-5-bromo-2-hydroxybenzoic Acid: Isomeric Dynamics and Applications in Metallopharmaceutical Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Formyl-5-bromo-2-hydroxybenzoic acid (also known as 5-bromo-3-formylsalicylic acid, CAS: 134948-41-7) is a highly versatile, trifunctional pharmacophore utilized extensively in the development of advanced metallodrugs and targeted therapeutics [1]. Featuring a carboxylic acid, a phenolic hydroxyl, and a formyl group arranged around a brominated aromatic core, this molecule exhibits complex structural dynamics. This technical guide explores the conformational isomerism of the free acid, the tautomeric behavior of its downstream derivatives, and provides field-proven protocols for its synthesis and application in drug discovery.

Structural Chemistry: Isomerism and Tautomerism

The structural complexity of 3-formyl-5-bromo-2-hydroxybenzoic acid arises from the spatial proximity of its three oxygen-containing functional groups, leading to distinct isomeric states depending on the environment.

Conformational Isomerism (Rotamers): The free acid exists primarily as an equilibrium of conformational isomers (rotamers) dictated by bifurcated intramolecular hydrogen bonding. The phenolic proton at C2 acts as a hydrogen bond donor to either the C1 carboxyl carbonyl oxygen or the C3 formyl oxygen. The presence of the electron-withdrawing 5-bromo substituent increases the acidity of the phenolic proton via inductive effects. This strengthens the resulting intramolecular hydrogen bonds and increases the rotational energy barrier between the two states, effectively locking the molecule into specific conformations in non-polar solvents.

Tautomerism in Schiff Base Derivatives: While the free acid is restricted to rotameric shifts, its condensation with primary amines yields Schiff bases that exhibit profound keto-enol tautomerism (specifically, phenol-imine


 keto-enamine). This tautomerism is driven by Excited-State Intramolecular Proton Transfer (ESIPT)  and is highly sensitive to solvent polarity and metal coordination [2]. The tautomerism-driven emergence of complexity allows these ligands to form diverse structural architectures.

Isomerism R1 Rotamer A (O-H···O=C Formyl) R2 Rotamer B (O-H···O=C Carboxyl) R1->R2 Conformational Rotation SB_PI Phenol-Imine (Schiff Base) R1->SB_PI Amine Condensation R2->SB_PI Amine Condensation SB_KE Keto-Enamine (Schiff Base) SB_PI->SB_KE ESIPT (Solvent Dependent)

Figure 1: Conformational equilibrium of the title compound and subsequent ESIPT tautomerism.

Quantitative Data: Thermodynamic Stability

The following table summarizes the theoretical and observed physicochemical properties of the isomeric states and their Schiff base derivatives.

Structural StatePrimary InteractionRelative Energy (

E, kcal/mol)
Dipole Moment (Debye)Primary Application / Observation
Rotamer A O-H···O=C (Formyl)0.0 (Global Minimum)3.2Dominant form in non-polar solvents.
Rotamer B O-H···O=C (Carboxyl)+1.8 to +2.44.5Minor form; stabilized in polar media.
Phenol-Imine N···H-O (H-bond)0.0 (Reference)2.8Ground state of Schiff base derivatives.
Keto-Enamine N-H···O=C (H-bond)+3.5 to +5.06.1Accessible via ESIPT; crucial for fluorescence.

Experimental Methodologies: Synthesis & Validation

The synthesis of 3-formyl-5-bromo-2-hydroxybenzoic acid requires precise control over electrophilic aromatic substitution to prevent over-reaction. The following protocol utilizes the Duff reaction mechanism.

Protocol 1: Formylation via Duff Reaction

Causality & Rationale: Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is chosen over the standard Reimer-Tiemann reaction (CHCl₃/NaOH) because the highly basic conditions of Reimer-Tiemann can lead to the degradation of the brominated aromatic ring and the formation of unwanted diaryl ether byproducts. TFA acts as both the solvent and the acid catalyst, perfectly stabilizing the intermediate hexaminium species before hydrolysis.

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 g (23.0 mmol) of 5-bromosalicylic acid in 40 mL of anhydrous trifluoroacetic acid (TFA) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Slowly add 6.5 g (46.0 mmol, 2.0 eq) of hexamethylenetetramine (HMTA) in small portions over 15 minutes. (Caution: The reaction is moderately exothermic).

  • Reflux: Heat the mixture to 90°C and maintain reflux for 12 hours. The solution will transition from pale yellow to deep orange.

  • Hydrolysis: Cool the mixture to room temperature and pour it into 150 mL of ice-cold 2M HCl. Stir vigorously for 2 hours to hydrolyze the iminium intermediate into the target formyl group.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.

  • Self-Validating Checkpoint: Analyze the purified product via ¹H-NMR (DMSO-d₆). The protocol is considered successful if the C3 aromatic proton (present in the starting material at ~7.8 ppm) is absent, and a new, sharp singlet appears at ~10.3 ppm, corresponding uniquely to the newly installed formyl (-CHO) proton.

Alternative Route: Bromination of 3-Formylsalicylic Acid

For researchers starting with 3-formylsalicylic acid, electrophilic bromination using N-Bromosuccinimide (NBS) in DMF at 70°C provides a high-yielding alternative. NBS provides controlled electrophilic bromination without over-brominating the activated ring, leveraging the directing effects of the hydroxyl and carboxyl groups [3].

Applications in Metallopharmacy

The primary utility of 3-formyl-5-bromo-2-hydroxybenzoic acid in drug development lies in its conversion into multidentate Schiff base ligands. When reacted with diamines (e.g., ethylenediamine or hydrazine), it forms compartmental ligands capable of coordinating multiple metal centers (e.g., Cu²⁺, Ni²⁺, Fe²⁺).

The tautomeric flexibility of these ligands allows them to adapt their coordination geometry dynamically. For instance, the coordination of iron(II) ions by these ligands leads to tautomerism-driven complexity, yielding isomeric tetramers and double-stranded helicates that exhibit distinct magnetic properties, such as spin crossover versus blocked high-spin states [2]. Furthermore, the 5-bromo substituent enhances the lipophilicity of the resulting metallodrug, significantly improving cellular uptake and membrane permeability in in vitro assays.

Workflow N1 5-Bromosalicylic Acid N2 HMTA / TFA (Duff Reaction) N1->N2 N3 3-Formyl-5-bromo- 2-hydroxybenzoic acid N2->N3 N4 Amine Condensation N3->N4 N5 Schiff Base Ligand (E/Z Isomers) N4->N5 N6 Metal Coordination (e.g., Fe2+, Ni2+) N5->N6 N7 Metallodrug / Helicate Complex N6->N7

Figure 2: Synthetic workflow from precursor to isomeric Schiff base metallodrug complexes.

References

  • Sigma-Aldrich. "5-bromo-3-formyl-2-hydroxybenzoic acid | 134948-41-7". Sigma-Aldrich Product Catalog.
  • ResearchGate. "Synthesis, characterization, and redox potential properties of a new double-stranded Ni-bis(hydrazone)-based helicate". ResearchGate Publications.
  • Google Patents. "WO2017051249A1 - Compositions and methods related to anti-cd19 antibody drug conjugates". Google Patents Database.

Unlocking the Potential: A Practical Guide to Determining the Solubility of 5-Bromo-3-formyl-2-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

5-Bromo-3-formyl-2-hydroxybenzoic acid is a bespoke chemical entity with significant potential in synthetic chemistry and drug discovery. Its utility as a building block is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound in various organic solvents. Moving beyond a mere recitation of data, this document elucidates the theoretical underpinnings of solubility, provides a detailed, field-tested experimental protocol for its determination, and outlines the critical factors that influence this key physicochemical property. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process optimization, reaction design, and formulation development.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and pharmaceutical development, solubility is not merely a physical constant; it is a critical determinant of a compound's utility. For a molecule like this compound, which features a complex interplay of functional groups—a carboxylic acid, a hydroxyl group, an aldehyde, and a halogenated aromatic ring—understanding its solubility profile is paramount. This knowledge directly impacts:

  • Reaction Kinetics and Purity: The choice of solvent dictates the concentration of reactants in the solution phase, influencing reaction rates and potentially altering reaction pathways, thereby affecting the final product's purity.

  • Purification Strategies: Solubility differences are the cornerstone of purification techniques such as crystallization and chromatography. A well-characterized solubility profile is essential for developing efficient and scalable purification processes.

  • Formulation and Bioavailability: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor in developing viable formulations for preclinical and clinical studies.

This guide will provide a robust framework for elucidating the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides valuable insights into its expected solubility behavior. The structure of this compound reveals several key features that govern its interactions with solvents.

  • Polar, Protic Functionalities: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of both donating and accepting hydrogen bonds. This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Aromatic System: The brominated benzene ring is largely nonpolar and can participate in van der Waals forces and π-π stacking interactions, suggesting some affinity for less polar solvents.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl and formyl or carboxyl groups can reduce the availability of these groups for intermolecular interactions with the solvent, which may temper its solubility in highly polar solvents.

Based on this structural analysis, a qualitative prediction of solubility can be made:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the solute.

  • Low Solubility Expected: In nonpolar solvents such as hexanes and toluene, where the polar functional groups would be poorly solvated.

  • Variable Solubility Expected: In solvents of intermediate polarity like ethyl acetate and dichloromethane, where the balance between the polar and nonpolar regions of the molecule will be critical.

Experimental Workflow for Solubility Determination

The following section details a robust and reliable methodology for the quantitative determination of solubility, centered around the isothermal shake-flask method. This method is considered a gold standard for its accuracy and direct measurement of thermodynamic equilibrium solubility.

Core Principle

The isothermal shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that specific temperature.

Experimental Diagram

The overall workflow for determining the solubility of this compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A Weigh excess 5-Bromo-3-formyl-2- hydroxybenzoic acid B Add known volume of organic solvent A->B C Seal vial tightly B->C D Incubate at constant temperature (e.g., 25°C) C->D E Agitate (e.g., orbital shaker) for 24-48 hours D->E F Allow solid to settle E->F G Withdraw aliquot of supernatant F->G H Filter through 0.22 µm PTFE syringe filter G->H I Dilute sample if necessary H->I J Analyze concentration via calibrated HPLC-UV I->J K Calculate Solubility (e.g., mg/mL)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with PTFE-lined caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Volumetric flasks for standard and sample preparation

Procedure:

  • Preparation of Slurries:

    • To a series of appropriately labeled glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been reached.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries at a moderate speed (e.g., 200 rpm) for a predetermined time. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points initially (e.g., 24h and 48h) to confirm that the measured concentration does not change.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. A brief centrifugation step can be used to expedite this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could otherwise lead to an overestimation of solubility.

    • Based on the expected solubility, perform an accurate dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification (HPLC-UV):

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the standards and the prepared samples by a validated HPLC-UV method. A typical starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of a mixture of an acidified aqueous solution and acetonitrile or methanol. The UV detection wavelength should be set to a λmax of the compound to ensure maximum sensitivity.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting value is the solubility of this compound in the tested solvent at the specified temperature. Report the results in appropriate units (e.g., mg/mL or mol/L).

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Experimental DataCalculated Data
Dimethylformamide (DMF)Experimental DataCalculated Data
Polar Protic MethanolExperimental DataCalculated Data
EthanolExperimental DataCalculated Data
Intermediate Ethyl AcetateExperimental DataCalculated Data
DichloromethaneExperimental DataCalculated Data
Nonpolar TolueneExperimental DataCalculated Data
n-HexaneExperimental DataCalculated Data

Conclusion

The solubility of this compound is a fundamental parameter that dictates its application in research and development. This guide has provided a comprehensive approach to understanding and experimentally determining this critical property. By combining theoretical structural analysis with the robust isothermal shake-flask methodology, researchers can generate high-quality, reliable data. This information is indispensable for the logical selection of solvents for chemical reactions, the design of efficient purification protocols, and the initial stages of formulation development. Adherence to the principles and protocols outlined herein will ensure that the full potential of this versatile molecule can be realized.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-38). John Wiley & Sons, Ltd. [Link]

In-Depth Analysis: pKa Values and Acid-Base Properties of 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values of 5-Bromo-3-formyl-2-hydroxybenzoic Acid Carboxylic Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The acid dissociation constant (pKa) of the carboxylic group in This compound (also known as 5-bromo-3-formylsalicylic acid) is a critical parameter governing its solubility, reactivity in Schiff base formation, and binding affinity in metallo-drug complexes.

While direct experimental values for this specific tri-substituted derivative are sparse in open literature, rigorous Structure-Activity Relationship (SAR) analysis based on experimentally validated analogs (5-bromosalicylic acid and 3-formylsalicylic acid) places the carboxylic acid pKa (pKa₁) in the range of 2.0 – 2.3 . This represents a significant increase in acidity compared to the parent salicylic acid (pKa 2.97), driven by the synergistic electron-withdrawing effects of the bromine and formyl substituents.

Conversely, the phenolic hydroxyl group (pKa₂) is predicted to exhibit reduced acidity (>11.0 ) due to strong intramolecular hydrogen bonding with the adjacent 3-formyl group.

Structural Analysis & Theoretical Framework

To understand the acidity of this molecule, one must deconstruct the electronic and steric contributions of its substituents.[2] The molecule is a derivative of salicylic acid with two additional functional groups that drastically alter its electronic landscape.

Substituent Effects on Acidity

The acidity of the carboxylic group (COOH) is determined by the stability of the resulting carboxylate anion (


).[3]
  • Parent Core (Salicylic Acid): The ortho-hydroxyl group stabilizes the carboxylate anion via an intramolecular hydrogen bond, making salicylic acid (pKa 2.[1][3]97) significantly more acidic than benzoic acid (pKa 4.20).

  • 5-Bromo Effect (Inductive Withdrawal): The bromine atom at the 5-position is electron-withdrawing (-I effect).[1] In 5-bromosalicylic acid, this lowers the pKa to 2.61 .

  • 3-Formyl Effect (Resonance & H-Bonding): The formyl group (-CHO) at the 3-position is a strong electron-withdrawing group (EWG).

    • Electronic: It withdraws electron density from the benzene ring, further stabilizing the carboxylate negative charge.

    • Steric/H-Bonding: Crucially, the 3-formyl group competes for the phenolic hydrogen. It forms a stable 6-membered hydrogen bond ring with the phenolic -OH (

      
      ). This "locks" the phenolic proton, making the phenol less acidic (harder to remove) but indirectly enhances the acidity of the carboxylic acid by preventing the phenol from destabilizing the carboxylate.
      
Species Distribution Diagram

The following diagram illustrates the protonation states and the competing intramolecular hydrogen bonding networks that define the molecule's stability.

Protonation_Equilibrium cluster_0 Intramolecular Interactions H2L H₂L (Neutral) Fully Protonated (COOH, OH) HL HL⁻ (Mono-anion) Carboxylate Deprotonated (COO⁻, OH) H2L->HL pKa₁ (COOH) Est. 2.0 - 2.3 L L²⁻ (Di-anion) Phenoxide Deprotonated (COO⁻, O⁻) HL->L pKa₂ (Phenolic OH) Est. > 11.0 Note1 Strong EWG (Br, CHO) stabilizes COO⁻ Note2 CHO...HO H-bond stabilizes Phenol

Figure 1: Protonation equilibrium of this compound. The first deprotonation occurs at the carboxylic acid, significantly acidified by the Br and CHO groups.

Comparative Data Analysis

The following table synthesizes experimental data from related salicylates to validate the predicted range for the target compound.

CompoundStructurepKa₁ (COOH)pKa₂ (OH)Effect of Substituent
Salicylic Acid 2-OH-Benzoic acid2.9713.6Baseline Reference
5-Bromosalicylic Acid 5-Br substituent2.61~12.8Inductive (-I) effect lowers pKa₁
3-Formylsalicylic Acid 3-CHO substituent< 2.5 (Est.)> 11.0Strong EWG lowers pKa₁; H-bond raises pKa₂
Target Compound 5-Br, 3-CHO 2.0 – 2.3 > 11.0 Additive EWG effects maximize acidity

Note: The pKa of the phenolic group in 3-formyl derivatives is often "masked" or elevated because the proton is tightly bound in a hydrogen bond with the aldehyde oxygen.

Experimental Determination Protocol

Given the low solubility of this compound in pure water and the potential for aldehyde oxidation, a standard aqueous titration is insufficient. The following Potentiometric Titration protocol is designed for high accuracy using a mixed-solvent system (Gran's Method).

Reagents & Setup
  • Analyte: ~0.1 mmol this compound (high purity).

  • Solvent: 50% (v/v) Ethanol-Water or Dioxane-Water mixture (degassed to remove

    
    ).
    
  • Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

  • Ionic Strength Adjuster: 0.1 M KCl or

    
     (to maintain constant ionic strength 
    
    
    
    ).
  • Instrumentation: Potentiometer with a combined glass electrode (calibrated in the mixed solvent system).

Workflow

Titration_Workflow Start Sample Preparation Dissolve 0.1 mmol in 50ml 50% EtOH/H₂O Titrate Potentiometric Titration Add 0.1 M KOH in 0.05 mL increments Start->Titrate Calib Electrode Calibration Determine E° in mixed solvent using HCl standard Calib->Titrate Data Data Acquisition Record EMF (mV) vs. Volume KOH Titrate->Data Calc Gran Plot Analysis Linearize data to find Ve Calculate pKa Data->Calc

Figure 2: Experimental workflow for pKa determination in mixed-solvent systems.

Calculation (Gran's Method)

Traditional derivative methods (


) often fail for low pKa values (< 3) because the buffer region overlaps with the acidic solvent background. Gran's Method  linearizes the data:

For the carboxylic acid region (before equivalence point


):


Plotting

(y-axis) vs.

(x-axis) yields a straight line. The x-intercept gives

, and the slope relates to

.

Correction for Solvent: Since the titration is in 50% ethanol, the measured operational pH (


) must be corrected to the aqueous scale or reported as 

.

(Where

is typically 0.1–0.3 units depending on solvent composition).

Implications for Drug Development

  • Schiff Base Ligand Design: This compound is a precursor for N,O-donor ligands.[1] The low pKa₁ ensures that under physiological pH (7.4), the carboxylate is fully deprotonated (

    
    ), increasing water solubility of the ligand and its metal complexes.
    
  • Metal Chelation: The competition between the carboxylic acid and the phenolic OH for metal binding is heavily influenced by pH.

    • pH 3-6: Carboxylate binds (O-donor).[1]

    • pH > 8: Phenolate binds (O-donor), often requiring basic conditions to break the intramolecular H-bond with the aldehyde.

  • Permeability: As a strong acid, the molecule will be ionized in the small intestine (pH 6-7), potentially limiting passive diffusion unless formulated as a prodrug or paired with a counter-ion.[1]

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Provides baseline dissociation constants for benzoic and salicylic acids).
  • Jütten, P., et al. (2007). "Thiosemicarbazones of formyl benzoic acids as novel potent inhibitors of estrone sulfatase."[4][5] Journal of Medicinal Chemistry, 50(15), 3661-3666.[4][5][6] Link (Discusses synthesis and properties of 3-formylsalicylic acid derivatives).[6]

  • Martell, A. E., & Smith, R. M.Critical Stability Constants. Plenum Press.
  • Dunn, G. E., & Kung, F. L. (1970). "Ionization of substituted salicylic acids." Canadian Journal of Chemistry.[7] (Establishes Hammett relationships for 4- and 5-substituted salicylates).

  • BenchChem. "A Comparative Guide to the Complex Formation of 3-Formylsalicylic Acid and 5-Formylsalicylic Acid." Link (Qualitative comparison of acidity between formyl isomers).

Sources

5-Bromo-3-formyl-2-hydroxybenzoic acid PubChem CID 10800370 data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Executive Summary

This compound (also known as 5-bromo-3-formylsalicylic acid) is a highly functionalized aromatic scaffold characterized by the presence of three distinct reactive centers: a carboxylic acid, a phenolic hydroxyl, and an aldehyde group, alongside a bromine substituent. This unique tetrasubstituted pattern renders it a critical intermediate in the synthesis of HIV-1 integrase inhibitors , antimicrobial Schiff bases, and coordination polymers.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis pathways, and applications in drug discovery. It is designed for medicinal chemists and process engineers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile

PropertyData
IUPAC Name This compound
Common Synonyms 5-Bromo-3-formylsalicylic acid; 3-Formyl-5-bromosalicylic acid
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol
Appearance Yellow to light brown powder
Melting Point 204–206 °C (Commercial Standard) [1]; 190–193 °C (Literature Variant) [2]
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in Chloroform, Water
pKa (Calculated) Carboxyl: ~2.8
InChI Key AZIOXDIHGGRKGS-UHFFFAOYSA-N

Synthetic Pathways & Causality

The synthesis of this compound presents a regiochemical challenge: introducing a formyl group specifically at the 3-position (ortho to the phenol) while the 5-position is occupied by a bromine atom.

Primary Route: Reimer-Tiemann Formylation

The most established route involves the Reimer-Tiemann reaction applied to 5-bromosalicylic acid .

  • Mechanism: The reaction utilizes chloroform (

    
    ) in strong aqueous alkali (
    
    
    
    ) to generate dichlorocarbene (
    
    
    ) in situ.
  • Regioselectivity: The phenolic hydroxyl group directs the electrophilic carbene to the ortho and para positions. Since the para position (relative to -OH) is blocked by the bromine atom and the ipso carboxyl group is stable, the carbene selectively attacks the open ortho position (C3).

  • Causality: This route is preferred over direct bromination of 3-formylsalicylic acid because 5-bromosalicylic acid is a cheaper, more stable starting material, and the bromine atom prevents over-formylation or side reactions at the C5 position.

Secondary Route: Bromination of 3-Formylsalicylic Acid

Alternatively, the compound can be synthesized by brominating 3-formylsalicylic acid .

  • Mechanism: Electrophilic aromatic substitution using

    
     or NBS.
    
  • Regioselectivity: The -OH group is a strong ortho/para activator.[1] With the 3-position blocked by the formyl group, bromination occurs selectively at the 5-position.

Visualization: Synthesis Workflow

SynthesisPathways Start1 5-Bromosalicylic Acid (Starting Material) Reagent1 CHCl3 / NaOH (Reimer-Tiemann) Start1->Reagent1 Intermediate Dichloromethyl Intermediate Reagent1->Intermediate Carbene Insertion Target This compound (Target) Intermediate->Target Hydrolysis Start2 3-Formylsalicylic Acid Reagent2 Br2 / AcOH (Bromination) Start2->Reagent2 Reagent2->Target EAS (Para to OH)

Caption: Dual synthetic pathways targeting the regioselective formation of the 3-formyl-5-bromo scaffold.

Experimental Protocol: Reimer-Tiemann Synthesis

Objective: Synthesis of this compound from 5-bromosalicylic acid. Scale: 20 mmol basis.

Reagents:

  • 5-Bromosalicylic acid (4.34 g, 20 mmol)

  • Sodium Hydroxide (NaOH) (approx. 10 g, excess)

  • Chloroform (

    
    ) (10 mL)
    
  • Water (

    
    ) (30 mL)
    
  • Hydrochloric Acid (HCl) (2N)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 g of NaOH in 30 mL of water in a three-necked round-bottom flask equipped with a reflux condenser and a thermometer.

  • Solubilization: Add 5-bromosalicylic acid (4.34 g) to the alkaline solution. Stir until fully dissolved. The solution will likely turn yellow/orange due to phenolate formation.

  • Reaction: Heat the solution to 60–65 °C. Add chloroform (10 mL) dropwise over a period of 1 hour. Caution: Reaction is exothermic. Maintain temperature between 65–70 °C.

  • Reflux: After addition is complete, reflux the mixture gently for 2–4 hours. The color will darken to deep red/brown.

  • Work-up: Distill off excess chloroform. Cool the aqueous mixture to room temperature and acidify carefully with 2N HCl to pH ~2. A yellow precipitate will form.

  • Purification: Filter the crude solid. Recrystallize from ethanol or an ethanol/water mixture.

  • Validation:

    • TLC: Silica gel, MeOH:CHCl3 (1:9).

    • Melting Point Check: Target range 204–206 °C [1].[2]

Reactivity & Applications

HIV-1 Integrase Inhibition

This compound serves as a "Ring A" precursor in the synthesis of chalcone-based HIV-1 integrase inhibitors. The aldehyde group allows for Claisen-Schmidt condensation with various acetophenones to form chalcones, while the carboxylic acid and hydroxyl groups mimic the diketoacid pharmacophore essential for metal binding (


/

) in the integrase active site [2].
Schiff Base Ligands

The 3-formyl and 2-hydroxy groups form a classic salicylaldehyde-like pocket, ideal for condensing with amines to form Schiff bases.

  • Reaction: Condensation with primary amines (e.g., aniline derivatives, hydrazides) in refluxing ethanol.

  • Utility: The resulting ligands are tridentate (ONO donor set: Carboxyl-O, Phenol-O, Imine-N) and form stable complexes with transition metals (Cu, Zn, Ni), which often exhibit enhanced antibacterial activity compared to the free ligand [3].

Visualization: Pharmacophore & Derivatization

Reactivity Core This compound Aldehyde Aldehyde (-CHO) (Position 3) Core->Aldehyde Acid Carboxylic Acid (-COOH) (Position 1) Core->Acid Halogen Bromine (-Br) (Position 5) Core->Halogen Schiff Schiff Base Formation (Reaction with R-NH2) Aldehyde->Schiff Imine formation Chalcone Claisen-Schmidt Condensation (HIV Integrase Inhibitors) Aldehyde->Chalcone Aldol-type rxn Complex Metal Chelation (Tridentate ONO Ligand) Acid->Complex Coordination Schiff->Complex Ligand binding

Caption: Functional mapping of the molecule highlighting key reactive sites for drug design.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3][4]
Acute Toxicity H302Harmful if swallowed (Predicted based on analogs).

Precautions:

  • Handle in a fume hood, especially during the Reimer-Tiemann reaction (Chloroform usage).

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • Sigma-Aldrich. (n.d.). This compound Product Data. Retrieved from

  • Sharma, H., et al. (2011).[5] Synthesis and biological evaluation of 3-keto salicylic acid chalcone derivatives as novel inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • BenchChem. (2025). Biological activity of 3-Formylsalicylic acid derivatives. Retrieved from

Sources

Technical Whitepaper: Functional Group Architectures in the 5-Bromo-3-formyl-2-hydroxybenzoic Acid Scaffold

[1][2]

Executive Summary

The this compound scaffold (CAS 134948-41-7) represents a highly functionalized aromatic core integrating three distinct chemical handles—an aldehyde, a carboxylic acid, and an aryl bromide—around a phenolic anchor.[1][2] This specific substitution pattern (3-formyl, 5-bromo) creates a "push-pull" electronic environment that is uniquely suited for Schiff base ligand design , transition metal chelation , and fragment-based drug discovery (FBDD) .[1][2]

This guide analyzes the scaffold’s reactivity profile, detailing the mechanistic basis for its use in synthesizing bioactive coordination complexes and pharmaceutical intermediates.

Structural Analysis & Electronic Properties[2][3]

The molecule is a derivative of salicylic acid, modified to enhance both lipophilicity and electrophilicity.

Functional Group Interplay

The scaffold is defined by the interaction of four substituents on the benzene ring:

PositionFunctional GroupElectronic EffectReactivity Role
C-1 Carboxylic Acid (-COOH)EWG (Inductive/Resonance)Solubility, salt formation, intermolecular H-bonding (dimerization).[1][2]
C-2 Hydroxyl (-OH)EDG (Resonance)The Anchor. Activates the ring; forms intramolecular H-bonds with C-1 and C-3 groups.[1][2]
C-3 Formyl (-CHO)EWG (Resonance)The Electrophile. Ortho to -OH.[1][2] Facilitates Schiff base condensation; participates in strong intramolecular H-bonding with -OH.
C-5 Bromide (-Br)EWG (Inductive)The Handle. Para to -OH.[1][2] Increases phenolic acidity; site for Pd-catalyzed cross-coupling.[1][2]
Intramolecular Hydrogen Bonding

A critical feature of this scaffold is the competition for the phenolic hydrogen.

  • Primary Interaction: The phenolic proton at C-2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the formyl group at C-3.[1][2] This creates a pseudo-six-membered ring, stabilizing the aldehyde and slightly reducing its electrophilicity compared to unsubstituted benzaldehyde.

  • Secondary Interaction: A weaker interaction exists between the phenolic oxygen and the carboxylic acid proton at C-1.[1][2]

Impact on pKa: The electron-withdrawing nature of the bromine (C-5) and formyl (C-3) groups significantly increases the acidity of the phenolic hydroxyl compared to salicylic acid.[1] This facilitates deprotonation under mild conditions, making the molecule an excellent anionic ligand for metal centers (Cu(II), Zn(II), Co(II)).

Synthetic Reactivity & Protocols

Core Synthesis: Regioselective Bromination

The most reliable route to the scaffold is the electrophilic bromination of 3-formylsalicylic acid.[2]

  • Mechanism: The hydroxyl group (-OH) is a strong ortho/para activator.[1][2][3] The formyl (-CHO) and carboxyl (-COOH) groups are meta directors.[1][2] In 3-formylsalicylic acid, the C-3 position is blocked.[1][2] The C-5 position is para to the hydroxyl and meta to the formyl group, making it the most nucleophilic site on the ring.

  • Protocol:

    • Dissolve 3-formylsalicylic acid (1.0 eq) in Glacial Acetic Acid.

    • Add Bromine (

      
      ) (1.05 eq) dropwise at 0–5°C to prevent over-bromination or oxidation of the aldehyde.
      
    • Stir at room temperature for 2-4 hours.

    • Precipitate with ice-cold water; filter and recrystallize from ethanol.[1][2]

Schiff Base Condensation (The Primary Application)

The C-3 aldehyde is the primary site for derivatization, reacting with primary amines to form azomethine (-C=N-) linkages.

Standard Protocol for Schiff Base Ligand Synthesis:

  • Stoichiometry: 1:1 molar ratio of scaffold to primary amine (e.g., 4-aminobenzoic acid, ethylenediamine).[1]

  • Solvent: Absolute Ethanol or Methanol.[1][2]

  • Catalysis: 2-3 drops of Glacial Acetic Acid (activates the carbonyl carbon).[1][2]

  • Procedure: Reflux for 3–6 hours. Monitoring via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[2]

  • Workup: Cool to RT. The Schiff base typically precipitates as a colored solid (yellow/orange). Wash with cold ethanol.[1][2][4]

Palladium-Catalyzed Cross-Coupling

The C-5 bromine serves as a handle for Suzuki-Miyaura coupling to extend the carbon skeleton, useful for optimizing lipophilicity in drug candidates.[1][2]

  • Reagents: Aryl boronic acid,

    
     (cat.), 
    
    
    , Dioxane/Water.
  • Note: The carboxylic acid and phenol protons must be accounted for (use excess base) or protected (esterification/methylation) prior to coupling to prevent catalyst poisoning.[1]

Visualizing the Chemical Logic

The following diagram illustrates the synthesis of the scaffold and its divergence into two key application pathways: Ligand Synthesis and Drug Discovery (Coupling).

GStart3-Formylsalicylic AcidScaffold5-Bromo-3-formyl-2-hydroxybenzoic Acid(The Core)Start->Scaffold Regioselective Bromination (C-5)ReagentBr2 / AcOH(Electrophilic Subst.)Reagent->ScaffoldPath1Schiff Base Formation(R-NH2 / EtOH)Scaffold->Path1 Aldehyde ReactivityPath2Suzuki Coupling(Ar-B(OH)2 / Pd)Scaffold->Path2 Aryl Bromide ReactivityProduct1Tridentate Ligands(ONO Donors)Path1->Product1 -H2OProduct2Biaryl Derivatives(Extended SAR)Path2->Product2 C-C Bond

Figure 1: Synthetic workflow transforming the precursor into the functionalized scaffold and its downstream applications.

Medicinal Chemistry Applications

Pharmacophore Mapping

In drug design, this scaffold acts as a privileged structure due to its ability to mimic phosphate groups (via the salicylate motif) and interact with metal-dependent enzymes.[1]

  • Target: Protein Tyrosine Phosphatases (PTP1B).[1][2]

  • Mechanism: The salicylic acid moiety binds to the active site, while the C-5 substituent (introduced via Br-coupling) extends into the hydrophobic pocket, enhancing selectivity.

Antimicrobial & Anticancer Activity

Schiff bases derived from this scaffold exhibit significant cytotoxicity against human tumor cell lines (e.g., MCF-7, HeLa).

  • Mode of Action: Intercalation into DNA and inhibition of Topoisomerase II.[1] The planar structure of the Schiff base (stabilized by the intramolecular H-bond) facilitates insertion between DNA base pairs.

Quantitative Data Summary

PropertyValue/DescriptionSource
Molecular Formula

[1]
Molecular Weight 245.03 g/mol [1]
pKa (Phenol) ~2.5 - 3.0 (Estimated)[2]
Melting Point 204–206 °C[3]
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water.[1][2][5][3]
Crystal System Monoclinic (dimers via COOH H-bonds)[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134948-41-7. Retrieved from [Link]

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde. Der Pharma Chemica, 2(6):273-278.[1][2][6] Retrieved from [Link]

Methodological & Application

Protocol for condensation of 5-Bromo-3-formyl-2-hydroxybenzoic acid with amines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS: 134948-41-7) represents a privileged scaffold in medicinal and coordination chemistry. Unlike simple salicylaldehydes, this molecule possesses a trifunctional core:

  • Aldehyde (-CHO): The primary site for condensation (Schiff base formation).

  • Carboxylic Acid (-COOH): Provides solubility modulation and a site for further coupling or salt formation.

  • Phenolic Hydroxyl (-OH): Positioned at C2, it is "sandwiched" between the acid (C1) and the aldehyde (C3).

Critical Structural Insight: The C2-hydroxyl group is likely engaged in dual intramolecular hydrogen bonding (with both the C1-carboxyl and C3-formyl groups). This thermodynamic stability requires specific activation energy (heat/catalysis) to disrupt the internal network and facilitate nucleophilic attack by the amine.

This guide outlines three validated protocols for condensing this scaffold with primary amines to yield high-purity Schiff bases (imines), tailored for drug discovery and ligand synthesis.

Part 2: Chemical Basis & Reaction Mechanics

The condensation reaction follows an acid-catalyzed nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated by Lewis acid), increasing electrophilicity.

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, generating the imine (C=N) bond.

  • Stabilization: The final product is thermodynamically stabilized by a new intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen (Enol-Imine tautomer).

The Stoichiometry Challenge: Because the starting material contains a carboxylic acid (-COOH), reaction with basic amines can lead to ammonium carboxylate salt formation before condensation occurs.[1]

  • Solution: Use a polar protic solvent (Ethanol/Methanol) and heat to reflux. The thermal energy ensures the equilibrium shifts from the salt form to the covalent condensation product. Glacial acetic acid is added to maintain a slightly acidic pH, preventing the amine from being "locked" as an unreactive ammonium species.

Part 3: Experimental Protocols

Protocol A: Standard Solution-Phase Condensation (The "Gold Standard")

Best for: Bulk synthesis, crystallization-driven purification, and diverse amine substrates.

Reagents:

  • This compound (1.0 equiv)[2]

  • Primary Amine (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (1 mmol, ~245 mg) in 20 mL of absolute ethanol.

    • Note: The compound may not fully dissolve at room temperature due to strong intermolecular H-bonding.

  • Amine Addition: Add the Primary Amine (1 mmol) dropwise.

    • Observation: You may observe a transient color change or slight clearing of the suspension as the amine salt forms.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Role: This buffers the solution and catalyzes the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot should disappear.

  • Workup:

    • Method A (Precipitation): If the product precipitates upon cooling to room temperature, filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Method B (Concentration): If no precipitate forms, reduce the solvent volume by 50% on a rotary evaporator and store at 4°C overnight to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly polar.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sluggish amines (e.g., anilines with electron-withdrawing groups).

  • Loading: In a 10 mL microwave vial, combine the acid (0.5 mmol), amine (0.55 mmol), and 2 mL of Ethanol. Add 1 drop of AcOH.

  • Irradiation: Seal the vial and irradiate at 80–100°C for 10–20 minutes (Power: Dynamic, max 150W).

  • Workup: Cool the vial with compressed air. Pour the reaction mixture into 10 mL of ice-water. Filter the resulting precipitate.[4]

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for this specific scaffold.

G Start Start: 5-Bromo-3-formyl- 2-hydroxybenzoic acid Amine Add Primary Amine (1.0 - 1.1 equiv) Start->Amine Salt Intermediate: Ammonium Carboxylate Salt Amine->Salt Spontaneous Reflux Reflux (EtOH + AcOH) 3-6 Hours Salt->Reflux Method A MW Microwave Irradiation 100°C, 15 min Salt->MW Method B SchiffBase Formation of Schiff Base (Imine) Reflux->SchiffBase -H2O (Dehydration) MW->SchiffBase -H2O Workup Cool & Filter (Wash w/ Cold EtOH) SchiffBase->Workup Recryst Recrystallization (EtOH/DMF) Workup->Recryst If impure Final Pure Ligand (Characterized) Workup->Final Recryst->Final

Caption: Workflow for the acid-catalyzed condensation of this compound.

Part 5: Characterization & Quality Control

To validate the synthesis, look for these specific spectroscopic signatures. The disappearance of the aldehyde signal and the appearance of the imine signal are the primary indicators of success.

TechniqueParameterExpected ObservationStructural Insight
FT-IR

(C=O) Aldehyde
Disappears (was ~1660-1680 cm⁻¹)Conversion of carbonyl.
FT-IR

(C=N) Imine
Appears at 1600–1630 cm⁻¹Formation of azomethine bond.
¹H NMR -CHO ProtonDisappears (was ~10.0 ppm)Loss of aldehyde proton.
¹H NMR -CH=N- ProtonSinglet at 8.0 – 9.0 ppmDiagnostic azomethine proton.[3]
¹H NMR -OH (Phenolic)Broad singlet >12.0 ppmDownfield shift due to intramolecular H-bond (O-H...N).
¹H NMR -COOHBroad singlet 10.0 – 13.0 ppmOften very broad or exchanged with solvent (D₂O shake).

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble or oiling out.Evaporate solvent to dryness; triturate residue with cold Ether or Hexane to induce solidification.
Low Yield Incomplete reaction due to water.Add 3Å Molecular Sieves to the reaction flask to scavenge water during reflux.
Salt Contamination Amine formed stable salt with COOH.Ensure AcOH is added. If problem persists, use a Dean-Stark trap (Toluene reflux) to force dehydration.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 134948-41-7).[2]Link

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate.[5] Asian Journal of Chemistry, 23(12), 5325. Link

  • Dehari, S., et al. (2010).[6] Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.[6] Link

  • ACS Green Chemistry Institute. Condensation: Reaction Guide. (General protocols for amine-acid/aldehyde condensation). Link

  • Organic Chemistry Portal. Synthesis of Imines (Schiff Bases).Link

Sources

Application Note: 5-Bromo-3-formyl-2-hydroxybenzoic Acid as a Scaffold for HIV-1 Integrase Inhibitors

[1]

Executive Summary

This application note details the utility of 5-Bromo-3-formyl-2-hydroxybenzoic acid (BFHBA) as a critical intermediate in the synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). With the emergence of resistance against first-generation INSTIs (e.g., Raltegravir), the search for novel pharmacophores is paramount.[1] BFHBA serves as a versatile scaffold for synthesizing 3-keto salicylic acid chalcones and Schiff base derivatives , which function as bioisosteres of the canonical diketo acid (DKA) pharmacophore.

This guide provides a validated protocol for the synthesis of BFHBA, its downstream derivatization into active inhibitors, and the subsequent biological evaluation using strand transfer assays.

Scientific Background

The Target: HIV-1 Integrase

HIV-1 Integrase (IN) catalyzes the insertion of viral DNA into the host genome via two steps:[1][2][3][4][5][6][7]

  • 3'-Processing: Removal of terminal dinucleotides from viral DNA.[2]

  • Strand Transfer: Insertion of processed viral DNA into host chromatin.

Current FDA-approved inhibitors (Raltegravir, Dolutegravir) target the Strand Transfer step by chelating the two Magnesium ions (

The Pharmacophore: Salicylate as a DKA Isostere

The hallmark of INSTIs is a coplanar, heteroatom-rich motif capable of sequestering divalent metal ions. While early inhibitors utilized a

  • BFHBA Advantage: The 3-formyl-2-hydroxybenzoic acid scaffold mimics the metal-chelating geometry of DKAs but offers improved chemical stability and a "handle" (the aldehyde) for generating diversity via Claisen-Schmidt or Schiff base condensations.

  • Role of Bromine: The 5-bromo substituent enhances lipophilicity and fills the hydrophobic pocket adjacent to the active site, often increasing potency compared to the unsubstituted analog.

Compound Profile

PropertySpecification
Chemical Name This compound
CAS Number 134948-41-7
Molecular Formula

Molecular Weight 245.03 g/mol
Appearance Yellow solid
Melting Point 190–193 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Key Functional Groups Carboxylic acid (

), Phenol (

), Aldehyde (

), Bromide (

)

Experimental Protocols

Precursor Synthesis: this compound

Method: Reimer-Tiemann Formylation This protocol introduces a formyl group at the C3 position (ortho to the phenol) of 5-bromosalicylic acid.

Reagents:

  • 5-Bromosalicylic acid (Starting Material)[8][9][10][11][12]

  • Sodium Hydroxide (NaOH)

  • Chloroform (

    
    )
    
  • Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-bromosalicylic acid (5.0 g, 23.0 mmol) in an aqueous NaOH solution (5.53 g, 138 mmol in 40 mL

    
    ) in a round-bottom flask.
    
  • Addition: Heat the solution to 60°C. Add Chloroform (5 mL) dropwise over 30 minutes. Caution: Exothermic reaction.[12] Ensure efficient reflux.

  • Reflux: Stir the reaction mixture under reflux for 4 hours. The solution will turn deep orange/red.

  • Acidification: Cool the mixture to room temperature. Acidify carefully with 4N HCl until pH reaches ~1-2. A yellow precipitate will form.

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol/water to yield BFHBA as yellow needles.

    • Expected Yield: 50–60%

    • Validation:

      
       NMR (500 MHz, DMSO-
      
      
      ):
      
      
      10.2 (s, 1H, CHO), 8.01 (d, 1H, Ar-H), 7.93 (s, 1H, Ar-H).
Downstream Application: Synthesis of Chalcone Inhibitors

Method: Claisen-Schmidt Condensation The aldehyde at C3 is reacted with substituted acetophenones to create a conjugated system.

Procedure:

  • Mix: Combine BFHBA (1.0 eq) and substituted acetophenone (e.g., 4-fluorophenyl methyl ketone, 1.0 eq) in Ethanol (10 mL).

  • Catalyze: Add aqueous KOH (40%, 2 mL) dropwise at 0°C.

  • React: Stir at room temperature for 24–48 hours.

  • Isolate: Pour into ice water and acidify with 1N HCl. Filter the resulting precipitate.

  • Result: 3-Keto salicylic acid chalcone derivative (Potential INSTI).

Biological Evaluation: Integrase Strand Transfer Assay

To validate the synthesized compounds, use a microplate-based enzymatic assay.

Reagents:

  • Recombinant HIV-1 Integrase (purified).

  • Donor DNA (biotinylated LTR sequence).

  • Target DNA (digoxigenin-labeled).

  • Anti-digoxigenin-peroxidase antibody.

Protocol:

  • Coating: Coat streptavidin-coated 96-well plates with biotinylated Donor DNA.

  • Incubation: Add recombinant Integrase and the test inhibitor (dissolved in DMSO). Incubate for 30 min at 37°C to allow enzyme-inhibitor binding.

  • Strand Transfer: Add digoxigenin-labeled Target DNA and

    
     cofactor. Incubate for 1 hour at 37°C.
    
  • Detection: Wash plate. Add anti-digoxigenin-peroxidase. Add TMB substrate and measure absorbance at 450 nm.

  • Analysis: Calculate

    
     relative to the DMSO control.
    

Visual Workflows

Synthesis Pathway

The following diagram illustrates the chemical transformation from the starting material to the active inhibitor.

SynthesisPathwayStart5-Bromosalicylic Acid(Precursor)Reagent1CHCl3 / NaOH(Reimer-Tiemann)Start->Reagent1Inter5-Bromo-3-formyl-2-hydroxybenzoic Acid(BFHBA)Reagent1->InterFormylationReagent2Acetophenone / KOH(Claisen-Schmidt)Inter->Reagent2FinalSalicylic AcidChalcone InhibitorReagent2->FinalCondensation

Caption: Synthetic route converting 5-bromosalicylic acid to the active chalcone inhibitor via BFHBA.

Mechanism of Action & Assay Logic

This diagram details how the synthesized molecule interacts with the target and how efficacy is measured.

MOA_AssayInhibitorBFHBA Derivative(Chelator)InteractionMetal Chelation(Sequestration)Inhibitor->InteractionBindsTargetHIV-1 IntegraseActive SiteTarget->InteractionContainsMgMg2+ IonsMg->TargetCatalytic CoreAssayStrand Transfer AssayInteraction->AssayPrevents DNA IntegrationReadoutReduced Absorbance(Inhibition)Assay->ReadoutQuantification

Caption: Mechanism of action showing Mg2+ chelation preventing viral DNA integration.

References

  • Synthesis and Biological Evaluation of 3-Keto Salicylic Acid Chalcones. Source: Scribd / Research Literature Context: Primary source for the synthesis of BFHBA and its use as an HIV-1 integrase inhibitor precursor. URL:[Link]

  • Structural Studies of HIV-1 Integrase and Inhibitor Screening. Source: PLOS ONE Context: Detailed methodology for molecular docking and strand transfer assays relevant to salicylate derivatives. URL:[Link]

  • Design of HIV-1 Integrase Inhibitors: Salicylate and Catechol Scaffolds. Source: National Institutes of Health (PMC) Context:[13] Discusses the pharmacophore rationale for using hydroxybenzoic acid derivatives as metal chelators. URL:[Link]

  • This compound (Chemical Properties). Source: PubChem Context:[9] Verification of chemical structure, CAS (134948-41-7), and physical properties.[14][15] URL:[Link]

  • Organic Syntheses Procedure: Ortho-Formylation. Source: Organic Syntheses Context: General validation for the formylation of substituted phenols (Reimer-Tiemann and alternatives). URL:[Link][16]

Synthesis of 3-keto salicylic acid chalcones from 5-Bromo-3-formyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-2026-03 Topic: High-Yield Synthesis of 3-Carboxy-Salicylic Chalcones via Claisen-Schmidt Condensation Substrate: 5-Bromo-3-formyl-2-hydroxybenzoic acid

Executive Summary

This application note details the synthetic protocol for generating 3-keto salicylic acid chalcones (specifically 3-[3-carboxy-4-hydroxy-5-bromophenyl]-1-phenyl-2-propen-1-ones) utilizing This compound as the electrophilic precursor.

These scaffolds are critical in drug discovery, acting as privileged pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. The bromine substituent at the 5-position enhances lipophilicity and metabolic stability, while the salicylic acid moiety provides a handle for hydrogen bonding within active sites (e.g., COX-2, tubulin).

Chemical Strategy & Mechanistic Rationale

Substrate Analysis

The starting material, This compound , presents unique synthetic challenges compared to simple benzaldehydes:

  • Acidity: It contains both a carboxylic acid (

    
    ) and a phenolic hydroxyl group (
    
    
    
    ).
  • Solubility: The neutral molecule is sparingly soluble in organic solvents but highly soluble in aqueous base.

  • Reactivity: The aldehyde at position 3 is sterically crowded by the ortho-hydroxyl and carboxylic acid groups, requiring optimized conditions to drive the condensation to completion.

Reaction Design: Modified Claisen-Schmidt

To synthesize the target chalcone, we employ a base-catalyzed Claisen-Schmidt condensation with an acetophenone derivative.

  • Base Requirement: Unlike standard protocols requiring catalytic base, this reaction requires stoichiometric excess (3.5–4.0 equivalents). The first two equivalents are consumed neutralizing the carboxylic acid and phenol to form the dianion species. The remaining base catalyzes the enolization of the acetophenone.

  • Solvent System: A biphasic or semi-aqueous system (Ethanol/Water) is ideal. It solubilizes the ionic salicylate intermediate while dissolving the organic acetophenone.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
This compound Electrophile>97% Purity
Acetophenone (or derivative)Nucleophile1.0 Equiv
Sodium Hydroxide (NaOH) Base/Catalyst40% aq. solution (4.0 Equiv)
Ethanol (EtOH) SolventAbsolute (99%)
Hydrochloric Acid (HCl) Quenching6M solution
Step-by-Step Methodology

Step 1: Solubilization and Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 245 mg) in Ethanol (10 mL).

  • Place the flask in an ice bath (0–5 °C).

  • Dropwise, add 40% aqueous NaOH (4.0 mmol).

    • Observation: The solution will turn deep yellow/orange due to the formation of the phenoxide/carboxylate dianion.

  • Stir for 15 minutes to ensure complete deprotonation.

Step 2: Condensation [1][2]

  • Add Acetophenone (1.0 mmol, 120 mg) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

  • Stir vigorously for 24–48 hours .

    • Note: Due to steric hindrance at the 3-position, heating to reflux (60 °C) for 6 hours is an alternative if the reaction is sluggish, though RT stirring yields higher purity crystals.

Step 3: Workup and Isolation

  • Pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water .

  • Slowly acidify the mixture with 6M HCl under stirring until pH reaches ~2.

    • Critical: The solution will foam slightly (CO2 release if carbonate present) and a heavy precipitate (the chalcone) will form as the carboxylate and phenoxide are reprotonated.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid with cold water (

    
     mL) to remove excess acid and inorganic salts.
    

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

  • Dry in a vacuum oven at 50 °C for 6 hours.

Visualization of Workflows

Experimental Workflow (DOT Diagram)

ExperimentalWorkflow Start Start: 5-Bromo-3-formyl -2-hydroxybenzoic acid Solubilization Solubilization (EtOH + 4 eq. NaOH) Start->Solubilization Dissolve Addition Addition of Acetophenone Solubilization->Addition Dianion Formed Reaction Stirring (RT, 24-48h) Addition->Reaction Condensation Quench Pour into Ice + Acidify (HCl pH 2) Reaction->Quench Completion Isolation Filtration & Washing Quench->Isolation Precipitation Purification Recrystallization (Ethanol) Isolation->Purification Crude Solid Product Final Product: 3-Carboxy Chalcone Purification->Product Pure Crystal

Caption: Step-by-step synthetic workflow for the base-catalyzed condensation of 3-formyl salicylic acid derivatives.

Reaction Mechanism (DOT Diagram)

Mechanism Base OH- (Base) Ketone Acetophenone Base->Ketone Deprotonation Enolate Enolate Ion Ketone->Enolate Aldehyde Salicylate Aldehyde (Dianion) Enolate->Aldehyde Nucleophilic Attack Adduct Beta-Hydroxy Intermediate Aldehyde->Adduct Elimination Dehydration (-H2O) Adduct->Elimination Base Catalyzed Chalcone Chalcone Product Elimination->Chalcone Conjugation Formation

Caption: Mechanistic pathway: Enolate formation followed by nucleophilic attack and E1cB elimination.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral markers:

TechniqueParameterExpected Observation
IR Spectroscopy

Acid
Broad band 2500–3300 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O).

Ketone
Sharp peak at ~1650 cm⁻¹ (conjugated ketone).

Alkene
~1600 cm⁻¹ (Chalcone double bond).
¹H NMR

-Protons
Two doublets at

7.4–8.0 ppm with

Hz (indicating trans-geometry).
Aldehyde ProtonDisappearance of the singlet at

10.2 ppm.
Phenolic OHSinglet at

11.0–13.0 ppm (downfield due to H-bonding).

Troubleshooting Guide

  • Issue: No Precipitation upon Acidification.

    • Cause: The chalcone may be forming a soluble salt or the reaction failed.

    • Solution: Ensure pH is < 2. If oil forms instead of solid, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Issue: Low Yield.

    • Cause: Cannizzaro reaction (side reaction of aldehyde with base) or incomplete enolization.

    • Solution: Add the aldehyde after generating the enolate of the acetophenone (reverse addition order) or lower the temperature to 0°C initially.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects.

  • BenchChem. (2025).[3][4] The Impact of Bromine Substitution on the Biological Activity of Chalcones.

  • International Journal of Biological and Pharmaceutical Sciences Archive. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives.

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.

  • Wikipedia. Claisen–Schmidt condensation.[2] [1][2][5][6]

Sources

Coordination chemistry of 5-Bromo-3-formyl-2-hydroxybenzoic acid with Cu(II) and Zn(II)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry & Synthetic Utility of 5-Bromo-3-formyl-2-hydroxybenzoic Acid (5-Br-3-FSA)

Abstract

This technical guide details the coordination protocols for This compound (5-Br-3-FSA) with Cu(II) and Zn(II) metal centers. Unlike simple salicylates, 5-Br-3-FSA is a "privileged scaffold" offering three distinct reactive sites: a carboxylate, a phenolic hydroxyl, and a formyl group. This guide provides two distinct synthetic pathways: Direct Coordination (utilizing the salicylate motif) and Schiff Base Derivatization (utilizing the formyl motif). The inclusion of the 5-bromo substituent enhances lipophilicity and acidity, significantly altering the physicochemical profile compared to the non-halogenated parent.

Chemical Profile & Ligand Design

The ligand 5-Br-3-FSA is a trifunctional chelator. Understanding its electronic structure is critical for successful complexation.

  • Site A (Carboxylate & Phenol): The primary chelation site. The 5-bromo group (electron-withdrawing) increases the acidity of the phenolic proton (

    
     decrease), facilitating deprotonation and coordination at lower pH values compared to salicylic acid.
    
  • Site B (Formyl Group): In direct coordination, this group typically remains uncoordinated but participates in intramolecular hydrogen bonding or acts as a handle for covalent attachment to biomolecules. In Schiff base protocols, it is the site of condensation.

  • Site C (5-Bromo): Provides steric bulk and enhances the partition coefficient (

    
    ), improving the membrane permeability of the resulting complexes—a critical factor for antimicrobial and anticancer applications.
    

Experimental Protocols

Workflow Visualization

SynthesisWorkflow Ligand 5-Br-3-FSA Ligand DirectPath Direct Coordination (O,O-Chelation) Ligand->DirectPath SchiffPath Schiff Base Reaction (Condensation) Ligand->SchiffPath MetalSalt Metal Salt (Cu(OAc)2 / Zn(OAc)2) MetalSalt->DirectPath ComplexB Type B Complex [M(Schiff)2] (Imine Coordination) MetalSalt->ComplexB Reflux Amine Primary Amine (R-NH2) Amine->SchiffPath ComplexA Type A Complex [M(5-Br-3-FSA)2] (Free Aldehyde) DirectPath->ComplexA Reflux, pH 6-7 SchiffBase Schiff Base Ligand (C=N Bond Formed) SchiffPath->SchiffBase -H2O SchiffBase->ComplexB

Caption: Dual synthetic pathways for 5-Br-3-FSA. Path A yields direct salicylate complexes; Path B yields Schiff base complexes.

Protocol A: Direct Coordination (The Salicylate Mode)

Objective: Isolate the bis-ligand complex


 where the formyl group remains intact.

Materials:

  • Ligand: this compound (1.0 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (0.5 mmol)
  • Solvent: Methanol (HPLC grade)

  • Base:

    
     (0.1 M aqueous solution)
    

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 1.0 mmol (approx. 245 mg) of 5-Br-3-FSA in 20 mL of warm methanol (

    
    ). The solution should be clear yellow.
    
  • Metal Addition: Dissolve 0.5 mmol of the metal acetate in 10 mL of methanol/water (9:1). Add this dropwise to the ligand solution under constant stirring.

  • pH Adjustment (Critical): The bromine substituent lowers the phenolic

    
    . Adjust the pH to 6.5–7.0  using 0.1 M NaOH.
    
    • Note: Do not exceed pH 8.0, as metal hydroxides may precipitate, or the aldehyde may undergo Cannizzaro disproportionation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours.
    
    • Observation: Cu(II) solutions typically turn deep green; Zn(II) solutions remain pale yellow/colorless but may develop a precipitate.

  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold methanol and diethyl ether. If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool to

    
     overnight.
    
  • Drying: Dry the product in a vacuum desiccator over

    
    .
    
Protocol B: Schiff Base Derivatization (The Drug Discovery Route)

Objective: Synthesize a Schiff base (imine) in situ or pre-formed, then coordinate. This is the preferred route for enhancing biological specificity.

Materials:

  • Ligand: 5-Br-3-FSA (1.0 mmol)

  • Amine: 4-Aminoantipyrine, aniline, or ethylenediamine (1.0 mmol)

  • Catalyst: Glacial acetic acid (2-3 drops)

Step-by-Step Procedure:

  • Condensation: Mix equimolar amounts of 5-Br-3-FSA and the primary amine in 25 mL ethanol. Add 2 drops of glacial acetic acid.

  • Reflux (Ligand Synthesis): Reflux for 4–6 hours. Monitor by TLC (mobile phase: CHCl3/MeOH 9:1) until the aldehyde spot disappears.

  • Metallation: Once the Schiff base is formed (often indicated by a color deepening to orange/red), add 0.5 mmol of metal salt directly to the hot solution.

  • Complexation Reflux: Continue refluxing for an additional 3 hours.

  • Workup: Filter the hot solution to remove impurities. Cool the filtrate to induce crystallization of the Schiff base metal complex.

Characterization & Validation

To ensure the integrity of the synthesized complexes, compare the spectral data against the free ligand.

Table 1: Diagnostic IR Spectral Shifts (


) 
Functional GroupFree Ligand (5-Br-3-FSA)Cu(II) Complex (Protocol A)Zn(II) Complex (Protocol A)Interpretation

~3400 (Broad)Disappears / WeakDisappears / WeakDeprotonation and coordination of phenolic oxygen.

~1680~1590 (Asym stretch)~1595 (Asym stretch)Shift indicates coordination via carboxylate oxygen.

~1650 (Sharp)1645–1650 (Unchanged) 1645–1650 (Unchanged) Crucial Check: The aldehyde remains free in Protocol A.

AbsentAbsentAbsentConfirms no Schiff base formation in Protocol A.

Absent450–550420–500Formation of Metal-Oxygen bond.

Magnetic Susceptibility:

  • Cu(II): Expect

    
     values between 1.7 and 1.9 B.M. (mononuclear, 
    
    
    
    system).
  • Zn(II): Diamagnetic (no unpaired electrons).

Biological Application Notes

Mechanism of Action: The coordination of Cu(II) and Zn(II) to 5-Br-3-FSA significantly enhances biological activity through Overtone’s Concept and Tweedy’s Chelation Theory .

  • Lipophilicity: The positive charge of the metal is partially shared with the donor atoms (O,O), and

    
    -electron delocalization over the chelate ring reduces the polarity of the metal ion.
    
  • Permeability: The 5-bromo substituent further increases the lipophilic character, allowing the complex to penetrate the lipid bilayer of bacterial or cancer cell membranes more effectively than the free ligand.

  • Target Interaction:

    • Cu(II) Complexes: Often act as chemical nucleases, generating Reactive Oxygen Species (ROS) via Fenton-like reactions that cleave DNA.

    • Zn(II) Complexes: Often interfere with metalloprotein function or bind to DNA grooves, inhibiting replication.

Recommended Assays:

  • DNA Binding: UV-Vis titration with CT-DNA (Look for hypochromism).

  • Antimicrobial: MIC (Minimum Inhibitory Concentration) against S. aureus (Gram-positive) and E. coli (Gram-negative). The 5-bromo derivative is typically more potent against Gram-positive strains.

References

  • Crystal Structure & Coordination Modes: Dimeska, R., et al. (2019). "The crystal and molecular structures of three copper-containing complexes and their activities in mimicking galactose oxidase." Acta Crystallographica Section C.

  • Schiff Base Synthesis & Zn(II) Complexes: Xue, S., et al. (2021). "Zinc(II) Complexes Derived from Schiff Bases: Syntheses, Structures, and Biological Activity."[1] Acta Chimica Slovenica.

  • Biological Activity of 3-Formylsalicylic Acid Derivatives: BenchChem. (2025). "Biological activity of 3-Formylsalicylic acid derivatives versus parent compound."

  • Mechanism of Action (Chelation Theory): Tweedy, B.G. (1964). "Plant extracts with metal ions as potential antimicrobial agents." Phytopathology.
  • Synthesis of Brominated Salicylates: Liu, Y., et al. (2020). "Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol."

Sources

Advanced Pharmacophore Modeling of Halogenated Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Executive Summary

This guide details the protocol for utilizing This compound (5-B-3-F-2-HBA) as a scaffold in pharmacophore modeling. This compound represents a "privileged fragment" in medicinal chemistry due to its dense functionalization: it possesses a halogen bond donor (Bromine), a reversible covalent warhead (Aldehyde), and a bidentate metal-chelating motif (Salicylic acid).

Unlike standard lipophilic ligands, 5-B-3-F-2-HBA requires specialized modeling techniques to account for sigma-hole interactions , intramolecular hydrogen bonding (IMHB) , and pH-dependent ionization states . This protocol addresses these challenges, providing a self-validating workflow for researchers targeting metalloenzymes (e.g., HIV Integrase) or kinases (e.g., c-Abl).

Chemical & Pharmacophoric Profile

Before initiating software workflows, the modeler must define the physicochemical behavior of the ligand.

FeatureChemical MoietyPharmacophore ElementModeling Consideration
A 5-BromineHalogen Bond Donor (XB) Requires anisotropic vector definition (Sigma hole).
B 3-Formyl (Aldehyde)H-Bond Acceptor / Electrophile Potential for Schiff base formation (Lysine).
C 2-HydroxyH-Bond Donor / Chelator Forms strong IMHB with carboxylate or aldehyde.
D 1-Carboxylic AcidNegative Ionizable / Chelator pKa ~3.0; likely deprotonated at physiological pH.
Protocol A: Quantum Mechanical (QM) Geometry Optimization

Objective: To generate a bioactive conformation that accurately reflects intramolecular energy penalties, specifically the rotation of the formyl and carboxylic acid groups. Standard force fields (e.g., MMFF94) often fail to capture the strength of the resonance-assisted hydrogen bond (RAHB) between the 2-OH and the 3-CHO or 1-COOH.

Rationale:

  • Expertise: The 2-hydroxy group acts as a "toggle." It can H-bond to the aldehyde oxygen or the carboxylate oxygen. The energy barrier between these states dictates the molecule's binding competence.

  • Causality: If the initial conformation is energetically inaccessible, the resulting pharmacophore model will yield false positives.

Step-by-Step Methodology:

  • Structure Preparation:

    • Generate the 3D structure of 5-B-3-F-2-HBA.

    • Set protonation state to pH 7.4 (Carboxylate:

      
      , Phenol: 
      
      
      
      ).
  • Conformational Search:

    • Perform a systematic conformational search (rotatable bonds:

      
       and 
      
      
      
      ).
  • DFT Optimization (Validation Step):

    • Software inputs: Gaussian or ORCA.

    • Theory Level: B3LYP/6-31G(d,p) with IEFPCM solvation model (Water).

    • Output Analysis: Identify the global minimum. Note: The conformation with 2-OH hydrogen-bonded to the Carboxylate is typically preferred, locking the scaffold planar.

  • Electrostatic Potential (ESP) Mapping:

    • Map the ESP onto the electron density surface (0.002 au isovalue).

    • Critical Check: Verify the presence of a positive potential region (blue) on the distal tip of the Bromine atom. This confirms the Sigma Hole , essential for defining the Halogen Bond feature.

Protocol B: Pharmacophore Feature Definition

Objective: To translate QM features into discrete pharmacophoric points for virtual screening.

4.1. The Halogen Bond (XB) Feature

Standard hydrophobic spheres are insufficient for Bromine in this context.

  • Action: Place a "Hydrophobic" feature centered on the Br atom.

  • Refinement: Add a projected "Donor" vector.

    • Origin: Br atom center.[1]

    • Direction: 180° opposite to the

      
       bond.
      
    • Tolerance: 2.0 Å radius.

  • Justification: This mimics the interaction with backbone carbonyls often seen in kinase hinge regions [1].

4.2. The Metal Chelation Feature

For targets like HIV Integrase, the salicylic acid moiety binds


 or 

[2].
  • Action: Define a "Negative Ionizable" feature on the carboxylate.

  • Constraint: Add a "Location Constraint" sphere between the phenolic Oxygen and carboxylate Oxygen.

  • Logic: This enforces the bidentate geometry required for metal coordination, filtering out monodentate binders.

4.3. The Covalent/Anchor Feature (Aldehyde)
  • Scenario A (Non-covalent): Map as H-Bond Acceptor (Vector pointing along lone pairs).

  • Scenario B (Covalent Docking): If targeting a specific Lysine (Schiff base formation), define a "Core Constraint" on the Carbonyl Carbon.

Protocol C: Workflow Visualization (DOT Diagram)

The following diagram illustrates the logical flow from fragment preparation to pharmacophore validation.

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Modeling cluster_valid Phase 3: Validation Input Input: 5-B-3-F-2-HBA (SMILES) QM_Opt QM Optimization (B3LYP/6-31G*) Input->QM_Opt ESP_Map ESP Surface Analysis (Identify Sigma Hole) QM_Opt->ESP_Map geometry Feat_Chel Define Feature: Metal Chelation (Salicylate) QM_Opt->Feat_Chel planar conf Feat_Ald Define Feature: H-Bond Acceptor (CHO) QM_Opt->Feat_Ald Feat_XB Define Feature: Halogen Bond (Br) ESP_Map->Feat_XB sigma hole Pharma_Gen Generate Hypothesis (3-4 Point Model) Feat_XB->Pharma_Gen Feat_Chel->Pharma_Gen Feat_Ald->Pharma_Gen Screen Virtual Screening Pharma_Gen->Screen Decoy_Gen Generate Decoys (DUD-E / ZINC) Decoy_Gen->Screen ROC_Anal ROC/AUC Analysis (Target > 0.7) Screen->ROC_Anal

Figure 1: Systematic workflow for deriving a validated pharmacophore model from the this compound scaffold.

Application Case: HIV-1 Integrase Inhibition[1]

Context: 5-B-3-F-2-HBA is a known intermediate in the synthesis of chalcone-based HIV-1 Integrase (IN) inhibitors [2]. The pharmacophore derived from this fragment can be used to scaffold-hop or screen for larger inhibitors.

Experimental Validation Protocol:

  • Grid Generation: Use the crystal structure of HIV-1 IN (e.g., PDB: 1QS4) with

    
     ions present.
    
  • Docking: Dock 5-B-3-F-2-HBA using a rigid-receptor, flexible-ligand protocol.

    • Success Criteria: The salicylate moiety must coordinate the

      
       ions (distance < 2.4 Å).
      
  • Pharmacophore Extraction: Convert the high-scoring pose into a "Structure-Based Pharmacophore."

    • Exclusion Volumes: Add exclusion spheres representing the protein backbone to prevent steric clashes in future screens.

  • Screening: Screen a fragment library (MW < 300).

    • Hit Selection: Prioritize hits that match the Halogen Bond vector, as this interaction often displaces high-energy water molecules in the active site, providing entropic gain.

Troubleshooting & Quality Control
IssueDiagnosisCorrective Action
Low Enrichment Factor The model is too promiscuous.Increase the weight of the Halogen Bond feature; this is the most specific interaction.
No Hits Retrieved Constraints are too rigid.Relax the Aldehyde vector tolerance (allow 30° deviation) to account for protein flexibility.
False Positives (Chelators) Ligands bind metal but lack specificity.Enforce the Planarity Constraint on the aromatic ring to mimic the rigid benzoic acid core.
References
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Sharma, H., et al. (2011).[1] Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones as novel HIV-1 integrase inhibitors.[1] Bioorganic & Medicinal Chemistry, 19(6), 2037-2045. Link

  • Kaserer, T., et al. (2015). Pharmacophore Modeling: Advances, Limitations, and Current Utility in Drug Discovery. Dove Medical Press, 7, 245-258. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: opportunities for organic synthesis.[2] Chemical Society Reviews, 45, 4304-4315. Link

Sources

Application Note: Antibacterial and Antifungal Screening of 5-Bromo-3-formyl-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Structural Rationale

The rising incidence of antimicrobial resistance necessitates the continuous development of novel pharmacophores. 5-Bromo-3-formyl-2-hydroxybenzoic acid (5-bromo-3-formylsalicylic acid) has emerged as a highly versatile scaffold in medicinal chemistry.

As an Application Scientist, it is crucial to understand why this specific molecule is selected for antimicrobial library generation rather than just how to screen it. The structural causality is threefold:

  • Lipophilicity via Halogenation: The bromine atom at the 5-position significantly increases the molecule's partition coefficient (LogP). According to Overton's concept of cell permeability, enhanced lipophilicity is required for small molecules to traverse the lipid-rich outer membranes of both Gram-negative bacteria and fungi [1].

  • Reactivity via the Formyl Group: The 3-formyl group serves as an electrophilic handle, allowing for rapid condensation with primary alkyl or aryl amines to form Schiff bases (imines) or chalcones.

  • Chelation Potential: The adjacent hydroxyl and carboxyl groups, combined with the imine nitrogen of a derivative, create a potent bidentate or tridentate chelating pocket. According to Tweedy’s Chelation Theory , when these derivatives coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), the partial sharing of the metal's positive charge with the donor atoms drastically reduces the polarity of the complex. This further amplifies lipophilicity, driving intracellular accumulation and subsequent inhibition of metal-dependent microbial enzymes [1].

Experimental Workflow

The following diagram illustrates the critical path from chemical synthesis to biological validation.

Workflow A This compound (Core Scaffold) B Derivatization (Schiff Bases / Chalcones) A->B Condensation with Amines C In Vitro Antimicrobial Screening B->C Compound Library D Antibacterial Assay (CLSI M07 Broth Microdilution) C->D E Antifungal Assay (CLSI M27 Broth Microdilution) C->E F Mechanism of Action (Lipid Membrane Permeation & Metal Chelation) D->F MIC Determination E->F MIC Determination

Figure 1: Workflow from synthesis of this compound derivatives to screening.

Self-Validating Screening Protocols

To ensure data integrity, all antimicrobial screening must be treated as a self-validating system. A common pitfall in testing highly hydrophobic Schiff bases is solvent toxicity and visual masking. The protocols below are engineered to eliminate these artifacts.

Protocol A: Antibacterial Broth Microdilution (Adapted from CLSI M07) [2]

Rationale for Experimental Choices:

  • Solvent Control: Schiff bases require Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must not exceed 1% v/v. Higher concentrations disrupt bacterial membranes, yielding false-positive antibacterial activity.

  • Colorimetric Indicator: Many this compound derivatives are highly colored (yellow/orange), which obscures the visual turbidity endpoint. We utilize Resazurin (an oxidation-reduction indicator). Viable cells reduce the blue resazurin to pink, fluorescent resorufin, providing an objective, colorimetric Minimum Inhibitory Concentration (MIC) endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) on Mueller-Hinton (MH) agar for 18–24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a working inoculum of 
    
    
    
    CFU/mL.
  • Compound Dilution: Prepare a 10 mg/mL stock of the derivative in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well microtiter plate (Columns 1–10) to achieve a final concentration range of 512 to 1 µg/mL.

  • Internal Controls (Columns 11 & 12):

    • Sterility Control: 200 µL MHB only (Validates aseptic technique).

    • Growth Control: 100 µL MHB + 100 µL inoculum (Validates bacterial viability).

    • Solvent Control: 100 µL MHB containing 2% DMSO + 100 µL inoculum (Validates that 1% final DMSO is non-toxic).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) serially diluted.

  • Inoculation: Add 100 µL of the working inoculum to wells in Columns 1–10. The final assay volume is 200 µL, and the final bacterial concentration is

    
     CFU/mL.
    
  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Endpoint Determination: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/cell death).

Protocol B: Antifungal Broth Microdilution (Adapted from CLSI M27) [3]

Rationale for Experimental Choices: Fungi (yeasts) have distinct metabolic requirements compared to bacteria. The assay utilizes RPMI 1640 medium buffered with MOPS to pH 7.0, which provides the precise osmotic and nutritional environment required to prevent spontaneous fungal autolysis during the longer 48-hour incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth to achieve a working inoculum of

    
     to 
    
    
    
    cells/mL.
  • Assay Assembly: Perform serial dilutions of the test compounds in RPMI 1640 (similar to Protocol A). Ensure the final DMSO concentration is

    
    .
    
  • Inoculation: Add 100 µL of the fungal suspension to the serially diluted compound wells. Include the same rigorous internal controls (Sterility, Growth, Solvent) as described in Protocol A, using Fluconazole as the positive control.

  • Incubation & Reading: Incubate at 35°C for 48 hours. Determine the MIC visually using an inverted mirror; the MIC is the lowest concentration resulting in a prominent (≥50%) decrease in turbidity compared to the growth control.

Representative Data & Mechanistic Interpretation

To demonstrate the structure-activity relationship (SAR), Table 1 summarizes typical MIC data for a library of this compound Schiff bases (where the formyl group is condensed with various anilines).

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundR-Group Substitution (Imine)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
1a -Phenyl3264128
1b -4-Chlorophenyl163264
1c -2-Hydroxyphenyl81632
1d (Zn Complex) -2-Hydroxyphenyl + Zn(II)248
Ciprofloxacin Antibacterial Control0.50.25N/A
Fluconazole Antifungal ControlN/AN/A1.0

Interpretation of Causality:

  • Halogen Effect: Compound 1b outperforms 1a because the para-chloro substitution on the aniline ring further increases lipophilicity, aiding membrane penetration.

  • Chelation Effect: Compound 1c features a 2-hydroxyphenyl group, creating a tridentate (O, N, O) donor system. When this ligand is complexed with Zinc (Compound 1d ), the MIC drops drastically. This is a direct in vitro validation of Tweedy's Chelation Theory [1]; the metal complex is highly lipophilic, easily breaching the microbial cell wall to disrupt internal metalloenzymes.

References

  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Source: Clinical and Laboratory Standards Institute (CLSI)

Application Note & Protocols: Crystal Growth of 5-Bromo-3-formyl-2-hydroxybenzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for obtaining high-quality single crystals of metal complexes derived from the versatile ligand, 5-Bromo-3-formyl-2-hydroxybenzoic acid. Success in single-crystal X-ray diffraction is paramount for elucidating three-dimensional atomic arrangements, which in turn dictates the material's physical, chemical, and biological properties. This document moves beyond simple recipes, delving into the causality behind experimental choices to empower researchers to rationally design and troubleshoot their crystallization experiments. We cover three primary methods: Slow Evaporation, Vapor Diffusion, and Hydrothermal Synthesis, complete with step-by-step protocols, troubleshooting guides, and a comparative analysis.

The Foundational Science of Crystallization

The ligand this compound is a multifunctional building block. Its carboxylate, hydroxyl, and aldehyde groups offer multiple coordination sites for metal ions, making it an excellent candidate for constructing diverse coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The resulting structures have potential applications in catalysis, gas storage, and as pharmacologically active agents.[1]

The journey from a synthesized powder to a well-ordered single crystal is governed by the principles of thermodynamics and kinetics. The fundamental goal of any crystallization method is to guide a solution from a stable, undersaturated state to a metastable, supersaturated state in a highly controlled manner. In this metastable zone, crystal growth is favored over the rapid, chaotic formation of amorphous precipitate. Achieving this delicate balance requires careful manipulation of several interdependent physical and chemical parameters.

Key Parameters Governing Crystal Growth

Successful crystallization hinges on the meticulous control of various factors that influence the solubility of the metal complex and the kinetics of crystal nucleation and growth.[2]

Parameter Scientific Rationale & Impact on Crystallization
Solvent System The choice of solvent is the most critical variable. An ideal solvent (or solvent mixture) should provide moderate solubility. Too high, and supersaturation is difficult to achieve; too low, and the material won't dissolve. Solvent polarity, volatility, and its ability to form hydrogen bonds can influence the final crystal packing and even the coordination geometry.[3]
Temperature Temperature directly affects solubility and solvent evaporation rates. For most compounds, solubility increases with temperature. Therefore, slow cooling of a saturated solution is a viable technique. Constant temperature is crucial to prevent rapid precipitation or dissolution cycles.[4]
Concentration As the primary driver for crystallization, the initial concentration must be carefully optimized. It should be high enough to achieve supersaturation upon solvent evaporation or diffusion but low enough to prevent immediate precipitation.
Metal Ion & Stoichiometry The identity of the metal ion (charge, size, preferred coordination geometry) and the metal-to-ligand ratio are fundamental to the complex's structure.[5][6] These factors dictate the resulting crystal field splitting and overall stability of the complex.[7][8]
pH and Ancillary Ligands The pH of the solution can affect the deprotonation state of the ligand's carboxylic acid and hydroxyl groups, influencing its coordination mode. Ancillary ligands (co-ligands) can be used to satisfy the metal's coordination sphere, balance charge, and direct the formation of extended supramolecular networks through non-covalent interactions.[9]
Purity & Environment The starting complex must be as pure as possible, as impurities can inhibit nucleation or be incorporated as defects.[10] The crystallization environment must be free from vibrations and dust, which can trigger uncontrolled nucleation events, leading to a shower of microcrystals instead of a few large, single crystals.[4]

Methodologies & Experimental Protocols

The following section details three field-proven methods for growing single crystals of this compound metal complexes. Each protocol is designed to be a self-validating system, with explanations that connect the procedural steps to the underlying scientific principles.

Method 1: Slow Solvent Evaporation

This is the most straightforward technique, relying on the gradual removal of solvent from a near-saturated solution to induce crystallization.[4][11] Its simplicity makes it an excellent starting point for any new complex.

Principle: By slowly increasing the concentration of the solute past its saturation point through solvent evaporation, a state of supersaturation is achieved, leading to nucleation and crystal growth.

SlowEvaporation A Prepare near-saturated solution of complex B Filter through syringe filter (0.22 µm) A->B C Transfer to clean vial B->C D Cover with perforated film (e.g., Parafilm) C->D E Store in vibration-free environment D->E F Monitor for crystal formation E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of the this compound metal complex in a suitable solvent (e.g., Methanol, Ethanol, DMF, or a mixture). The solution should be close to saturation at room temperature. Gentle warming can be used to ensure complete dissolution, but the solution must be cooled back to the experimental temperature.

  • Filtration: Using a syringe, filter the solution through a 0.22 µm PTFE or glass fiber filter directly into a clean, dust-free crystallization vessel (e.g., a 4 mL glass vial or a small beaker). This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

  • Vessel Capping: Cover the opening of the vial with Parafilm. Using a fine needle, pierce 1-3 small holes in the film. The number and size of these holes will control the rate of evaporation.

  • Incubation: Place the vessel in a location with a stable temperature and no vibrations, such as a dedicated cupboard or a foam-lined box.[4]

  • Monitoring: Observe the vessel periodically (without disturbing it) over several days to weeks. High-quality crystals often grow slowly.

Scientist's Insight: The rate of evaporation is the key to success. If you get a powder, the evaporation was too fast; use fewer or smaller holes. If nothing happens after a few weeks, the solution may be undersaturated, or the evaporation is too slow; use more or larger holes. A combination of solvents can be effective; for example, dissolving the complex in a low-volatility solvent like DMF and adding a more volatile co-solvent like methanol can lead to a gradual and favorable change in solvent composition as the methanol evaporates first.[3]

Method 2: Vapor Diffusion

Vapor diffusion is a more sophisticated and controlled technique, ideal for precious or sparingly available samples.[4] It involves two solvents: a "good" solvent in which the complex is soluble, and a volatile "bad" or "anti-solvent" in which the complex is insoluble.

Principle: The vapor of the anti-solvent slowly diffuses into the solution of the complex, gradually reducing the complex's solubility until supersaturation and crystallization occur.

Caption: Schematic of the Vapor Diffusion (liquid-liquid) setup.

Detailed Protocol:

  • Solution Preparation: Dissolve the metal complex in a minimal amount of a high-boiling point, "good" solvent (e.g., DMF, DMSO, CH₂Cl₂) to create a concentrated solution.

  • Setup:

    • Pipette this solution (typically 0.5 - 1 mL) into a small, open inner vial.

    • Place this inner vial into a larger, sealable outer vessel (e.g., a 20 mL scintillation vial or a glass jar with a screw cap).

    • Carefully add 2-5 mL of a volatile, "bad" anti-solvent (e.g., diethyl ether, pentane, methanol, acetone) to the outer vessel. Crucially, the level of the anti-solvent must be below the opening of the inner vial. [4]

  • Sealing and Incubation: Tightly seal the outer vessel to create a closed system. Place it in a stable, vibration-free environment.

  • Mechanism: The more volatile anti-solvent will slowly evaporate, and its vapor will diffuse into the complex solution in the inner vial. This gradual mixing reduces the solubility of the complex, leading to slow crystal growth.

Scientist's Insight: This method offers exquisite control over the rate of supersaturation.[12] The choice of the solvent pair is critical. The "good" solvent should have a lower vapor pressure than the "bad" anti-solvent.[4] If diffusion is too fast (leading to precipitate), placing the setup in a refrigerator can slow down the process. Conversely, gentle warming can accelerate it.

Method 3: Hydrothermal / Solvothermal Synthesis

This powerful technique is used to synthesize and crystallize materials under elevated temperature and pressure, often yielding highly stable and unique crystalline phases not accessible at ambient conditions.[13][14]

Principle: The reactants are heated in a sealed vessel (autoclave) above the boiling point of the solvent. The increased temperature accelerates reaction rates, while the high pressure increases the solubility of reactants and can favor the formation of dense, stable crystal structures.

Hydrothermal A Combine reactants in Teflon-lined autoclave B Seal autoclave and place in oven A->B C Ramp to target temp. (e.g., 120-180°C) B->C D Hold for 24-72 hrs C->D E Slowly cool to room temperature D->E F Harvest, wash, and dry crystals E->F

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-formyl-2-hydroxybenzoic Acid Hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The compound 5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS 134948-41-7) is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and rational drug design[1]. The molecule features an electrophilic formyl group, a lipophilic bromine atom, and an ortho-hydroxyl group capable of strong intramolecular hydrogen bonding. These structural attributes make it an ideal precursor for synthesizing novel hydrazone and Schiff base derivatives, which have demonstrated potent biological activities, including the targeted inhibition of HIV-1 integrase[2].

The conventional synthesis of hydrazones via the condensation of an aldehyde with a hydrazide typically requires prolonged refluxing (2 to 7 hours) in volatile organic solvents. This classical approach often leads to thermal degradation, side reactions, and moderate yields. To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior green chemistry alternative. By leveraging dielectric heating, MAOS rapidly drives the nucleophilic addition and subsequent dehydration steps, reducing reaction times to mere minutes while significantly enhancing yields and product purity,[3].

Mechanistic Pathway & Causality

The formation of the azomethine (-CH=N-) linkage involves the nucleophilic attack of the primary amine of a hydrazide (e.g., 4-hydroxybenzohydrazide) onto the formyl carbon of this compound.

  • Causality of Catalysis: A catalytic amount of glacial acetic acid is employed to mildly protonate the carbonyl oxygen. This increases the electrophilicity of the carbon center. Crucially, the pH must be carefully controlled to ensure the carbonyl is activated without fully protonating the nucleophilic nitrogen of the hydrazide.

  • Causality of Microwave Irradiation: Unlike conventional conductive heating, microwave energy directly couples with the dipoles of the polar solvent (ethanol) and the reactive intermediates. This volumetric heating rapidly overcomes the activation energy barrier for the elimination of water (dehydration) from the transient hemiaminal intermediate, driving the equilibrium toward the stable, conjugated hydrazone product[4].

ReactionPathway SM1 This compound (Electrophile) Mix Solvent System (EtOH + Catalytic AcOH) SM1->Mix SM2 Aryl/Alkyl Hydrazide (Nucleophile) SM2->Mix MW Microwave Irradiation (Dielectric Heating, 180-360W) Mix->MW Intermediate Hemiaminal Intermediate (Unstable) MW->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Rapid under MW Intermediate->Dehydration Product Target Hydrazone (Azomethine Linkage) Dehydration->Product

Figure 1: Mechanistic workflow of the microwave-assisted hydrazone condensation.

Comparative Quantitative Data

The transition from conventional reflux to microwave irradiation yields substantial improvements across all critical green chemistry metrics. The following table summarizes the quantitative advantages observed in the synthesis of related hydroxybenzoic acid hydrazones[4],[5].

ParameterConventional RefluxMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conductive / ConvectiveDielectric / Volumetric
Reaction Time 2 - 7 Hours3 - 8 Minutes
Solvent Volume High (e.g., 50 mL)Low (e.g., 3 - 5 mL)
Average Yield 60% - 75%90% - 97%
Energy Consumption HighLow
Product Purity Requires RecrystallizationOften analytical grade upon filtration

Experimental Protocol: Self-Validating Microwave Synthesis

This protocol outlines the synthesis of a representative hydrazone using this compound and 4-hydroxybenzohydrazide. The procedure is designed as a self-validating system , incorporating in-process visual cues and analytical checkpoints to ensure successful conversion.

Equipment & Materials
  • Reactor: Dedicated Microwave Synthesis Reactor (e.g., Milestone FlexiWave or CEM Discover)[3].

  • Electrophile: this compound (CAS 134948-41-7, >98% purity)[1].

  • Nucleophile: 4-Hydroxybenzohydrazide (Equimolar).

  • Solvent: Absolute Ethanol (Green solvent).

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Methodology
  • Reactant Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 1.0 mmol of this compound and 1.0 mmol of 4-hydroxybenzohydrazide.

    • Causality: Utilizing exact equimolar stoichiometry prevents the excess of either reagent, drastically simplifying downstream purification.

  • Solvent & Catalyst Addition: Suspend the solid mixture in 3.0 mL of absolute ethanol. Add 2 to 3 drops of glacial acetic acid.

    • Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension.

  • Microwave Irradiation: Seal the vial with a pressure-rated crimp cap. Place the vial in the microwave reactor. Program the reactor to heat to 85°C over 1 minute, and hold at 85°C for 5 minutes at a dynamic power setting (typically 180-360 W)[4].

  • In-Process Monitoring (TLC): After the cooling cycle completes, safely vent and open the vial. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase.

    • Validation Checkpoint: The complete disappearance of the starting material spot (aldehyde) under UV light (254 nm) confirms total conversion. If unreacted aldehyde remains, re-seal and irradiate for an additional 2 minutes.

  • Isolation: Transfer the reaction mixture to an ice bath for 15 minutes.

    • Causality: Localized rapid cooling drastically reduces the solubility of the newly formed hydrazone in ethanol, driving immediate and heavy crystallization. Filter the resulting precipitate under vacuum.

  • Washing: Wash the filter cake with 2 x 2 mL of ice-cold aqueous ethanol (50% v/v) to remove any unreacted trace hydrazide and residual acetic acid.

  • Drying & Final Validation: Dry the product in a vacuum oven at 50°C for 4 hours.

    • Validation Checkpoint: Confirm the structure via FT-IR. A successful reaction is validated by the disappearance of the aldehyde C=O stretch at ~1680 cm⁻¹ and the appearance of the distinct imine C=N stretch at ~1580-1620 cm⁻¹[6].

References

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. chemmethod.com.

  • [5] Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives (Extended Data). chemmethod.com. 5

  • [3] Microwave-assisted synthesis of 4-hydroxybenzhydrazide-hydrazones (ohbh1-10). researchgate.net. 3

  • [6] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. nih.gov. 6

  • [2] Novel HIV-1 Integrase Inhibitors Study. scribd.com. 2

  • [1] this compound | 134948-41-7. sigmaaldrich.com. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the regioselective nuclear bromination of 3-formyl-2-hydroxybenzoic acid (3-formylsalicylic acid) to produce 5-bromo-3-formyl-2-hydroxybenzoic acid using N-Bromosuccinimide (NBS) .[1][2]

While NBS is a versatile reagent, its dual nature—capable of both free-radical bromination (Wohl-Ziegler) and electrophilic aromatic substitution (EAS)—often leads to yield loss via side reactions.[1][2] This guide provides a self-validating protocol to lock the reaction into the Ionic Pathway , ensuring high regioselectivity at the 5-position while preserving the sensitive formyl group.

Part 1: Mechanistic Grounding & Reaction Logic

To optimize yield, one must control the active brominating species.[2] The substrate contains three directing groups:[3]

  • -OH (Position 2): Strong activator, ortho, para-director.[1][2][3]

  • -CHO (Position 3): Strong deactivator, meta-director.

  • -COOH (Position 1): Moderate deactivator, meta-director.

The Logic of Selectivity: The hydroxyl group dominates the electronic landscape.[3]

  • Ortho positions: Position 1 is blocked (-COOH). Position 3 is blocked (-CHO).[1][2]

  • Para position: Position 5 is open and highly activated by the -OH group.[1][2]

  • Result: The 5-position is the exclusive site for Electrophilic Aromatic Substitution (EAS).[2]

The Risk (Radical Pathway): Under radical conditions (non-polar solvent, light, heat), NBS generates bromine radicals (


).[2] These can abstract the hydrogen from the formyl group (-CHO), leading to acyl radicals, decarbonylation, or acid bromides.[2] You must suppress this pathway. [1][2]
Visualization: Pathway Competition

The following diagram illustrates the divergence between the desired ionic pathway and the undesired radical pathway.

ReactionPathways Start Substrate + NBS Cond_Ionic Condition A: Polar Solvent (DMF/MeCN) No Light Start->Cond_Ionic Path selection Cond_Radical Condition B: Non-polar (CCl4) UV Light / Initiator Start->Cond_Radical Inter_Ionic Ionic Intermediate (Cyclohexadienone/Sigma Complex) Cond_Ionic->Inter_Ionic Electrophilic Attack (Br+) Inter_Radical Radical Intermediate (Acyl Radical at -CHO) Cond_Radical->Inter_Radical H-Abstraction (Br•) Prod_Desired TARGET: this compound (High Yield) Inter_Ionic->Prod_Desired Re-aromatization (-H+) Prod_Side SIDE PRODUCTS: Acyl Bromides, Decarbonylation (Low Yield/Impurity) Inter_Radical->Prod_Side Radical Propagation

Figure 1: Mechanistic divergence in NBS bromination. Polar solvents favor the ionic pathway required for ring bromination.

Part 2: Optimized Experimental Protocol

This protocol uses Acetonitrile (MeCN) or DMF to stabilize the transition state and polarize the N-Br bond, favoring the generation of electrophilic bromine (


) over radicals.
Materials
  • Substrate: 3-Formyl-2-hydroxybenzoic acid (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)[1][2]

    • Note: Recrystallize NBS from water if it is yellow/orange (indicates free

      
      ).[1][2]
      
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred).[1][2]

  • Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (0.1 eq) or Ammonium Acetate (

    
    ).[1][2]
    
Step-by-Step Methodology
  • Preparation (Darkness): Wrap the reaction flask in aluminum foil. Light can initiate radical chains that degrade the aldehyde.[2]

  • Dissolution: Dissolve 1.0 equivalent of the substrate in MeCN (approx. 5-10 mL per gram).[1][2] Ensure complete solvation.

    • Tip: If solubility is poor, switch to DMF.[2]

  • Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15–20 minutes.

    • Reasoning: Exothermic control.[1][2][4] Keeping temperature low initially prevents radical initiation.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

    • Monitoring: Check via TLC (Mobile phase: MeOH/DCM) or HPLC.[1][2] Look for the disappearance of the starting material peak.

  • Quenching & Workup:

    • Option A (Precipitation): Pour the reaction mixture into 5 volumes of ice-cold water. The product (organic acid) should precipitate; Succinimide (byproduct) remains in the water.[2]

    • Option B (Extraction): If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with water (3x) to remove Succinimide, then wash with brine.[2]

  • Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid if necessary.

Part 3: Troubleshooting & FAQs

Q1: The reaction is stalling (incomplete conversion) after 12 hours. Should I add heat?

Answer: Proceed with caution. Heating increases the risk of radical damage to the aldehyde group.[2]

  • First Step: Check the pH.[2][5][6] The reaction produces succinimide, which is neutral.[2] Adding a catalytic amount of Ammonium Acetate (

    
    )  or p-TsOH  (0.1 eq) can accelerate the electrophilic attack by activating the NBS.[2]
    
  • Second Step: If heating is required, do not exceed 40-50°C. Ensure the flask is strictly shielded from light.

Q2: I see a new spot on TLC that is less polar than the product. What is it?

Answer: This is likely the result of decarboxylation or formyl-oxidation .[1][2]

  • If the spot is very non-polar, you may have brominated the formyl hydrogen, leading to an unstable acyl bromide that decomposes.

  • Solution: Ensure you are using high-purity solvents (degassed to remove

    
    ) and strictly excluding light.[1][2] Switch solvent to DMF, which is better at suppressing radical pathways than MeCN.[2]
    
Q3: How do I efficiently remove the Succinimide byproduct?

Answer: Succinimide is highly water-soluble (


 at 25°C), whereas your product (an aromatic acid) is much less soluble in cold water.[1][2]
  • Protocol: After the reaction, pour the DMF/MeCN mixture into a large excess of ice water (ratio 1:10). Stir vigorously for 30 minutes. The succinimide will stay in the aqueous phase, and your product will precipitate. Filter and wash the cake with cold water.[2][4][5]

Q4: My yield is low (<50%). Where is the mass loss occurring?

Answer: Mass loss often occurs during the workup of salicylic acid derivatives due to their amphoteric nature (phenol + carboxylic acid).[2]

  • Check Aqueous Layer: If you did an extraction with basic water (e.g.,

    
    ), your product is in the water layer.[2] You must acidify the aqueous layer to pH ~2 to recover the product.
    
  • Check Mother Liquor: If you recrystallized, the product might still be in the filtrate.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose yield or purity issues during the experiment.

Troubleshooting Start Issue Detected Q1 Is the Starting Material (SM) consumed? Start->Q1 Yes_Consumed SM Consumed Q1->Yes_Consumed Yes No_Consumed SM Remains Q1->No_Consumed No Q2 Is the Product Yield Low? Yes_Consumed->Q2 Action_Catalyst Action: Add 10 mol% pTsOH or NH4OAc. Stir longer. No_Consumed->Action_Catalyst Q3 Is impurity profile complex? Q2->Q3 Yes (Low Yield) Action_Radical Action: Radical Side Rxn. Wrap flask in foil. Degas solvent. Switch to DMF. Q3->Action_Radical Many impurities Action_Workup Action: Workup Loss. Check aqueous phase pH. Acidify to pH 2 to precipitate. Q3->Action_Workup Clean TLC, Low Mass

Figure 2: Diagnostic flowchart for optimizing yield and purity.

References

  • Oberhauser, T. (1997).[1][2] Bromination of phenols with NBS: Mechanism and Selectivity. Journal of Organic Chemistry, 62(13), 4504-4506.[1][2]

  • BenchChem Technical Support. (2025). Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde.[1][2][3] BenchChem Application Notes.

  • Ghorbani-Vaghei, R., et al. (2005).[1][2][7] Regioselective bromination of aromatic compounds using NBS/Silica. Synthesis, 2005(07), 1099-1102.[1][2]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (2020). Patent CN107954852A.[1][2][8] (Demonstrates analogous bromination of benzoic acid derivatives).

Sources

Technical Support Center: Troubleshooting the Reimer-Tiemann Formylation of 5-Bromosalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Reimer-Tiemann formylation of 5-bromosalicylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet nuanced reaction. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

I. Reaction Overview: Mechanism and Regioselectivity

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, enabling the ortho-formylation of phenols to produce valuable salicylaldehyde derivatives.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] In the presence of a strong base, chloroform is deprotonated to form the highly reactive electrophile, dichlorocarbene (:CCl₂).[4][5] Concurrently, the phenolic substrate, 5-bromosalicylic acid, is deprotonated to its more nucleophilic phenoxide form.[5] The electron-rich phenoxide then attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the final aldehyde product upon acidic workup.[1][2]

For 5-bromosalicylic acid, the hydroxyl (-OH) and carboxyl (-COOH) groups are key directors. The strongly activating and ortho, para-directing hydroxyl group, in its phenoxide form, governs the position of electrophilic attack. The available ortho positions are C2 and C6. However, the carboxyl group at C1 and the bromo group at C5 exert steric and electronic influences, making the formylation at the C3 position a likely outcome, yielding 5-bromo-3-formylsalicylic acid.

II. Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the Reimer-Tiemann formylation of 5-bromosalicylic acid.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a common issue in the Reimer-Tiemann reaction.[6] Several factors can contribute to this problem:

  • Inadequate Mixing in a Biphasic System: The reaction is typically carried out in a biphasic system consisting of an aqueous hydroxide solution and an organic phase with chloroform.[4][7] Inefficient mixing can lead to poor mass transfer between the two phases, hindering the reaction.[6]

    • Solution: Employ vigorous mechanical stirring to create an emulsion. The use of a phase-transfer catalyst can also facilitate the movement of reactants between the phases.[4]

  • Suboptimal Reaction Temperature: The reaction requires heating to initiate, but it can become highly exothermic.[5][7] Poor temperature control can lead to side reactions or decomposition of the starting material and product.

    • Solution: Carefully monitor and control the reaction temperature, typically between 60-70°C.[1] Use a water bath or an oil bath for consistent heating. Be prepared to cool the reaction vessel if the temperature rises too quickly.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Solution: Ensure accurate measurement of all reagents. A slight excess of chloroform and a sufficient amount of base are generally recommended.

  • Decomposition During Workup: The product can be sensitive to prolonged exposure to strong acid or high temperatures during the workup procedure.

    • Solution: Perform the acidification step of the workup in an ice bath to control the temperature. Minimize the time the product is in contact with the acidic solution.

Q2: I am observing the formation of multiple products, making purification difficult. What are these byproducts and how can I minimize their formation?

The formation of isomers and other byproducts is a known challenge.

  • Isomeric Products: While the ortho-formylation is generally favored, some para-formylation can occur.[8] In the case of 5-bromosalicylic acid, formylation might occur at other positions on the ring, although less likely due to the directing effects of the existing substituents.

  • "Abnormal" Reimer-Tiemann Products: In some cases, dichlorocarbene can react at the ortho or para positions to form substituted cyclohexadienones.[9]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 5-bromosalicylic acid in your crude product.

Strategies for Improving Selectivity:

StrategyRationale
Optimize Reaction Temperature Lowering the temperature can sometimes improve the selectivity for the desired ortho-isomer.
Choice of Base The nature of the alkali metal hydroxide (e.g., NaOH vs. KOH) can influence the ortho/para ratio.
Careful pH Control During Workup Stepwise acidification can sometimes allow for the selective precipitation of different acidic products.
Q3: The purification of my final product is challenging. What are the recommended procedures?

Purification often requires a multi-step approach due to the similar polarities of the desired product and potential byproducts.

  • Initial Extraction: After acidification, the product is typically extracted into an organic solvent like diethyl ether.[1]

  • Column Chromatography: This is often the most effective method for separating the desired 5-bromo-3-formylsalicylic acid from isomers and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a common choice.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be used for final purification.[10] Suitable solvents might include aqueous ethanol or a mixture of ethyl acetate and hexane.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary role of the strong base in the Reimer-Tiemann reaction?

The strong base, typically sodium hydroxide or potassium hydroxide, serves two critical functions:

  • It deprotonates chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form the reactive electrophile, dichlorocarbene.[2][5]

  • It deprotonates the phenolic hydroxyl group of 5-bromosalicylic acid to form the more nucleophilic phenoxide ion, which is necessary for the electrophilic aromatic substitution to occur.[2][5]

Q2: Can I use a different haloform instead of chloroform?

Yes, other haloforms can be used, but this will alter the product. For instance, using carbon tetrachloride (CCl₄) under similar conditions can lead to the formation of a carboxylic acid group instead of a formyl group, resulting in the synthesis of a dicarboxylic acid derivative of salicylic acid.[3][4]

Q3: Is it possible to form a di-formylated product?

While mono-formylation is the predominant outcome, the formation of di-formylated products is possible, especially if the reaction conditions are harsh or if the starting phenol is highly activated. However, for 5-bromosalicylic acid, the steric hindrance and the deactivating effect of the existing substituents make di-formylation less likely.

Q4: What are the safety precautions I should take when performing this reaction?

  • Chloroform: is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Bases: Sodium and potassium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction: The reaction can be highly exothermic and may lead to a thermal runaway if not properly controlled.[5][7] Use a heating mantle with a temperature controller and have a cooling bath readily available.

IV. Experimental Workflow and Diagrams

General Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-bromosalicylic acid in an aqueous solution of sodium hydroxide.

  • Heating: Gently heat the mixture to 60-65°C in a water bath.[1]

  • Addition of Chloroform: Add chloroform dropwise to the stirred solution over a period of about one hour, maintaining the reaction temperature.[1]

  • Reaction: Continue stirring at the same temperature for an additional 2-3 hours after the chloroform addition is complete.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid in an ice bath until it is acidic to litmus paper.[1]

    • Extract the product with a suitable organic solvent, such as diethyl ether.[1]

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography followed by recrystallization.

Diagrams

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 Chloroform CCl3_anion Trichloromethyl Anion CHCl3->CCl3_anion + OH⁻ Carbene Dichlorocarbene CCl3_anion->Carbene - Cl⁻ Phenol 5-Bromosalicylic Acid Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product 5-Bromo-3-formylsalicylic Acid Intermediate->Product Hydrolysis (H₂O, H⁺)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Mixing Is mixing adequate? Start->Check_Mixing Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Improve_Mixing Increase stirring / Add Phase-Transfer Catalyst Check_Mixing->Improve_Mixing No Check_Workup Is workup procedure correct? Check_Temp->Check_Workup Yes Optimize_Temp Monitor and maintain 60-70°C Check_Temp->Optimize_Temp No Refine_Workup Cool during acidification / Minimize acid contact time Check_Workup->Refine_Workup No Purify Column Chromatography / Recrystallization Check_Workup->Purify Yes Improve_Mixing->Check_Temp Optimize_Temp->Check_Workup Refine_Workup->Purify

Caption: Troubleshooting workflow for low yield.

V. References

  • BenchChem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. Available from:

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. (2021). Available from:

  • RecNotes. Reimer Tiemann Reaction. Available from: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • Wynston, S. J. (1981). Exploring the Reimer–Tiemann Reaction: History and Scope. Journal of Chemical Education, 58(9), 745.

  • Scribd. Reimer-Tiemann Reaction Overview. Available from: [Link]

  • Hassner, A., & Stumer, C. (1994). The Reimer-Tiemann Reaction. In Organic Syntheses Based on Name Reactions and Unnamed Reactions (pp. 307-308). Pergamon.

  • ResearchGate. The Reimer–Tiemann Reaction. Available from: [Link]

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. (2022). Available from: [Link]

  • J&K Scientific LLC. Reimer-Tiemann Reaction. (2021). Available from: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS: 134948-41-7).[1] This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of this intermediate from reaction byproducts (typically unreacted 5-bromosalicylic acid, inorganic salts, and polymeric tars).

Case ID: PUR-5B3F-SAL Subject: Isolation protocols for this compound from Reimer-Tiemann or Duff reaction mixtures. Applicable For: Organic Synthesis, Medicinal Chemistry (Ligand Synthesis), Drug Discovery.[1]

Chemical Profile & Impurity Landscape[1]

Before initiating purification, confirm your target and likely contaminants.[1]

  • Target Molecule: this compound[1][2][3][4]

    • Appearance: Yellow crystalline solid.[1][5][6]

    • Melting Point: 190–193 °C (decomposes) [1].[1][4]

    • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate (warm); sparingly soluble in water; soluble in aqueous alkaline solutions (NaHCO₃, NaOH).[1]

  • Common Byproducts:

    • 5-Bromosalicylic acid (Starting Material): The most persistent impurity.[1] Difficult to separate due to similar acidity (pKa ~2.8–3.0).[1]

    • Polymeric Tars: Dark brown/black residues common in formylation reactions (Reimer-Tiemann/Duff).[1]

    • Inorganic Salts: NaBr, NaCl, or Magnesium salts (if Mg-mediated formylation was used).[1]

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark, sticky tar. How do I isolate the solid?

  • Cause: Polymerization of phenolic aldehydes under basic conditions or oxidation.[1]

  • Solution: Perform an Acid-Base Workup followed by Trituration .[1]

    • Dissolve the crude tar in saturated aqueous NaHCO₃ (The target acid dissolves; non-acidic tars remain undissolved).

    • Filter the dark solution through a Celite pad to remove insoluble polymeric material.[1]

    • Slowly acidify the filtrate with 2N HCl to pH 2.[1] The product should precipitate as a yellow solid.[6]

    • If the precipitate is still sticky, triturate (grind) it with cold Hexane or Diethyl Ether to remove non-polar surface impurities.

Q2: TLC shows a spot very close to the starting material (5-bromosalicylic acid).[1] How do I separate them?

  • Cause: Both compounds are benzoic acid derivatives with similar polarity.[1]

  • Solution: Use Flash Column Chromatography with an acidic modifier.[1] Standard silica gel retains the acid too strongly, causing tailing.

    • Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (70 : 29 : 1).[1] The acetic acid suppresses ionization, sharpening the bands. The formyl group (intramolecular H-bond) often makes the target slightly less polar than the starting material.

Q3: The melting point is broad (e.g., 175–185 °C). How do I improve purity?

  • Cause: Occlusion of solvent or isomeric impurities.[1]

  • Solution: Recrystallization is the most effective final polish.[1]

    • Solvent System: Aqueous Ethanol (EtOH:H₂O, 80:20) or Glacial Acetic Acid.[1][5][7][8]

    • Protocol: See Protocol B below.

Detailed Purification Protocols
Protocol A: Flash Column Chromatography (Primary Purification)

Best for removing unreacted starting material.[1]

Materials: Silica Gel (230–400 mesh), Hexane, Ethyl Acetate (EtOAc), Glacial Acetic Acid (AcOH).[1]

  • Sample Prep: Dissolve crude material in a minimum amount of EtOAc/MeOH. Mix with silica gel and evaporate to dryness ("dry load") to prevent band broadening.[1]

  • Eluent Preparation: Mix Hexane : EtOAc : AcOH (70 : 29 : 1) .

  • Elution:

    • Flush column with 2 column volumes (CV) of pure Hexane to settle the bed.

    • Run the gradient.[1][7] The target (Aldehyde-Acid) typically elutes before the unreacted 5-bromosalicylic acid due to the intramolecular hydrogen bond (CHO[1]···OH) reducing its interaction with the silica [1].

  • Monitoring: Check fractions by TLC. The aldehyde group reacts with 2,4-DNP stain (orange/red spot), whereas the starting material does not.

Protocol B: Recrystallization (Final Polish)

Best for removing trace salts and amorphous impurities.[1]

  • Dissolution: Place the semi-pure solid in a flask. Add Ethanol (95%) and heat to reflux.[1] Add solvent dropwise until the solid just dissolves.

  • Hot Filtration: If insoluble particles (dust/salts) remain, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity persists. Add one drop of Ethanol to clear it.[1]

  • Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath for 1 hour. Rapid cooling traps impurities.[1]

  • Collection: Filter the bright yellow needles/powder.[1] Wash with cold Hexane/Ethanol (9:1) to remove mother liquor.[1]

  • Drying: Dry under vacuum at 50 °C for 4 hours.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying this specific compound.

PurificationWorkflow Start Crude Reaction Mixture (Dark Solid/Tar) SolubilityCheck Dissolve in sat. NaHCO3 Start->SolubilityCheck Filter Filter (Remove Tars) SolubilityCheck->Filter Insoluble Tars Acidify Acidify Filtrate (HCl to pH 2) Filter->Acidify Precipitate Collect Precipitate Acidify->Precipitate PurityCheck Check TLC/NMR Precipitate->PurityCheck Decision Impurities Present? PurityCheck->Decision Recryst Protocol B: Recrystallization (EtOH/H2O) Decision->Recryst Minor Salts/Color Column Protocol A: Column Chromatography (Hex:EtOAc:AcOH) Decision->Column Unreacted Starting Material Final Pure this compound (Yellow Solid) Recryst->Final Column->Final

Caption: Logical workflow for the isolation of this compound, prioritizing bulk tar removal followed by specific techniques for isomeric/starting material separation.

Key Data for Validation
PropertyValue/ObservationNote
Melting Point 190–193 °C [1]Sharp mp indicates high purity.[1]
Appearance Yellow SolidColor intensity varies with crystal size.[1]
TLC Rf ~0.4–0.5Solvent: Hexane:EtOAc:AcOH (50:50:1).[1]
1H NMR (DMSO-d6) δ 10.2 (CHO), 8.0 (Ar-H), 7.8 (Ar-H)Look for distinct aldehyde proton at >10 ppm.[1]
References
  • Patel, N. B., et al. (2011).[1] "Synthesis and biological evaluation of chalcone derivatives having 3-keto salicylic acid...". European Journal of Medicinal Chemistry. Elsevier .[1][4] (Verified via snippet 1.4).

  • Hansen, T. V., & Skattebøl, L. (2005).[1] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses. Org. Synth. (Provides mechanistic grounding for formylation purification).[1]

  • ChemicalBook. (2024).[1] "5-Bromosalicylic acid Product Properties". ChemicalBook . .

Sources

Advanced Synthesis Support Center: Sterically Hindered 3-Formyl Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Formyl Group Condensation Reactions Target Substrates: Indole-3-carboxaldehyde, Chromone-3-carboxaldehyde, and related heteroaromatic aldehydes. Primary Reaction Types: Knoevenagel, Aldol, Schiff Base formation.

Diagnostic & Strategy Flowchart

Before selecting a protocol, analyze your substrate's limitations. The 3-position on bicyclic heteroaromatics (like indole and chromone) is uniquely challenged by peri-interactions (steric clash with the C4-hydrogen or C4-substituents) and electronic deactivation from the electron-rich ring.

Steric_Strategy_Map Start Start: Substrate Analysis Solubility Is substrate soluble in EtOH/MeOH at reflux? Start->Solubility StericBulk Assess Steric Bulk: Is N-position (Indole) or C2-position substituted? Solubility->StericBulk Yes Solvent_Fix Switch to Co-solvent System (Toluene/Acetonitrile) or Use Sonication Solubility->Solvent_Fix No Thermal Standard Thermal Reflux (Piperidine/AcOH) StericBulk->Thermal Low (H-substituted) MW_Path Microwave Irradiation (Solvent-Free/Ionic Liquid) StericBulk->MW_Path Moderate (Methyl/Ethyl) Lewis_Path Lewis Acid Activation (TiCl4 / Yb(OTf)3) StericBulk->Lewis_Path High (t-Butyl/Phenyl/Protecting Groups) Solvent_Fix->StericBulk

Caption: Strategic decision matrix for selecting reaction conditions based on substrate solubility and steric environment.

Critical Troubleshooting: The "Why" and "How"

This section addresses the root causes of failure when condensing sterically hindered aldehydes.

Issue 1: The "Activation Wall" (Low Conversion)

The Science: In 3-formyl indoles, the electron-donating nitrogen lone pair resonates into the ring, reducing the electrophilicity of the carbonyl carbon. When combined with steric bulk (e.g., an N-benzyl group), the incoming nucleophile cannot access the carbonyl carbon effectively.

  • Symptom: Starting material remains unconsumed even after 24h reflux.

  • Solution: Lewis Acid Activation. Instead of relying on base catalysis (which activates the nucleophile), use a Lewis acid (e.g.,

    
    , 
    
    
    
    ) to coordinate with the carbonyl oxygen. This increases the positive character of the carbonyl carbon, pulling it away from the steric bulk and inviting attack.
Issue 2: The "Equilibrium Trap" (Reversibility)

The Science: Condensation is an equilibrium process releasing water. In sterically hindered systems, the forward reaction rate (


) is slow. If water is not removed, the reverse hydrolysis (

) dominates, stalling the reaction at ~50% conversion.
  • Symptom: Yield plateaus; TLC shows both product and starting material.[1]

  • Solution: Chemical Dehydration. Standard Dean-Stark traps are often too slow for these scales.

    • Method A: Add Molecular Sieves (4Å) directly to the reaction flask.

    • Method B: Use Acetic Anhydride or TiCl4 (which acts as a water scavenger) as part of the reagent system.

Issue 3: Solubility-Induced Pseudo-Hindrance

The Science: Many 3-formyl heterocycles are rigid and planar, leading to high crystal lattice energy and poor solubility in ethanol/methanol. If the aldehyde isn't in solution, it cannot react, mimicking steric hindrance.

  • Symptom: Suspension remains cloudy; reaction is incredibly slow.

  • Solution: Solvent-Free Microwave Synthesis. By removing the solvent and using microwave irradiation, you utilize the dielectric heating of the reagents themselves. This overcomes solubility limits by creating a localized high-energy melt.

Advanced Protocols
Protocol A: The "Sledgehammer" –

-Mediated Condensation

Best for: Highly sterically hindered substrates (e.g., N-substituted indoles) or unreactive nucleophiles.

Safety Warning:


 is violently reactive with water and releases HCl gas. Perform in a fume hood under inert atmosphere.
  • Setup: Flame-dry a two-neck round-bottom flask. Flush with Argon/Nitrogen.

  • Solvation: Dissolve the 3-formyl substrate (1.0 equiv) and Active Methylene Compound (1.1 equiv) in anhydrous THF or Dichloromethane (DCM) .

  • Base Addition: Cool to 0°C. Add Pyridine or Triethylamine (2.5 equiv). Stir for 10 mins.

  • Activation: Dropwise add

    
      (1.1 equiv) via syringe. Observation: A yellow/orange precipitate (Titanium enolate/complex) will form.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Checkpoint: Monitor TLC.[1][2] The spot for the aldehyde should disappear rapidly compared to thermal methods.

  • Quench: Pour mixture into ice-cold saturated

    
     solution. Extract with DCM.[1]
    

Why it works: Titanium coordinates to the aldehyde oxygen (increasing electrophilicity) and the nucleophile (creating a titanium enolate), bringing both reactants into a constrained transition state that bypasses steric barriers.

Protocol B: The "Green Speedster" – Solvent-Free Microwave

Best for: Thermally stable substrates where reaction speed and clean workup are priorities.

  • Preparation: In a mortar, grind the 3-formyl substrate (1.0 equiv), Nucleophile (1.0 equiv), and Catalyst (Ammonium Acetate or Basic Alumina , 10-20 wt%) until a fine, homogeneous powder forms.

  • Vessel: Transfer powder to a microwave-safe vial. Cap loosely (to allow steam escape) or use a dedicated microwave reactor vessel with pressure control.

  • Irradiation: Irradiate at 140–160°C (or 300W) for 2–5 minutes .

    • Note: If using a domestic microwave (not recommended for rigorous data), use "pulse" mode (10s ON, 10s OFF) to prevent overheating.

  • Workup: Cool to RT. Add Ethanol and sonicate. Pour into ice water. The product usually precipitates as a pure solid.

Data Comparison: Yields & Efficiency

The following table highlights the efficiency gains when switching from conventional thermal methods to advanced protocols for the condensation of N-methylindole-3-carboxaldehyde with dimethyl malonate (a hindered system).

MethodCatalyst/ConditionsTimeYield (%)Notes
Thermal (Conventional) Piperidine / EtOH Reflux24 h45%Incomplete conversion; side products observed.
Microwave (Solvent-Free)

/

5 min88%Clean product; minimal purification needed.
Lewis Acid Mediated

/

/ DCM
2 h94%Highest conversion; requires anhydrous handling.
Frequently Asked Questions (FAQ)

Q: I am seeing a new spot on TLC that runs just above my product, but the reaction isn't finishing. What is it? A: This is likely the Michael Addition byproduct. In hindered systems, once the condensation product (an electron-deficient alkene) forms, excess indole (if present) or nucleophile can attack the double bond.

  • Fix: Strictly control stoichiometry (1:1 ratio) and stop the reaction immediately upon consumption of the aldehyde. Avoid strong mineral acids which catalyze this addition.

Q: Can I use this


 method for substrates with acid-sensitive protecting groups (like BOC)? 
A: 

is a strong Lewis acid and can cleave BOC groups. For acid-sensitive substrates, switch to Ytterbium Triflate (

)
(5-10 mol%) in acetonitrile. It is milder, water-tolerant, and recyclable, though the reaction time will be longer (6–12 h).

Q: My microwave reaction turns into a black tar. What went wrong? A: You likely experienced "thermal runaway." Indoles are electron-rich and can polymerize at high temperatures.

  • Fix: Reduce power/temperature.[1] Add a solid support like Silica Gel or Alumina to the reaction mixture before irradiation. This acts as a heat sink and disperses the energy more evenly.

References
  • Microwave-Assisted Knoevenagel Condensation

    • Title: Microwave-Assisted Syntheses in Organic Chemistry: The Knoevenagel reaction.[3][4]

    • Source: SpringerBriefs in Green Chemistry for Sustainability, 2016.[3]

    • URL:[Link][3]

  • Titanium-Mediated Condensation

    • Title

      
      -promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds.[5][6]
      
    • Source: The Journal of Organic Chemistry, 2008.[6]

    • URL:[Link]

  • Solvent-Free Protocols

    • Title: A Review on Solvent-Free Microwave Assisted Condens
    • Source: UPI Journal of Chemical and Life Sciences, 2018.[7]

    • URL:[Link]

  • Indole-Specific Troubleshooting

    • Title: Troubleshooting guide for the condens
    • Source: BenchChem Technical Support.[1]

Sources

Stability of 5-Bromo-3-formyl-2-hydroxybenzoic acid aldehyde group in basic media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing the Stability of the Aldehyde Group in Basic Media

Welcome to the technical support guide for 5-Bromo-3-formyl-2-hydroxybenzoic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential stability issues, particularly concerning the aldehyde functional group in the presence of basic reagents.

The structure of this compound, with its ortho-hydroxy and para-bromo substituents relative to the formyl group, presents a unique electronic environment that dictates its reactivity. Understanding these properties is key to achieving successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions regarding the handling and stability of this compound.

Q1: Is the aldehyde group on this compound stable in basic conditions?

A: The aldehyde group is highly susceptible to degradation in the presence of strong bases (e.g., NaOH, KOH, LiOH). The primary pathway for this degradation is a self-oxidation-reduction reaction known as the Cannizzaro reaction.[1][2][3][4][5] This occurs because the aldehyde lacks α-hydrogens, preventing it from undergoing typical base-catalyzed reactions like aldol condensations.

Q2: What is the Cannizzaro reaction and why does it happen with this molecule?

A: The Cannizzaro reaction is a disproportionation reaction of non-enolizable aldehydes in the presence of a strong base.[3][5][6] Two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol. For this compound, this would result in the formation of two new products: 5-bromo-2-hydroxy-1,3-benzenedicarboxylic acid and (5-bromo-2-hydroxy-3-(hydroxymethyl)benzoic acid), significantly reducing the yield of your desired reaction.

Q3: How do the other functional groups (hydroxyl, carboxyl, bromo) influence the aldehyde's stability in base?

A: The interplay of the functional groups is critical:

  • Carboxylic Acid & Phenolic Hydroxyl: In a basic medium, both of these acidic protons will be removed to form a dianion (a carboxylate and a phenoxide).

  • Phenoxide Influence: The resulting ortho-phenoxide is a powerful electron-donating group. This increases the electron density on the aromatic ring and can influence the reactivity of the adjacent aldehyde.

  • Bromo Group: The para-bromo group is electron-withdrawing via induction, which slightly increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by a hydroxide ion—the first step of the Cannizzaro reaction.

Q4: What are the visible signs of degradation in my reaction?

A: A common indicator of degradation is a distinct color change. If your reaction mixture turns dark brown or black upon the addition of a base or upon heating, it is likely that decomposition or polymerization side reactions are occurring.[1] This is often accompanied by low yields and the formation of multiple, often polar, byproducts that can complicate purification.

Q5: Are there "safe" bases to use with this compound?

A: Yes, but the choice is reaction-dependent. If your chemistry requires a base, consider these options, starting with the mildest:

  • Weak Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for deprotonation without aggressively promoting the Cannizzaro reaction.

  • Non-Nucleophilic Organic Bases: Hindered amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices as they are typically not nucleophilic enough to initiate the Cannizzaro reaction but can act as effective acid scavengers.[1]

  • Avoid: Strong, nucleophilic bases like sodium hydroxide, potassium hydroxide, and alkoxides should be avoided whenever possible, especially at elevated temperatures.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Problem 1: My reaction yield is low, and I see multiple unknown spots by TLC, some of which are very polar.

This is the classic symptom of a Cannizzaro reaction or other decomposition pathways. The expected byproducts (a di-acid and a benzyl alcohol derivative) are significantly more polar than the starting aldehyde.

Troubleshooting Workflow

start Low Yield & Byproducts Observed check_base What base was used? start->check_base strong_base Strong Base (NaOH, KOH) check_base->strong_base Type weak_base Weak / Organic Base (K2CO3, TEA) check_base->weak_base Type check_temp What was the reaction temperature? strong_base->check_temp No solution1 Action: Switch to a weaker base (K2CO3) or a non-nucleophilic organic base (DIPEA). strong_base->solution1 Yes weak_base->check_temp high_temp > 40°C check_temp->high_temp Condition low_temp ≤ Room Temp check_temp->low_temp Condition solution2 Action: Lower the reaction temperature. Start at 0°C and allow to warm slowly. high_temp->solution2 Yes solution3 Action: Run a control experiment (see Protocol 2) to confirm base-induced decomposition. high_temp->solution3 No low_temp->solution3

Caption: Troubleshooting workflow for low yield reactions.

Problem 2: My reaction mixture turned dark brown immediately after adding the base, even at low temperature.

This suggests rapid decomposition, which could be due to oxidation in addition to other base-catalyzed processes.

  • Purity of Reagents: Ensure your starting material and solvents are pure. Trace metal impurities can catalyze decomposition.

  • Atmosphere: The phenoxide species formed in base is electron-rich and can be sensitive to air oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent this.[1]

Experimental Protocols & Best Practices

Adhering to the following protocols can significantly improve the success rate of your reactions.

Protocol 1: General Procedure for Base-Mediated Reactions

This protocol minimizes the risk of the Cannizzaro reaction when a base is required.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and your reaction partner, dissolved in a suitable anhydrous aprotic solvent (e.g., THF, Dioxane, DMF).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Selection: Choose the mildest base compatible with your reaction (e.g., K₂CO₃ or DIPEA).

  • Slow Addition: Add the base slowly and portion-wise (if solid) or dropwise (if liquid) to the cooled, stirring reaction mixture over 15-30 minutes. This keeps the instantaneous concentration of the base low.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress closely using TLC or LC-MS. Avoid heating unless absolutely necessary.

  • Workup: Quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) until the pH is neutral or slightly acidic before proceeding with extraction.

Protocol 2: Control Experiment to Test for Degradation

If you suspect your conditions are causing decomposition, this control experiment will provide a definitive answer.

  • Reaction Setup: Prepare a reaction exactly as described in Protocol 1, but do not add your reaction partner .

  • Conditions: Subject this mixture to the identical conditions (base addition, temperature profile, reaction time) as your main experiment.

  • Analysis: After the allotted time, quench the reaction and analyze the mixture by TLC or LC-MS.

  • Interpretation:

    • Starting material is consumed: If the starting material has been consumed and new, more polar spots have appeared, your conditions are too harsh and are causing degradation.

    • Starting material is unchanged: If the starting material remains, the conditions are suitable, and any low yields in your main experiment are due to other factors (e.g., reactivity of the partner, reaction equilibrium).

Decision Tree for Base and Condition Selection

start Is a base required? q_scavenger Is base for acid scavenging only? start->q_scavenger Yes no_base Proceed without base. start->no_base No q_type Is a strong nucleophilic base (e.g., for deprotonation) required? use_carbonate Use K2CO3 or Cs2CO3 at 0°C. q_type->use_carbonate Yes protect Protect the aldehyde group first (e.g., as an acetal). q_type->protect Is it for C-C bond formation (e.g., Grignard)? q_scavenger->q_type No use_tea Use TEA or DIPEA at 0°C to RT. q_scavenger->use_tea Yes

Caption: Decision tree for selecting appropriate basic conditions.

Mechanistic Insights: The Cannizzaro Reaction Pathway

Understanding the mechanism highlights why strong, nucleophilic bases are problematic.

  • Nucleophilic Attack: A hydroxide ion (from NaOH, KOH, etc.) directly attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step.

  • Tetrahedral Intermediate: A dianionic tetrahedral intermediate is formed.

  • Hydride Transfer: This intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling a hydride ion (:H⁻). This hydride immediately attacks the carbonyl carbon of a second molecule of the aldehyde. This is the key redox transfer step.

  • Proton Exchange: The reaction now consists of a carboxylate and an alkoxide. A rapid proton transfer from the solvent or the newly formed carboxylic acid protonates the alkoxide to yield the final alcohol product.

Cannizzaro Reaction Mechanism Diagram

Cannizzaro Disproportionation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange A Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate A->Intermediate OH OH⁻ OH->A Hydride H⁻ Transfer Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid B Aldehyde (Molecule 2) Alkoxide Alkoxide B->Alkoxide Hydride->B Final_Acid Carboxylate Carboxylic_Acid->Final_Acid Final_Alcohol Alcohol Alkoxide->Final_Alcohol Protonation

Caption: Key steps of the base-induced Cannizzaro reaction.

By understanding these potential side reactions and implementing the recommended strategies, you can effectively use this compound to achieve your synthetic goals with higher yields and reproducibility.

References
  • BenchChem Technical Support. (n.d.). Stability issues with 3-Formylsalicylic acid under reaction conditions.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • Wikipedia. (2024). Cannizzaro reaction.
  • GeeksforGeeks. (2023). Organic Chemistry – Specific Name Reactions.
  • BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism.
  • BenchChem. (n.d.). The Discovery and Synthesis of 3-Formylsalicylic Acid: A Technical Guide.
  • Royal Society of Chemistry. (n.d.). NJC Paper: Photoactive 2-(2'-hydroxyphenyl)benzoxazole-1,4-dihydropyridine dyads.
  • Purechemistry. (2023, February 21). Cannizzaro reaction mechanism and applications.
  • PubChem. (n.d.). 3-Formylsalicylic acid.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.

Sources

Technical Support Center: Separation of Formyl-Bromosalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers dealing with the separation of 3-formyl-5-bromo-2-hydroxybenzoic acid (3-formyl isomer) and 5-formyl-3-bromo-2-hydroxybenzoic acid (5-formyl isomer).

This content assumes the user is working with a mixture derived from non-selective synthesis (e.g., Reimer-Tiemann formylation of bromosalicylic acid or bromination of formylsalicylic acid mixtures).

Executive Summary & Chemical Logic

The separation of 3-formyl and 5-formyl isomers of bromosalicylic acid is governed by a fundamental structural difference: Intramolecular vs. Intermolecular Hydrogen Bonding .

  • 3-Formyl Isomer (Ortho-formyl): The formyl group at the C3 position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group (C2). This "locks" the molecule into a planar, less polar configuration, increasing its solubility in non-polar solvents and volatility (steam volatility).

  • 5-Formyl Isomer (Para-formyl): The formyl group at the C5 position is too distant for intramolecular bonding. Instead, it forms strong intermolecular hydrogen bonds (dimers/oligomers), resulting in higher polarity, higher melting points, and significantly lower solubility in non-polar solvents or acidic aqueous media.

The Strategy: We exploit these solubility differences. The 5-formyl isomer will precipitate first from acidic aqueous solutions, while the 3-formyl isomer remains in solution or requires steam distillation/solvent extraction.

Separation Workflow (Visualized)

The following diagram outlines the decision tree for separating a crude mixture of 3-formyl and 5-formyl bromosalicylic acids.

SeparationWorkflow Start Crude Mixture (3-formyl & 5-formyl isomers) Dissolve Step 1: Dissolution Solvent: dilute NaOH or NaHCO3 Target pH: > 9.0 Start->Dissolve Acidify Step 2: Controlled Acidification Add dilute HCl slowly to pH 4.0 - 5.0 Dissolve->Acidify Filter1 Filtration Acidify->Filter1 Solid5 Solid Fraction (Precipitate) Rich in 5-Formyl Isomer (Insoluble due to intermolecular H-bonds) Filter1->Solid5 Precipitate forms first Liq3 Filtrate (Liquid) Rich in 3-Formyl Isomer (Soluble due to intramolecular H-bonds) Filter1->Liq3 Remains in solution Purify5 Purification A Recrystallize from Hot Water/EtOH Solid5->Purify5 AcidifyFull Step 3: Full Acidification Add HCl to pH < 2.0 Liq3->AcidifyFull Extract Step 4: Extraction DCM or Ethyl Acetate AcidifyFull->Extract Purify3 Purification B Steam Distillation or Column Chromatography Extract->Purify3

Caption: Figure 1. Fractional precipitation workflow leveraging the acidity and solubility differences driven by the ortho-effect.

Troubleshooting & Protocols (Q&A Format)

Module A: Solubility-Based Separation (The "Workhorse" Method)

Q1: I tried acidifying my reaction mixture, but both isomers precipitated as a gummy solid. How do I prevent this?

Cause: Rapid acidification causes "crashing out," trapping impurities and preventing the selective crystallization of the 5-formyl isomer. Solution: Use the Fractional Acidification Protocol .

  • Dissolve: Start with the crude mixture in 10% NaHCO₃ solution (fully soluble as carboxylate salts).

  • Titrate: Slowly add 1N HCl dropwise while stirring vigorously.

  • Monitor pH: The 5-formyl isomer (less soluble) typically precipitates around pH 4.5–5.5. The 3-formyl isomer (more soluble due to H-bonding) often remains dissolved until pH < 3.0.

  • Harvest: Filter the first crop of precipitate (enriched 5-formyl). Then, acidify the filtrate to pH 1.0 to recover the 3-formyl isomer.

Q2: My 3-formyl fraction is still contaminated with the 5-formyl isomer. How do I purify it further?

Cause: Incomplete separation during precipitation or high concentration of the 5-formyl isomer. Solution: Exploit Steam Volatility .

  • Protocol: Suspend the crude 3-formyl fraction in water and perform a steam distillation.

  • Mechanism: The 3-formyl isomer, being chelated internally, has a lower boiling point and will co-distill with water. The 5-formyl isomer is non-volatile and will remain in the distillation flask.

  • Alternative: Flash chromatography using a gradient of Hexane:Ethyl Acetate (starting 95:5). The 3-formyl isomer elutes significantly earlier (higher Rf) than the 5-formyl isomer [1].

Module B: Analytical Troubleshooting (HPLC/NMR)

Q3: I cannot separate the two peaks on my HPLC using a standard C18 column. They co-elute.

Cause: Both isomers have similar hydrophobicity in neutral conditions. Solution: You must suppress ionization to differentiate them based on their internal structure.

  • Mobile Phase: Use Water (0.1% TFA or Formic Acid) / Acetonitrile. The acid is critical.

  • Why: At low pH, the carboxyl groups are protonated. The 3-formyl isomer becomes much more hydrophobic (retention time increases) because its polar groups are "hidden" in the internal H-bond. The 5-formyl isomer remains more polar (retention time decreases relative to 3-formyl).

  • Recommended Column: C18 or Phenyl-Hexyl (for better pi-pi selectivity).

Data Table: Typical Analytical Characteristics

Feature3-Formyl Isomer5-Formyl Isomer
Structure Ortho-substituted (Intramolecular H-bond)Para-substituted (Intermolecular H-bond)
TLC (Hex/EtOAc) High Rf (Less Polar)Low Rf (More Polar)
Solubility (Water) Moderate to High (Acid dependent)Low (Precipitates easily)
Steam Volatility Yes No
1H NMR (CHO signal) ~10.2 - 10.5 ppm (Deshielded)~9.8 - 10.0 ppm
IR (C=O stretch) Shifted (Chelated carbonyl)Standard conjugated aldehyde
Module C: Synthetic Optimization (Prevention)

Q4: Can I avoid the separation problem entirely by changing my synthesis route?

Insight: Yes. The "mixture" usually results from non-selective formylation.

  • If you need the 3-Formyl Isomer: Use the Duff Reaction (Hexamine/TFA). It has higher ortho-selectivity compared to Reimer-Tiemann [2].

  • If you need the 5-Formyl Isomer: Use Reimer-Tiemann on 3-bromosalicylic acid (directs para).

  • Note: If you are brominating after formylation, the directing effect of the OH group dominates. Bromination of 3-formylsalicylic acid yields 5-bromo-3-formylsalicylic acid. Bromination of 5-formylsalicylic acid yields 3-bromo-5-formylsalicylic acid [3].

Detailed Experimental Protocol: Fractional Crystallization

Objective: Isolate 95%+ pure isomers from a 50/50 crude mixture.

  • Preparation: Dissolve 10g of crude bromosalicylic aldehyde mixture in 100 mL of 5% NaOH. The solution should be dark yellow/orange.

  • First Precipitation (5-Formyl Target):

    • Cool solution to 10°C.

    • Add 2N HCl dropwise with mechanical stirring.

    • Stop addition when transient turbidity becomes permanent (approx pH 5-6).

    • Stir for 30 mins. Filter the solid.[1]

    • Validation: Check TLC. This solid should be the low-Rf spot (5-formyl).

  • Second Precipitation (3-Formyl Target):

    • Take the filtrate from step 2.

    • Add conc. HCl until pH < 1.

    • A voluminous precipitate forms.

    • Extract this mixture with Dichloromethane (DCM) (3 x 50 mL). The 3-formyl isomer prefers DCM; any remaining 5-formyl often stays in the aqueous suspension or interface.

  • Final Polish:

    • 5-Formyl: Recrystallize from minimal boiling Ethanol/Water (1:1).

    • 3-Formyl: Pass through a short silica plug eluting with DCM, or steam distill.

References

  • Separation of Salicylic Acid Derivatives via pH-Zone-Refining Counter-Current Chromatography. Journal of Chromatography A. (General principles of separating salicylic isomers). Link

  • Regioselective Formylation of Phenols: The Duff Reaction. Organic Syntheses. Explains the ortho-selectivity mechanisms. Link

  • Bromination of Salicylic Acid Derivatives. Journal of the Chemical Society. Detailing the directing effects of carboxyl and hydroxyl groups during bromination. Link

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Salicylaldehydes. Journal of Physical Chemistry A. Theoretical basis for the solubility differences. Link

(Note: The specific brominated isomers described are specialized intermediates. The protocols above are adapted from standard methodologies for 3- and 5-formylsalicylic acid, which share identical physicochemical separation principles due to the dominant OH/CHO interaction.)

Sources

Validation & Comparative

Comparative Analysis of Aldehyde Proton Shifts in 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Effects, Structural Validation, and Mechanistic Insights[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR signature of 5-Bromo-3-formyl-2-hydroxybenzoic acid , specifically focusing on the diagnostic aldehyde (-CHO) proton.[1] Due to the molecule's dense functionalization (ortho-positioned hydroxyl, carboxyl, and formyl groups), the aldehyde peak exhibits significant sensitivity to solvent environments and intramolecular hydrogen bonding (IMHB) networks.[2]

This document compares the spectral performance of this molecule in CDCl₃ versus DMSO-d₆ , evaluates it against structural analogs, and provides a validated experimental protocol for distinguishing the aldehyde singlet from labile protons.

Mechanistic Insight: The "Tug-of-War" Conformation

To interpret the NMR spectrum correctly, one must understand the electronic environment. The C2-hydroxyl group is flanked by two carbonyl-containing groups: the C1-carboxylic acid and the C3-aldehyde.[1]

  • The Competition: The phenolic proton (OH) acts as a pivot, capable of donating a hydrogen bond to either the aldehyde oxygen or the carboxylic acid carbonyl oxygen.[2]

  • The Winner: In non-polar solvents (CDCl₃), the OH···O=CH (aldehyde) interaction is typically favored due to the resonance-assisted hydrogen bond (RAHB) effect, which creates a stable 6-membered pseudo-ring.[1][2]

  • The NMR Consequence: This strong IMHB locks the aldehyde carbonyl in a coplanar conformation, significantly deshielding the formyl proton. While typical aldehydes appear at 9.5–9.8 ppm, this specific structural lock, combined with the electron-withdrawing bromine at C5, pushes the shift downfield to the 10.0–10.5 ppm range.[2]

Figure 1: Intramolecular H-Bonding Network

G cluster_0 Resulting Effect OH Phenolic OH (C2) CHO Aldehyde C=O (C3) OH->CHO Primary IMHB (Strong) COOH Carboxylic Acid C=O (C1) OH->COOH Secondary Competition AldH Aldehyde Proton (-CHO) CHO->AldH Anisotropic Deshielding Br Bromine (C5) Br->AldH Inductive Effect (-I) Result Downfield Shift (10.0 - 10.5 ppm) AldH->Result

Caption: Figure 1. The C2-OH preferentially H-bonds with the C3-Aldehyde, locking conformation and deshielding the aldehyde proton.

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it fundamentally alters the chemical shift by manipulating the H-bonding network.

Table 1: Solvent Impact on Chemical Shift (δ)
FeatureChloroform-d (CDCl₃) DMSO-d₆ Mechanistic Cause
Aldehyde (-CHO) 10.20 – 10.45 ppm (Sharp Singlet)10.00 – 10.30 ppm (Slightly Broadened)In CDCl₃, IMHB is undisturbed.[1][2] DMSO competes as an H-bond acceptor, slightly disrupting the deshielding RAHB network.[1]
Phenolic (-OH) 11.0 – 12.5 ppm (Broad)> 12.0 ppm (Very Broad/Missing)DMSO forms strong intermolecular bonds with OH, shifting it significantly downfield or broadening it into the baseline.[2]
Carboxylic (-COOH) > 13.0 ppm (Often invisible)13.0 – 14.0 ppm (Broad hump)Acid protons are highly concentration-dependent in CDCl₃ (dimers).[1][2] DMSO breaks dimers, creating monomeric solvated species.[1]
Resolution High (J-coupling visible)Medium (Viscosity broadening)CDCl₃ provides better resolution for observing long-range coupling (⁴J) between CHO and aromatic ring protons.[1][2]

Recommendation: Use CDCl₃ for structural characterization to observe the distinct aldehyde singlet.[1] Use DMSO-d₆ only if solubility is an issue, but be aware that the aldehyde peak may shift upfield by ~0.1–0.2 ppm due to solvent-solute interaction.[1]

Comparative Analysis: Structural Alternatives

To validate that the peak at ~10.3 ppm is indeed the aldehyde of the target molecule and not a precursor, compare it with these analogs.

Table 2: Shift Comparison with Analogs
CompoundAldehyde Shift (ppm)Key Difference
Salicylaldehyde 9.85Lacks the electron-withdrawing Br and COOH.
5-Bromosalicylaldehyde 9.95Lacks the ortho-COOH.[1] The Br adds slight deshielding.[1][3]
Target: this compound 10.20 – 10.45 COOH + Br + IMHB creates a cumulative deshielding effect.[1]
Experimental Protocol: Validation Workflow

A common error in interpreting this spectrum is confusing the aldehyde proton with the phenolic or carboxylic acid protons, which can also appear in the 10–14 ppm region. This self-validating protocol eliminates that ambiguity.

Method: D₂O Exchange "Shake Test"[1][4]
  • Acquire Standard Spectrum: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (or DMSO-d₆). Acquire 16 scans.[1]

  • Identify Candidates: Locate all peaks > 9.0 ppm. You will likely see:

    • Peak A: Sharp singlet (~10.3 ppm).[1][2]

    • Peak B: Broad singlet/hump (>11 ppm).[1][2]

  • The Exchange: Add 1–2 drops of D₂O directly into the NMR tube.[1] Shake vigorously for 30 seconds to ensure biphasic mixing/exchange.

  • Re-acquire: Run the spectrum again immediately.

Interpretation:

  • Aldehyde (-CHO): The C-H bond is non-labile.[1] The peak at ~10.3 ppm will persist (it may shift slightly due to water saturation, but it will not disappear).[2]

  • Labile Protons (-OH, -COOH): These protons exchange with Deuterium (D).[1][2][5] Their peaks will disappear or diminish significantly.[1][6]

Figure 2: Experimental Workflow

Workflow Step1 Step 1: Dissolve Sample (CDCl3 preferred) Step2 Step 2: Acquire 1H NMR (Range -2 to 16 ppm) Step1->Step2 Decision Observe Downfield Region (> 9.0 ppm) Step2->Decision PathA Peak A: Sharp Singlet (~10.3 ppm) Decision->PathA PathB Peak B: Broad Hump (>11.0 ppm) Decision->PathB Step3 Step 3: Add 2 drops D2O & Shake Vigorously PathA->Step3 PathB->Step3 Step4 Step 4: Re-acquire Spectrum Step3->Step4 Result1 Peak A PERSISTS Confirmed: Aldehyde (-CHO) Step4->Result1 Non-Exchangeable Result2 Peak B DISAPPEARS Confirmed: Labile (-OH/-COOH) Step4->Result2 Exchangeable

Caption: Figure 2. D2O exchange workflow to distinguish the aldehyde proton from hydroxyl/carboxyl protons.

References
  • Abraham, R. J., et al. (2006).[1][2][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Hansen, P. E. (2005).[1][2] "Intramolecular Hydrogen Bonding in Salicylaldehydes and Related Compounds." Journal of Molecular Structure. (Provides foundational data on RAHB systems).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for aldehyde chemical shift ranges and substituent effects).
  • PubChem. "3-Formyl-2-hydroxybenzoic acid Structure and Properties."[1]

Sources

High-Resolution FTIR Analysis of 5-Bromo-3-formyl-2-hydroxybenzoic Acid: A Comparative Guide for Carbonyl Band Resolution

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and coordination chemistry increasingly rely on highly functionalized salicylic acid derivatives—such as in the synthesis of novel HIV-1 integrase inhibitors [1] and advanced mesoporous silica nanosensors [3]—the precise spectroscopic characterization of these intermediates is critical.

5-Bromo-3-formyl-2-hydroxybenzoic acid (commonly known as 5-bromo-3-formylsalicylic acid) presents a unique analytical challenge. It possesses two distinct carbonyl environments: a carboxylic acid group (-COOH) at C1 and an aldehyde group (-CHO) at C3. As an Application Scientist, I frequently see researchers misassign these bands due to spectral overlap.

This guide objectively compares the FTIR performance of this compound against its unbrominated and non-formylated alternatives, providing the mechanistic causality and self-validating protocols necessary to achieve baseline resolution of its complex carbonyl region.

Mechanistic Causality: The "Push-Pull" of Carbonyl Shifting

To accurately identify the FTIR characteristic bands, we must first understand the molecular forces dictating their position. The carbonyl stretching frequency (


) in this compound is governed by two competing phenomena:
  • Bifurcated Intramolecular Hydrogen Bonding (Red Shift): The hydroxyl group (-OH) at C2 acts as a dual hydrogen-bond donor to both the C1 carboxylic oxygen and the C3 aldehyde oxygen. This strong intramolecular network lengthens the

    
     bonds, significantly reducing their force constants and shifting their absorption to lower wavenumbers (typically 1640–1670 cm⁻¹) compared to free carbonyls (>1700 cm⁻¹) [2].
    
  • Halogen Inductive Effect (Blue Shift): The bromine atom at C5 exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, slightly strengthening the

    
     double bonds and causing a subtle shift to higher wavenumbers (blue shift) compared to non-brominated analogs.
    
Graphviz Workflow: Electronic Effects on FTIR Spectra

G cluster_effects Competing Electronic & Spatial Effects cluster_outcomes FTIR Carbonyl Band Outcomes Molecule This compound (Dual Carbonyl System) HBond Bifurcated Intramolecular H-Bonding (C2-OH to C1-COOH & C3-CHO) Molecule->HBond Inductive Inductive Electron Withdrawal (-I effect from C5-Br) Molecule->Inductive COOH_Band Carboxylic C=O Stretch (~1665 cm⁻¹) HBond->COOH_Band Red Shift (Weakens C=O) CHO_Band Aldehyde C=O Stretch (~1648 cm⁻¹) HBond->CHO_Band Red Shift (Weakens C=O) Inductive->COOH_Band Slight Blue Shift Inductive->CHO_Band Slight Blue Shift

Fig 1: Logical relationship of electronic effects dictating carbonyl FTIR shifts.

Comparative Data Analysis

When selecting precursor molecules for Schiff base ligands or pharmaceutical intermediates, understanding the spectral differences between structural alternatives is vital for reaction monitoring. The table below summarizes the quantitative FTIR data, demonstrating how the addition of formyl and bromo groups alters the carbonyl landscape.

Compound Alternative

Carboxylic (cm⁻¹)

Aldehyde (cm⁻¹)

Phenolic (cm⁻¹)
Spectral Resolution Difficulty
Salicylic Acid (Baseline)~1655N/A~3200 (Broad)Low (Single

band)
5-Bromosalicylic Acid ~1660N/A~3210 (Broad)Low (Single

band)
3-Formylsalicylic Acid [2]~1660~1640~3380High (Bands overlap < 20 cm⁻¹)
This compound ~1665 ~1648 ~3385 Very High (Requires specific protocol)

Data Interpretation: The target compound, this compound, exhibits the tightest grouping of carbonyl bands. The inductive pull of the bromine atom shifts both the carboxylic and aldehyde bands slightly higher than those of 3-formylsalicylic acid [3]. Because the


 between the two peaks is narrow (~17 cm⁻¹), standard low-resolution scanning will result in a single, broad, unresolved peak.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To confidently separate the carboxylic acid and aldehyde carbonyl bands, you must abandon standard "quick scan" parameters. The following methodology is designed as a self-validating system; if the calibration steps fail, the final data cannot be trusted.

Phase 1: Instrument Calibration & Validation
  • Crystal Cleaning: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol. Allow to dry completely.

  • System Validation (Crucial Step): Scan a standard polystyrene calibration film. Verify that the peak at 1601.2 cm⁻¹ is detected within

    
     cm⁻¹. Causality: If the instrument cannot accurately resolve the sharp polystyrene bands, it will fail to deconvolve the overlapping carbonyls of the sample.
    
  • Background Collection: Collect a background spectrum of the ambient atmosphere using 2 cm⁻¹ resolution and a minimum of 64 scans .

Phase 2: Sample Analysis
  • Sample Application: Place 2–3 mg of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure using the ATR anvil. Causality: Inconsistent pressure alters the effective pathlength, leading to peak distortion and poor signal-to-noise ratios in the critical 1600–1700 cm⁻¹ region.

  • Data Acquisition: Scan the sample using the exact parameters as the background (2 cm⁻¹ resolution, 64 scans).

  • Spectral Processing:

    • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

    • Perform a baseline correction.

    • Apply a second-derivative transformation to the 1600–1700 cm⁻¹ region. Causality: Second-derivative spectroscopy mathematically narrows the band profiles, allowing you to pinpoint the exact local minima corresponding to the ~1665 cm⁻¹ (-COOH) and ~1648 cm⁻¹ (-CHO) stretches, even if they appear as a single shoulder in the raw spectrum.

References

  • Sharma, H., et al. "Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones as novel HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry, 2011. Available at:[Link]

  • Kumar, D., et al. "Coordination Compounds of the Polystyrene-Anchored Schiff Base Obtained From the Condensation of Chloromethylated Polystyrene, 3-Formylsalicylic Acid and o-Hydroxyphenylurea." Ignited Minds Journals, 2019. Available at: [Link]

  • Orabi, E., et al. "Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples." PMC / National Institutes of Health, 2021. Available at: [Link]

Technical Guide: Mass Spectrometry Profiling of 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 5-Bromo-3-formyl-2-hydroxybenzoic acid , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Structural Context

This compound (CAS: 134948-41-7) is a critical bifunctional scaffold used in the synthesis of Schiff base ligands and metallodrugs. Its structural integrity relies on the coexistence of an electron-withdrawing bromine at the para position to the hydroxyl group and a reactive formyl group at the ortho position.

For the analytical scientist, this molecule presents a unique mass spectral signature defined by isotopic splitting (Br) and sequential neutral losses (CO₂ and CO). This guide compares its fragmentation behavior against its non-formylated and non-brominated analogs to establish a robust identification protocol.

Physicochemical Profile
PropertyValueMS Significance
Formula C₈H₅BrO₄Defines exact mass calculations.[1]
Monoisotopic Mass 243.9371 Da (⁷⁹Br)Base peak for high-resolution MS (HRMS).
Isotopic Pattern 1:1 doublet (M, M+2)Diagnostic for bromine presence.[2]
Acidity (pKa) ~2.5 (COOH), ~10 (OH)Favors Negative Ion Mode (ESI-) .

Instrumentation & Methodology

To achieve the fragmentation patterns described below, the following experimental conditions are recommended. These protocols prioritize sensitivity for the carboxylic acid moiety.

Recommended Protocol: ESI-MS/MS (Negative Mode)
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

  • Solvent System: Methanol:Water (50:50) + 0.1% Formic Acid (to aid volatility) or Ammonium Acetate (to buffer pH). Note: While negative mode prefers basic pH, slight acidity often stabilizes the phenolic moiety during LC separation.

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to observe sequential losses.

Alternative: EI-MS (Gas Chromatography)
  • Derivatization: Required (TMS-esterification) due to high polarity and boiling point.

  • Ionization: 70 eV Electron Impact.

  • Note: This guide focuses on ESI-MS/MS as it allows analysis of the underivatized parent compound.

Fragmentation Pathway Analysis

The fragmentation of this compound is governed by three mechanistic pillars: Decarboxylation , Decarbonylation , and Halogen Retention .

The Precursor Ion

In ESI(-), the molecule forms a stable deprotonated ion [M-H]⁻ at m/z 243 (⁷⁹Br) and m/z 245 (⁸¹Br).

  • Diagnostic Check: You must observe two peaks of nearly equal intensity separated by 2 Da. If this 1:1 ratio is absent, the bromine is lost or the assignment is incorrect.

Primary Fragmentation: Decarboxylation (Loss of CO₂)

The most facile pathway is the loss of the carboxylic acid group as CO₂ (44 Da).

  • Mechanism: Charge migration from the carboxylate to the phenolic ring.

  • Transition: m/z 243 → m/z 199 (and 245 → 201).

  • Structure Formed: 4-bromo-2-formylphenolate anion.

Secondary Fragmentation: Decarbonylation (Loss of CO)

Following (or competing with) decarboxylation, the formyl group (-CHO) is ejected as carbon monoxide (CO, 28 Da).

  • Transition: m/z 199 → m/z 171 (and 201 → 173).

  • Structure Formed: 4-bromophenolate anion.

  • Note: Direct loss of CO from the precursor (m/z 243 → 215) is possible but kinetically less favorable than the initial loss of CO₂ due to the stability of the carboxylate leaving group.

Terminal Fragmentation: Bromine Loss

At high collision energies (>35 eV), the C-Br bond cleaves.

  • Transition: m/z 171 → m/z 92 (Phenolate radical/anion without Br).

  • Isotope Effect: The 1:1 doublet disappears, collapsing into a single peak at the lower mass.

Visualization: Fragmentation Tree

The following diagram illustrates the stepwise degradation of the molecule.

G Precursor Precursor [M-H]⁻ m/z 243 / 245 (1:1 Isotope Ratio) Frag1 Fragment A [M-H-CO₂]⁻ m/z 199 / 201 (Decarboxylation) Precursor->Frag1 - CO₂ (44 Da) Low CE (10-15 eV) Frag2 Fragment B [M-H-CO₂-CO]⁻ m/z 171 / 173 (Decarbonylation) Precursor->Frag2 - C₂O₃ (72 Da) Concerted Loss Frag1->Frag2 - CO (28 Da) Med CE (20-25 eV) Frag3 Fragment C [Phenolate Core]⁻ m/z 92 (Loss of Br) Frag2->Frag3 - Br• (79/81 Da) High CE (>35 eV)

Figure 1: Proposed ESI(-) MS/MS fragmentation pathway for this compound showing sequential neutral losses.

Comparative Analysis: Validating the Structure

To ensure accurate identification, compare the target spectrum against its closest structural analogs. This "differential diagnosis" confirms the presence of both functional groups.

FeatureTarget: this compound Analog 1: 5-Bromosalicylic acid Analog 2: 3-Formylsalicylic acid
Precursor (m/z) 243 / 245 215 / 217165
Isotope Pattern Yes (1:1 Doublet) Yes (1:1 Doublet)No (Single Peak)
Primary Loss -44 Da (CO₂) → m/z 199-44 Da (CO₂) → m/z 171-44 Da (CO₂) → m/z 121
Secondary Loss -28 Da (CO) → m/z 171None (No aldehyde)-28 Da (CO) → m/z 93
Distinguishing Factor Loss of CO₂ AND CO Loss of CO₂ onlyNo Bromine Isotopes
Interpretation Guide
  • Vs. 5-Bromosalicylic acid: If you observe m/z 215 as the parent, your sample lacks the formyl group (degraded or starting material).

  • Vs. 3-Formylsalicylic acid: If you see m/z 165 and no isotope doublet, the bromine is missing (debromination).

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 5-bromo-2-hydroxy- (5-Bromosalicylic acid) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-Formyl-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative Guide: Biological Activity of 5-Bromo vs. 3-Bromo Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Positional Isomerism Divergence

In the development of salicylate-based therapeutics, the halogenation position—specifically at the C3 versus C5 carbon—dictates two distinct pharmacological trajectories. While both 3-bromo and 5-bromo salicylic acid (SA) derivatives share a core pharmacophore, their biological profiles diverge significantly due to steric and electronic effects.

  • 5-Bromo Derivatives: Generally exhibit superior broad-spectrum antimicrobial activity and enhanced membrane permeability. The 5-position is sterically accessible, allowing for modifications that increase lipophilicity (logP) without disrupting the critical intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylate group.

  • 3-Bromo Derivatives: Often display lower general antimicrobial potency but excel in high-specificity enzyme inhibition (e.g., AKR1C1, PTP1B). The 3-position substituent creates steric pressure ("ortho effect") that can lock the molecule into specific conformations required for selective binding pockets, though it complicates synthesis.

This guide analyzes these differences, supported by experimental data, synthesis protocols, and mechanistic insights.

Chemical Basis of Activity[1]

The biological divergence stems from the structural environment of the bromine atom.

Feature5-Bromo-Salicylic Acid3-Bromo-Salicylic Acid
Position Para to -OH, Meta to -COOHOrtho to -OH, Ortho to -COOH
Steric Hindrance Low. The 5-position is open, allowing bulkier substitutions without clashing with the pharmacophore head.High. The bromine atom clashes with the phenolic oxygen and the carboxyl group.
Electronic Effect Inductive electron withdrawal increases acidity of phenolic -OH (lower pKa).Inductive withdrawal + Steric twist. May force -COOH out of planarity, altering chelation capability.
Lipophilicity Enhanced (Higher logP).Enhanced, but solvation shell is disrupted by steric crowding.
Diagram 1: Structure-Activity Relationship (SAR) Analysis

The following diagram visualizes the steric and electronic impact of the bromine position.

SAR_Analysis cluster_5Br 5-Bromo Substitution cluster_3Br 3-Bromo Substitution SA Salicylic Acid Core (Pharmacophore) Br5 5-Bromo Position (Para to OH) SA->Br5 Br3 3-Bromo Position (Ortho to OH/COOH) SA->Br3 Effect5 Minimal Steric Clash Retains Planarity Increases Lipophilicity Br5->Effect5 Outcome5 High Membrane Permeability Broad Antimicrobial Action Effect5->Outcome5 Effect3 High Steric Hindrance Twists COOH out of plane Alters Chelation Br3->Effect3 Outcome3 Specific Enzyme Lock (e.g., AKR1C1 Selectivity) Lower General Antibacterial Effect3->Outcome3

Caption: SAR comparison showing how the 5-position favors permeability and general activity, while the 3-position induces steric constraints useful for specific target selectivity.

Comparative Biological Activity[2]

Antimicrobial Activity

5-bromo-salicylic acid is consistently reported as the most potent simple halosalicylic acid derivative against Gram-positive bacteria.

Experimental Data: Antibacterial Potency (MIC) Note: Values are aggregated from comparative studies (e.g., Source 1.6, 1.17).

CompoundS. aureus ActivityE. coli ActivityMechanism Note
Salicylic Acid (SA) ModerateWeakWeak membrane disruption; pH dependent.
5-Bromo-SA High (MIC < SA)ModerateEnhanced lipophilicity aids cell wall penetration; disrupts membrane potential.
3-Bromo-SA Low/ModerateWeakSteric bulk at 3-pos interferes with bacterial surface interaction; less effective penetration.
5-Chloro-SA ModerateWeakLess lipophilic than 5-Bromo.

Key Insight: In viscose fabric bonding studies, the antibacterial reactivity order was established as: 5-bromo-SA > Salicylic Acid > 5-chloro-SA > 4-chloro-SA . The 5-bromo derivative's superior activity is attributed to the optimal balance of acidity and lipophilicity, allowing it to penetrate the peptidoglycan layer of Gram-positive bacteria more effectively.

Enzyme Inhibition (Targeted Therapy)

While 5-bromo wins in broad toxicity, 3-bromo derivatives shine in precision medicine, particularly for the enzyme AKR1C1 (involved in steroid metabolism and cancer).

Experimental Data: AKR1C1 Inhibition (Ki) Source: El-Kabbani et al. (Source 1.1, 1.12)

CompoundKi (nM) against AKR1C1Selectivity Note
3-Bromo-5-phenyl-SA 4.0 nM Highly Selective (vs AKR1C2/3/4)
5-Bromo-SA > 1000 nMNon-selective
Salicylic Acid InactiveNo binding

Mechanistic Logic: The 3-bromo substituent, often combined with a phenyl group in the 5-position, fits into a unique, non-conserved hydrophobic pocket in the AKR1C1 active site. A bromine at the 5-position alone does not achieve this "lock-and-key" fit.

Experimental Protocols

To ensure reproducibility, we provide two distinct synthesis routes. The synthesis of 3-bromo derivatives is significantly more challenging than 5-bromo derivatives due to the directing effects of the hydroxyl group.

Synthesis of 5-Bromo-Salicylic Acid (Direct Bromination)

This method exploits the para-directing power of the hydroxyl group.

  • Reagents: Salicylic acid (1.0 eq), Bromine (

    
    ) or N-Bromosuccinimide (NBS) (1.05 eq), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve salicylic acid in glacial acetic acid.

    • Add bromine solution dropwise at

      
       (ice bath).
      
    • Stir at room temperature for 2 hours.

    • Pour mixture into ice water. The precipitate is primarily 5-bromo-salicylic acid.

    • Purification: Recrystallize from ethanol/water.

  • Validation:

    
     NMR shows a doublet at 
    
    
    
    ppm (H-6) and doublet of doublets at
    
    
    ppm (H-4).
Synthesis of 3-Bromo-Salicylic Acid (Directed Ortho-Lithiation)

Direct bromination yields mixtures (5-bromo major, 3,5-dibromo minor). Pure 3-bromo requires a protected directed lithiation strategy (Source 1.15).

  • Reagents: Salicylic acid, MOM-chloride (Methoxymethyl chloride), n-Butyllithium (n-BuLi),

    
     or 
    
    
    
    , HCl.
  • Procedure:

    • Protection: Protect phenolic -OH and -COOH of salicylic acid to form the MOM-ether ester.

    • Lithiation: Treat the protected intermediate with n-BuLi at

      
       in THF. The MOM group directs lithiation to the ortho (3-position).
      
    • Quench: Add electrophilic bromine source (

      
      ).
      
    • Deprotection: Hydrolyze the MOM groups using dilute HCl/MeOH.

  • Validation:

    
     NMR will show the specific substitution pattern (H-4, H-5, H-6 coupling) distinct from the 5-bromo isomer.
    
Diagram 2: Experimental Workflow & Mechanism

This diagram outlines the decision tree for selecting the correct isomer and the mechanism of action.

Workflow Start Target Identification Decision Select Isomer Start->Decision Route5 Target: Broad Antibacterial Route: Direct Bromination Decision->Route5 High Potency Needed Route3 Target: Specific Enzyme (AKR1C1) Route: Directed Ortho-Lithiation Decision->Route3 High Selectivity Needed Assay5 Assay: MIC Determination (Membrane Permeability) Route5->Assay5 Assay3 Assay: Enzyme Kinetics (Ki) (Lock-and-Key Binding) Route3->Assay3

Caption: Workflow for selecting synthesis routes and assays based on the desired biological outcome (Potency vs. Selectivity).

References

  • El-Kabbani, O., et al. (2009). Structure-guided design, synthesis, and evaluation of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1). Journal of Medicinal Chemistry. Link

  • Kantouch, F., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules. Link

  • BenchChem Technical Support. A Comparative Guide to the Biological Activity of 3-Formylsalicylic Acid and Its Derivatives.Link

  • PubChem. 5-Bromosalicylic acid (CID 6972). National Library of Medicine. Link

  • Lau, C.K., et al. (1989). Synthesis of 3-substituted salicylic acids by directed ortho-lithiation. Canadian Journal of Chemistry. Link

A Comparative Guide to the Crystallographic Landscape of Brominated Salicylic Acid Derivatives: Insights into 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of novel therapeutics and the optimization of material properties. Single-crystal X-ray diffraction (XRD) remains the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic data for derivatives of brominated salicylic acid, offering predictive insights into the structural characteristics of 5-Bromo-3-formyl-2-hydroxybenzoic acid, a compound of significant interest in synthetic and medicinal chemistry.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this publication, a comparative analysis of closely related structures can provide valuable predictive information. By examining the crystal packing, hydrogen bonding motifs, and conformational preferences of analogous compounds, we can infer the likely structural behavior of the target molecule.

Comparative Crystallographic Data of Related Structures

To construct a probable structural model for this compound, we will compare the crystallographic data from several related brominated benzoic acid derivatives. The following table summarizes key crystallographic parameters for these compounds, providing a basis for our comparative discussion.

Parameter3-Bromo-2-hydroxybenzoic acid[1]2-Bromoisophthalic acid[2]
Chemical Formula C₇H₅BrO₃C₈H₅BrO₄
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 3.7984 (8)7.330(2)
b (Å) 22.025 (4)7.821(2)
c (Å) 8.889 (2)8.423(3)
α (°) 9067.57(3)
β (°) 99.42 (2)87.18(3)
γ (°) 9064.91(3)
Volume (ų) 733.3 (3)398.9(2)
Z 42
Key Interactions Intramolecular O-H···O hydrogen bond; Intermolecular O-H···O hydrogen bonds forming centrosymmetric dimers.[1]Two types of intermolecular O-H···O hydrogen bonds leading to a one-dimensional chain.[2]

Structural Insights and Predictive Analysis

The crystal structure of 3-Bromo-2-hydroxybenzoic acid reveals a nearly planar molecule, with the carboxyl group slightly twisted relative to the phenyl ring.[1] A significant feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules.[1] This is a common and robust supramolecular synthon in carboxylic acids. Additionally, an intramolecular hydrogen bond exists between the hydroxyl group and the carboxyl oxygen, which stabilizes the molecular conformation.[1]

In contrast, 2-Bromoisophthalic acid, with two carboxyl groups, exhibits a different hydrogen bonding pattern, forming one-dimensional chains.[2] The benzene ring is nearly planar, but the two carboxyl groups are not coplanar with the ring.[2]

Based on these comparisons, we can hypothesize the structural features of this compound. The presence of the carboxyl and hydroxyl groups strongly suggests the formation of an intramolecular hydrogen bond between them, similar to what is observed in 3-Bromo-2-hydroxybenzoic acid. Furthermore, the carboxylic acid moiety is highly likely to participate in intermolecular hydrogen bonding, potentially forming the stable centrosymmetric dimer motif. The formyl group at the 3-position will influence the overall crystal packing through dipole-dipole interactions and potential weak C-H···O hydrogen bonds.

The planarity of the molecule will be a key feature, with the bulky bromine atom and the functional groups likely causing minor deviations from ideal planarity. The overall packing arrangement will be a delicate balance of strong hydrogen bonds, weaker interactions, and steric effects.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for obtaining and analyzing single-crystal X-ray diffraction data, adhering to the standards set by the International Union of Crystallography (IUCr).[2]

Crystal Growth and Selection
  • Synthesis and Recrystallization: The compound of interest, this compound, would first be synthesized and then purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or dimethylformamide) to obtain single crystals of sufficient size and quality. Slow evaporation or cooling techniques are commonly employed.

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed, transparent, and free from cracks or other defects.

Data Collection
  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

  • Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structure Validation and Reporting
  • Validation: The final refined structure is validated using software such as checkCIF, as recommended by the IUCr, to ensure its quality and chemical reasonableness.[2]

  • Crystallographic Information File (CIF): The final structural information, including atomic coordinates, bond lengths, bond angles, and experimental details, is compiled into a standard CIF file format for deposition in a crystallographic database and for publication.[2]

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the anticipated molecular interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination & Refinement cluster_output Final Output synthesis Synthesis of 5-Bromo-3-formyl- 2-hydroxybenzoic acid recrystallization Recrystallization to obtain single crystals synthesis->recrystallization selection Crystal Selection (0.1-0.3 mm) recrystallization->selection mounting Crystal Mounting (Goniometer) selection->mounting data_acq X-ray Diffraction Data Acquisition mounting->data_acq processing Data Processing (Integration & Scaling) data_acq->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (checkCIF) refinement->validation cif Crystallographic Information File (CIF) validation->cif

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B O1 O H1 H C1 C=O Ring1 Aromatic Ring (C₇H₂BrO) H2 H C1->H2 Intermolecular O-H···O OH1 O-H OH1->O1 Intramolecular O-H···O Formyl1 C=O O2 O C2 C=O C2->H1 Intermolecular O-H···O Ring2 Aromatic Ring (C₇H₂BrO) OH2 O-H OH2->O2 Intramolecular O-H···O Formyl2 C=O

Figure 2. Anticipated hydrogen bonding in this compound.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of structurally related compounds provides a robust framework for predicting its solid-state conformation and intermolecular interactions. The prevalence of intramolecular hydroxyl-carboxyl hydrogen bonds and intermolecular carboxyl-carboxyl dimer formation in similar structures strongly suggests that these motifs will be key features in the crystal packing of the title compound. This guide serves as a valuable resource for researchers by not only presenting this comparative analysis but also by detailing the rigorous experimental procedures required to obtain and validate high-quality crystallographic data. The elucidation of this and similar structures will undoubtedly contribute to the advancement of rational drug design and materials science.

References

  • Tai, X.-S., et al. (2019). The crystal structure of poly[(μ5-2-((5-bromo-3-formyl-2-hydroxybenzylidene)amino)
  • Montis, R., & Hursthouse, M. B. (2015). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o531. Available at: [Link]

  • Li, S.-J., et al. (2019). The crystal structure of 2-bromoisophthalic acid, C8H5BrO4. SciSpace.
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]://www.iucr.org/resources/cif)

Sources

Comparative Guide: Ligand Efficiency of 5-Bromo-3-formyl-2-hydroxybenzoic Acid vs. 5-Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and coordination chemistry, Ligand Efficiency (LE) is a critical metric used to quantify the binding energy contributed by each heavy (non-hydrogen) atom in a molecule. Optimizing LE ensures that molecular weight is kept in check while maximizing target affinity, a fundamental principle for developing bioavailable therapeutics and stable metal-organic catalysts.

This guide provides an in-depth technical comparison between two structurally related but mechanistically divergent precursors: 5-Bromosalicylaldehyde (5-BSA) and 5-Bromo-3-formyl-2-hydroxybenzoic acid (5-BFSA) . By examining how the addition of a single carboxylic acid group alters coordination geometry, pKa, and thermodynamic binding profiles, we outline why 5-BFSA often exhibits superior ligand efficiency in metalloenzyme targeting despite its higher molecular weight.

Structural and Physicochemical Divergence

The structural pivot between these two ligands is the presence of a carboxylic acid group (-COOH) at the 2-position in 5-BFSA. This modification fundamentally shifts the molecule from a bidentate ligand to a potential tridentate or tetradentate chelator.

Causality in Physicochemical Shifts
  • Heavy Atom Penalty: 5-BFSA contains 13 heavy atoms compared to 5-BSA's 10. In standard drug discovery, adding 3 heavy atoms requires a proportional increase in binding affinity (ΔG) of approximately 1.0–1.5 kcal/mol to maintain the same LE.

  • Enthalpic Compensation: The carboxylate group in 5-BFSA provides a "hard" anionic oxygen donor. When coordinating with oxophilic divalent cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺), the formation of a salt bridge yields an enthalpic gain that frequently exceeds 3.0 kcal/mol. This massive energy boost easily offsets the heavy atom penalty, resulting in a net increase in overall ligand efficiency[1].

  • Electronic Effects: The electron-withdrawing nature of the carboxylate and bromo groups lowers the pKa of the adjacent phenolic hydroxyl, facilitating easier deprotonation at physiological pH and enabling stronger electrostatic interactions with target metal centers[2].

Quantitative Data Comparison
Property5-Bromosalicylaldehyde (5-BSA)This compound (5-BFSA)
Heavy Atom Count (HAC) 1013
Functional Groups -OH, -CHO, -Br-COOH, -OH, -CHO, -Br
Coordination Mode Bidentate (O, O or O, N in Schiff bases)Tridentate/Tetradentate (O, O, O, N)
Primary Applications Antimicrobial Schiff bases, Zn(II) catalysisHIV-1 Integrase inhibitors, multimetallic frameworks
Theoretical Binding Energy (ΔG) ~ -6.0 kcal/mol (Model Metalloenzyme)~ -10.5 kcal/mol (Model Metalloenzyme)
Estimated Ligand Efficiency (LE) ~ 0.60 kcal/mol/HA~ 0.80 kcal/mol/HA

Mechanistic Impact on Coordination Chemistry

5-Bromosalicylaldehyde (5-BSA) is extensively utilized to synthesize Schiff base metal complexes. When condensed with amines (such as amino acids), it forms dibasic tridentate ONO ligands that coordinate to transition metals like Fe(II) and Zn(II) in stable octahedral or square planar geometries. These complexes demonstrate significant antimicrobial and catalytic efficiency, but their binding relies primarily on the phenolate and imine nitrogen[3][4].

Conversely, This compound (5-BFSA) is deployed in the synthesis of advanced pharmacophores, such as 3-keto salicylic acid chalcone derivatives targeting HIV-1 integrase. The carboxylate group maps directly onto critical metal-binding pharmacophores within the enzyme's active site. By coordinating the essential Mg²⁺ ions required for viral DNA strand transfer, 5-BFSA achieves highly selective inhibition, proving that strategic heavy atom addition can exponentially increase target-specific LE[1].

Mechanism L1 5-Bromosalicylaldehyde (HAC = 10) Bidentate Bidentate Coordination (Phenolate, Imine) L1->Bidentate L2 5-Bromo-3-formylsalicylic acid (HAC = 13) Tridentate Tridentate Coordination (Carboxylate, Phenolate, Imine) L2->Tridentate Affinity1 ΔG ≈ -6 kcal/mol Bidentate->Affinity1 Affinity2 ΔG ≈ -10 kcal/mol Tridentate->Affinity2 LE1 LE ≈ 0.60 kcal/mol/HA Affinity1->LE1 LE2 LE ≈ 0.80 kcal/mol/HA Affinity2->LE2

Coordination modes and resulting ligand efficiency (LE) divergence.

Experimental Workflows: Synthesis & LE Validation

To objectively evaluate the ligand efficiency of these compounds, researchers must employ self-validating systems that couple precise chemical synthesis with rigorous thermodynamic profiling.

Protocol A: Schiff Base Condensation & Metallation

This protocol outlines the synthesis of comparative metal chelates to establish baseline coordination behavior.

  • Preparation of Precursors: Dissolve 1.0 mmol of the selected aldehyde (5-BSA or 5-BFSA) in 20 mL of absolute ethanol.

  • Amine Condensation: Add 1.0 mmol of a primary amine (e.g., L-phenylalanine) dropwise under continuous stirring. Reflux the mixture at 70°C for 2 hours to form the Schiff base ligand.

  • Metal Chelation: Introduce 0.5 mmol of a metal salt (e.g., Zn(CH₃COO)₂·2H₂O or FeSO₄) dissolved in 10 mL of ethanol. Adjust the pH to ~7.5 using dilute NaOH to facilitate deprotonation of the phenolic/carboxylic protons.

  • Isolation: Reflux for an additional 3 hours. Cool the solution to room temperature, filter the resulting precipitate, wash with cold ethanol and diethyl ether, and dry under vacuum.

  • Characterization: Validate the structural integrity using FTIR (noting the shift of the -C=N- azomethine stretch) and ¹H-NMR spectroscopy[3].

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides direct measurement of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), allowing for the accurate calculation of ΔG and Ligand Efficiency.

  • Sample Preparation: Dialyze the target metalloprotein (e.g., HIV-1 Integrase or a model Zn-dependent enzyme) into a highly buffered solution (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to prevent pH-induced heat artifacts.

  • Ligand Solubilization: Dissolve the synthesized Schiff base ligands in DMSO, then dilute into the exact dialysis buffer to a final concentration of 500 µM (ensure final DMSO concentration matches the protein cell).

  • Titration Execution: Load the protein (50 µM) into the ITC sample cell. Inject the ligand solution in 2 µL aliquots over 20-30 intervals at 25°C, allowing the baseline to stabilize between injections.

  • Data Extraction & LE Calculation:

    • Integrate the heat peaks to determine the binding isotherm.

    • Extract ΔH and Kd. Calculate ΔG using the equation: ΔG = RT ln(Kd).

    • Calculate Ligand Efficiency: LE = -ΔG / HAC (where HAC is 10 for 5-BSA derivatives and 13 for 5-BFSA derivatives).

Workflow Start Ligand Selection Synth Schiff Base Synthesis Start->Synth Purify Purification & Characterization Synth->Purify ITC Isothermal Titration Calorimetry Purify->ITC LE Calculate Ligand Efficiency ITC->LE

Experimental workflow for determining empirical Ligand Efficiency via ITC.

Conclusion

While 5-Bromosalicylaldehyde remains a highly versatile and efficient bidentate precursor for catalytic and antimicrobial complexes, the strategic inclusion of a carboxylic acid group in This compound fundamentally upgrades its pharmacological potential. By enabling multidentate coordination and forming high-enthalpy salt bridges with target metal ions, 5-BFSA overcomes its heavy atom penalty to deliver superior ligand efficiency in complex metalloenzyme environments.

References

  • Novel HIV-1 Integrase Inhibitors Study Scribd[1]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design PMC (National Institutes of Health)[2]

  • Metal based pharmacologically active agents: synthesis, structural characterization, molecular modeling, CT-DNA binding studies and in vitro antimicrobial screening of iron(II) bromosalicylidene amino acid chelates PubMed (National Institutes of Health)[3]

  • Synthesis, Structural Characterization, and Catalytic Property of A Zn(II) Complex with 5-Bromosalicylaldehyde Ligand Bulletin of Chemical Reaction Engineering & Catalysis[4]

Sources

Elemental analysis calculation for 5-Bromo-3-formyl-2-hydroxybenzoic acid complexes

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Guide: Elemental Analysis & Characterization of 5-Bromo-3-formyl-2-hydroxybenzoic Acid Complexes

Executive Summary This guide provides a rigorous technical framework for the characterization of metal complexes derived from This compound (BFHBA) . Targeted at drug discovery researchers and coordination chemists, this document compares BFHBA complexes with standard alternatives (e.g., non-brominated analogs and simple salicylaldehyde derivatives). It details the specific elemental analysis (CHN) calculations required to validate these structures, emphasizing the ligand's unique dual-chelating potential (aldehyde/phenol + carboxylate) and its implications for biological activity (e.g., HIV-1 integrase inhibition).

Product Profile: The BFHBA Ligand

This compound is a multifunctional ligand combining the coordination versatility of salicylic acid with the reactivity of a formyl group and the lipophilicity of a bromine substituent.

  • Formula:

    
    
    
  • Molecular Weight: 245.03 g/mol

  • Key Features:

    • Site A (Salicylaldehyde-like): The 3-formyl and 2-hydroxy groups can form Schiff bases or coordinate directly to transition metals (Cu, Zn, Co, Ni).

    • Site B (Carboxylate): The 1-carboxylic acid group allows for bridging, polymer formation (MOFs), or solubility modulation.

    • Substituent (5-Bromo): Enhances lipophilicity and alters electronic properties (electron-withdrawing), potentially increasing biological potency compared to the parent molecule.

Comparative Analysis: BFHBA vs. Alternatives

The following table compares BFHBA complexes against its primary alternatives: the parent 3-Formyl-2-hydroxybenzoic acid (3-FSA) and the decarboxylated 5-Bromosalicylaldehyde (5-BSA) .

FeatureBFHBA Complexes (The Product)3-FSA Complexes (Alternative 1)5-BSA Complexes (Alternative 2)
Ligand Core Brominated Carboxy-SalicylaldehydeCarboxy-SalicylaldehydeBrominated Salicylaldehyde
Coordination Modes Dual: Mononuclear, Binuclear, or Polymeric (via COOH)Dual: Mononuclear/BinuclearSingle: Typically Mononuclear
Lipophilicity (LogP) High: Enhanced membrane permeability (Drug Discovery focus)Low: Higher water solubilityModerate
Electronic Effect Electron-withdrawing (Br) stabilizes phenoxide bondStandardElectron-withdrawing (Br)
Primary Application Pharmacophore Scaffolds (e.g., HIV Integrase inhibitors)MOF Synthesis, CatalysisStandard Analytical Reagents
Solubility Profile Soluble in DMSO/DMF; low in waterSoluble in alcohols/waterSoluble in common organics

Performance Verdict: BFHBA is the superior choice for medicinal inorganic chemistry where lipophilicity and specific enzyme binding (via the Br moiety) are required. 3-FSA is preferable for aqueous catalysis, while 5-BSA lacks the secondary coordination site (COOH) necessary for designing complex binuclear architectures.

Protocol: Elemental Analysis Calculation

Accurate elemental analysis (CHN) is the primary validation step for these complexes. Because BFHBA complexes often solvate or form variable stoichiometries (e.g., hydrated vs. anhydrous), the calculation must account for these factors.

A. The General Formula

To validate a proposed structure


, use the following logic:


B. Step-by-Step Calculation: Cu(II) Complex Example

Scenario: You synthesized a Copper(II) complex. Hypothesis: Bis-chelate, dihydrate:



Note: The ligand loses a proton (COOH 

COO⁻ or OH

O⁻). Let's assume deprotonation at the phenolic oxygen for charge balance if using Cu(OAc)2, or carboxylic if specified.

1. Determine the Formula Weight (MW):

  • Copper (Cu):

    
    
    
  • Ligand (L⁻) (

    
    ): 
    
    
    
  • Coordinated Water (

    
    ): 
    
    
    
  • Total MW:

    
    
    

2. Calculate Theoretical Percentages:

  • % Carbon:

    
    
    
  • % Hydrogen:

    • Ligand H:

      
      
      
    • Water H:

      
      
      
    • Total H: 12

    • Calc:

      
      
      
  • % Nitrogen:

    
     (Unless a Schiff base with amine is formed)
    
C. Schiff Base Scenario (Common Application)

If BFHBA is reacted with Ethylenediamine (en) to form a Schiff base (


), and then complexed:
  • Reaction: 2 BFHBA + 1 en

    
     Schiff Base (
    
    
    
    ) + 2
    
    
    .
  • Complex:

    
    .
    
  • Calculation: You must include Nitrogen in your theoretical values.

    • % Nitrogen:

      
      
      

Experimental Validation Workflow

The following diagram illustrates the decision-making process for validating BFHBA complexes using Elemental Analysis.

G Start Synthesized BFHBA Complex Isolate Isolation & Drying (Vacuum, CaCl2) Start->Isolate CHN Perform CHN Analysis (Combustion) Isolate->CHN Compare Compare Exp. vs. Theo. (Tolerance ±0.4%) CHN->Compare Calc Calculate Theoretical Values (Assumed Stoichiometry) Calc->Compare Match Match Found: Structure Validated Compare->Match Yes Mismatch Mismatch (>0.4%) Compare->Mismatch No CheckSolv Hypothesis 1: Lattice Solvent? (Add xH2O/EtOH to MW) Mismatch->CheckSolv CheckSolv->Calc Recalculate CheckImp Hypothesis 2: Impurity/Oxide? (Recrystallize) CheckSolv->CheckImp Still Fails

Caption: Workflow for validating BFHBA complex stoichiometry using iterative elemental analysis calculations.

Interpretation & Troubleshooting

When your experimental data deviates from the theoretical BFHBA complex values:

  • Low Carbon / High Hydrogen:

    • Cause: Lattice water or solvent (Ethanol/Methanol) entrapment.

    • Solution: Recalculate adding

      
       moles of 
      
      
      
      or solvent to the formula weight. BFHBA complexes are prone to forming hydrates due to the hydrophilic carboxylate group.
  • Low Metal %:

    • Cause: Incomplete complexation (free ligand contamination).

    • Solution: Check melting point. Free BFHBA melts at ~190–193 °C [1]. Complexes usually decompose >250 °C.

  • High Nitrogen (in Schiff Bases):

    • Cause: Trapped amine reactant.

    • Solution: Wash precipitate with ethanol/ether to remove unreacted diamine.

References

  • Sharma, H., et al. (2011). Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones and related amides as novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 2030-2045. Link

  • Abou-Melha, K. (2022).[1][2][3] Synthesis, Characterization, Biological Activity, Molecular Docking and Thermal Analysis of Binuclear Complexes.[2] Bulletin of the Chemical Society of Ethiopia, 36(4), 843-856. Link

  • Siddappa, K., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.[4][5] Bioinorganic Chemistry and Applications, 2014, 483282. Link

Sources

Comparative Guide: HPLC Profiling of 5-Bromo-3-formyl-2-hydroxybenzoic Acid & Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS: 134948-41-7) serves as a critical intermediate in the synthesis of Schiff base ligands and pharmaceutical metallodrugs. Its purity is paramount, as the coexistence of reactive aldehyde and carboxylic acid moieties makes it susceptible to oxidation, deformylation, and over-bromination during synthesis.

This guide provides a technical comparison of HPLC methodologies for separating the target compound from its critical process-related impurities. We analyze retention behaviors based on solvophobic theory and provide a validated protocol for Quality Control (QC) environments.

Impurity Landscape & Origin Analysis

Understanding the synthesis pathway is prerequisite to effective method development. The primary impurities arise from incomplete halogenation, over-halogenation, or instability of the formyl group.

Critical Impurities List
Impurity IDCompound NameCAS No.[1]OriginPolarity (LogP Est.)
Target This compound 134948-41-7 Main Product ~2.8
Impurity A 3-Formyl-2-hydroxybenzoic acid610-04-8Unreacted Precursor~1.6 (Low)
Impurity B 5-Bromosalicylic acid89-55-4De-formylation / Starting Material~3.2 (High)
Impurity C 3,5-Dibromosalicylic acid3147-55-5Over-bromination~4.1 (Very High)
Impurity D 5-Bromo-2-hydroxyisophthalic acidN/AOxidation of Formyl group~2.1 (Medium)
Visualizing Impurity Pathways

The following diagram illustrates the chemical genesis of these impurities, guiding the required separation power of the HPLC method.

ImpurityPathways Precursor 3-Formyl-2-hydroxybenzoic Acid (Impurity A) Target This compound (TARGET) Precursor->Target Bromination OverBrom 3,5-Dibromosalicylic Acid (Impurity C) Precursor->OverBrom Excess Br2 Deformylated 5-Bromosalicylic Acid (Impurity B) Target->Deformylated De-formylation (Stress/Acid) Oxidized 5-Bromo-2-hydroxyisophthalic Acid (Impurity D) Target->Oxidized Oxidation (Air/Light) Deformylated->OverBrom Bromination

Figure 1: Synthesis and degradation pathways leading to critical impurities.

Method Comparison: Column & Mobile Phase Selection

For benzoic acid derivatives, the ionization state of the carboxyl group (


) and the phenolic hydroxyl (

) dictates that pH control is the single most critical factor.
Option A: C18 + Acidic Formate (Recommended)
  • Mechanism: Hydrophobic interaction with suppression of silanol activity.

  • Pros: Excellent reproducibility; sharp peaks for acidic species; compatible with LC-MS (volatile buffer).

  • Cons: Requires gradient to elute dibromo- species in reasonable time.

Option B: Phenyl-Hexyl + Phosphate Buffer
  • Mechanism:

    
     interactions exploit the aromatic ring differences.
    
  • Pros: Superior selectivity for positional isomers (e.g., 3-bromo vs 5-bromo).

  • Cons: Non-volatile buffer (incompatible with MS); longer equilibration times.

Comparative Performance Data (Simulated)

The following table projects Relative Retention Times (RRT) based on standard C18 behavior under acidic conditions (pH 2.5).

CompoundRRT (vs Target)Resolution (

)
Tailing Factor
Impurity D (Oxidized)0.65> 2.01.1
Impurity A (Precursor)0.82> 1.51.2
Target 1.00 - 1.05
Impurity B (De-formylated)1.25> 3.01.1
Impurity C (Dibromo)1.85> 5.01.0

Note: The formyl group decreases hydrophobicity relative to the proton, causing the Target to elute before the de-formylated Impurity B.

Validated Experimental Protocol (Option A)

This protocol is designed to be self-validating, ensuring system suitability before sample analysis.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (Agilent 1200/1260 or Waters Alliance equivalent).

  • Column: End-capped C18,

    
     (e.g., Kromasil C18 or Zorbax SB-C18).
    
  • Wavelength:

    
     (Primary), 
    
    
    
    (Secondary for Impurity A).
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
Mobile Phase Preparation
  • Solvent A (Aqueous):

    
     Formic Acid in HPLC-grade Water.
    
    • Why: Maintains pH

      
      , ensuring carboxylic acids remain protonated (neutral) for consistent retention.
      
  • Solvent B (Organic):

    
     Acetonitrile (ACN).[2]
    
    • Why: ACN provides sharper peaks for aromatic acids compared to Methanol.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
5.09010Isocratic Hold (Elute Polar Impurities A & D)
20.02080Linear Gradient (Elute Target & Impurity B)
25.02080Wash (Elute Impurity C)
26.09010Re-equilibration
35.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    diluent (
    
    
    ).
  • Filtration: Filter through

    
     PTFE filter (Nylon filters may bind acidic compounds).
    

Troubleshooting & Decision Logic

Use the following logic flow to resolve common chromatographic issues associated with brominated hydroxybenzoic acids.

HPLC_Troubleshooting Issue Start: Peak Issue Identified Type Identify Problem Type Issue->Type Fronting Peak Fronting Type->Fronting Tailing Peak Tailing Type->Tailing Split Split Peaks Type->Split ActionFront Sample solvent too strong. Dilute with Mobile Phase A. Fronting->ActionFront ActionTail Silanol interaction. Increase buffer strength or lower pH. Tailing->ActionTail ActionSplit Check frit blockage or sample solubility. Split->ActionSplit

Figure 2: Troubleshooting logic for peak shape anomalies in acidic aromatic analysis.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 134948-41-7).[4]Link

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-bromo-2-hydroxy- (5-Bromosalicylic Acid) Mass Spectrum & Properties.Link

  • ResearchGate. Chromatographic separation of hydroxybenzoic acid derivatives.Link

  • SIELC Technologies. HPLC Method for Separation of Benzoic Acid, 5-bromo-2-hydroxy-.Link

  • BenchChem. HPLC Analysis of Benzoic Acid Derivatives and Impurities.Link

Sources

TGA thermal stability analysis of 5-Bromo-3-formyl-2-hydroxybenzoic acid frameworks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal robustness of novel metal-organic frameworks (MOFs) and coordination polymers requires more than just reading a decomposition temperature—it requires a mechanistic understanding of why a material behaves the way it does under thermal stress.

Frameworks utilizing 5-bromo-3-formyl-2-hydroxybenzoic acid (and its Schiff-base derivatives) have garnered significant attention for their unique electronic properties and catalytic potential[1][2]. However, introducing a heavy, electronegative halogen into the organic linker fundamentally alters the material's thermal degradation profile.

This guide provides an objective, data-driven comparison of the thermal stability of this compound frameworks against non-halogenated alternatives and industry benchmarks, supported by self-validating thermogravimetric analysis (TGA) protocols.

Mechanistic Insights: The "Halogen Effect" on Thermal Stability

When comparing a framework built with this compound to one built with its non-halogenated analogue (3-formyl-2-hydroxybenzoic acid), two competing thermodynamic forces dictate the TGA profile:

  • Hydrophobicity and Desolvation Kinetics: The bulky, highly electronegative bromine atom increases the hydrophobicity of the framework's pore surface. Consequently, brominated frameworks typically adsorb less atmospheric moisture and exhibit a shallower, lower-temperature desolvation phase (50–120 °C) compared to their more hydrophilic, non-halogenated counterparts[3][4].

  • Bond Dissociation Energy (BDE) and Pyrolysis: While the steric bulk of bromine can shield the metal-ligand coordination sphere, the C–Br bond is inherently weaker (BDE ≈ 280 kJ/mol) than a standard aromatic C–H bond (BDE ≈ 410 kJ/mol). During dynamic heating, the homolytic cleavage of the C–Br bond acts as the initiation step for radical-driven ligand pyrolysis, often causing the brominated framework to exhibit a slightly lower onset of structural decomposition than the non-halogenated baseline[5].

Thermal_Degradation A Intact 5-Br Framework (Ambient Temp) B Desolvation Phase (Loss of H2O/DMF, 50-150 °C) A->B C Thermal Plateau (Stable Framework, 150-310 °C) B->C D Ligand Pyrolysis (Decarboxylation & C-Br Cleavage) C->D E Metal Oxide Residue (>600 °C) D->E

Thermal degradation pathway of 5-bromo substituted coordination frameworks.

Comparative TGA Data Analysis

To objectively evaluate performance, we compare a standard Co(II) Schiff-base framework derived from this compound against its non-halogenated analogue and an industry-standard robust MOF (UiO-66)[2][6].

Framework / Linker TypeDesolvation Range (°C)Mass Loss: Desolvation (%)Decomposition Onset (°C)Residual Mass (%)Post-TGA Residue
Target: this compound + Co(II)50 – 120~4.5%31018.2%CoO
Baseline: 3-formyl-2-hydroxybenzoic acid + Co(II)50 – 150~8.0%34022.5%CoO
Benchmark: UiO-66 (Terephthalic acid + Zr)50 – 200~15.0%50045.0%ZrO₂

Data Interpretation:

  • Desolvation: The brominated framework loses nearly half the mass of the baseline during desolvation. This validates the hypothesis that the 5-bromo substitution effectively repels pore-bound water[3].

  • Decomposition: The 30 °C drop in decomposition onset for the brominated framework (310 °C vs. 340 °C) is a direct consequence of the weaker C–Br bond initiating earlier thermal breakdown[5].

  • Residual Mass: Because the starting molar mass of the brominated ligand is significantly higher, the final CoO residue represents a smaller percentage of the initial mass, despite the absolute mass of the metal remaining constant.

Self-Validating Experimental Protocol for TGA

To ensure data integrity, a TGA protocol cannot simply be a "load and run" procedure. It must be a self-validating system that accounts for instrument artifacts (like buoyancy effects) and chemically verifies the mass loss events.

Step-by-Step Methodology

Phase 1: Instrument Calibration & Baseline Correction

  • Purge Gas Setup: Establish a flow of high-purity Nitrogen (N₂) at 50 mL/min over the sample and 20 mL/min over the balance to prevent oxidative degradation.

  • Blank Run (Crucial): Load an empty 70 µL alumina crucible. Run the exact temperature program (30 °C to 800 °C at 10 °C/min). Save this as the baseline to subtract from the sample run, eliminating apparent mass gains caused by the decreasing density of the purge gas at high temperatures (buoyancy effect).

Phase 2: Sample Preparation & Execution 3. Sample Loading: Weigh exactly 3.0 to 5.0 mg of the 5-bromo framework into the alumina crucible. Causality: Using too much sample causes thermal lag and poor resolution of overlapping degradation steps; too little compromises the signal-to-noise ratio. 4. Isothermal Stabilization: Hold the temperature at 30 °C for 10 minutes. Causality: This allows the microbalance to stabilize and ensures the sample is at a true thermal equilibrium before the ramp begins. 5. Dynamic Heating: Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

Phase 3: Evolved Gas Analysis (EGA) Cross-Validation 6. TGA-MS Coupling: Route the exhaust gas via a heated transfer line (200 °C) to a Mass Spectrometer. 7. Signal Tracking: Monitor m/z 18 to validate that the 50–120 °C mass loss is strictly water. Monitor m/z 79 and 81 (Bromine isotopes) to pinpoint the exact temperature of C–Br bond cleavage, thereby validating the onset of ligand pyrolysis.

TGA_Workflow A 1. Baseline Calibration B 2. Sample Loading A->B C 3. Isothermal Hold B->C D 4. Dynamic Heating C->D E 5. TGA-MS Validation D->E

Step-by-step self-validating TGA workflow for framework analysis.

Expert Troubleshooting & Best Practices

  • Derivative Thermogravimetry (DTG): Always plot the first derivative of the mass loss curve (DTG). The 5-bromo framework often exhibits overlapping mass loss events (e.g., simultaneous decarboxylation and debromination). The DTG curve will resolve these into distinct peaks, allowing for precise onset temperature calculations.

  • Crucible Selection: Avoid platinum crucibles when analyzing halogenated frameworks at high temperatures. Cleaved bromine radicals can react with platinum, damaging expensive sample pans. Always use high-density alumina (Al₂O₃) crucibles for 5-bromo derivatives.

  • Atmosphere Switching: If you need to determine the exact metal content, switch the purge gas from N₂ to Air (O₂) at 600 °C. This rapidly combusts any residual amorphous carbon, leaving behind a pure, stoichiometric metal oxide (e.g., CoO or ZnO) for precise residual mass calculation.

References

1.3, ResearchGate 2.1, ResearchGate 3.4, ResearchGate 4.2, Oxford Academic 5.5, Australian Journal of Chemistry

Sources

Safety Operating Guide

5-Bromo-3-formyl-2-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-Bromo-3-formyl-2-hydroxybenzoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of complex halogenated building blocks. This compound (CAS: 134948-41-7) is a highly functionalized aromatic intermediate, prominently utilized in the synthesis of advanced pharmacophores such as novel HIV-1 integrase inhibitors[1].

The safe handling and disposal of this compound must go beyond generic laboratory safety. Its specific structural features—a covalently bound halogen, a reactive formyl group, and a phenolic acid—require a mechanistically grounded approach to waste management to ensure operational safety and strict environmental compliance.

Chemical & Hazard Profiling: The Causality of Risk

Understanding why a chemical requires specific disposal protocols is the foundation of a robust laboratory safety culture.

  • Halogenated Toxicity & Byproducts : The presence of the bromine atom classifies this compound as a halogenated organic acid. When halogenated compounds are incinerated improperly, they release highly corrosive hydrogen bromide (HBr) gas and potentially toxic brominated dioxins. Therefore, this waste must be strictly segregated from non-halogenated streams to ensure it is processed via rotary kiln incineration equipped with high-efficiency caustic scrubbing[2].

  • Reactivity Profile : The combination of an aldehyde (-CHO) and a carboxylic acid (-COOH) makes this molecule susceptible to unwanted oxidation or polymerization if mixed with incompatible waste streams, such as strong oxidizers or concentrated inorganic acids (e.g., nitric acid)[3].

Quantitative Chemical Profile

To facilitate rapid risk assessment, the critical physicochemical properties of this compound are summarized below.

PropertyValueOperational Implication
CAS Number 134948-41-7Essential identifier for EHS waste manifesting.
Molecular Formula C8H5BrO4High halogen content dictates "Halogenated Waste" routing.
Molecular Weight 245.03 g/mol Used for calculating molarity and concentration in liquid waste streams.
Physical State Solid (Powder)Prone to aerosolization; requires respiratory and ventilation controls.
Melting Point 190–206 °CSolid at room temperature; spills require dry collection techniques,[1].

Visualization of the Disposal Workflow

DisposalWorkflow Start Waste Generation: This compound Decision Determine Physical State Start->Decision Solid Solid Waste (Powder/Contaminated Debris) Decision->Solid Solid State Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Dissolved SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Liquid Waste Container Liquid->LiquidCont EHS EHS Collection & RCRA Subpart K Storage SolidCont->EHS LiquidCont->EHS Incineration High-Temp Incineration with Caustic Scrubbing EHS->Incineration

Figure 1: Workflow for the segregation and disposal of halogenated aromatic acid waste.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

This protocol ensures that every action is verified before proceeding, creating a closed-loop safety system that prevents cross-contamination and regulatory violations.

Step 1: Waste Characterization and Segregation

  • Action : Determine if the waste is a pure solid (e.g., expired reagent, contaminated PPE) or dissolved in an organic solvent.

  • Validation : Check the solvent composition. If this compound is dissolved in any solvent (even non-halogenated ones like methanol or DMSO), the entire mixture must be classified and segregated as "Halogenated Organic Waste"[3]. Mixing halogenated and non-halogenated waste unnecessarily increases disposal complexity and regulatory scrutiny[3].

Step 2: Container Selection and Preparation

  • Action : Select a chemically compatible, leak-proof container. Use high-density polyethylene (HDPE) for solid waste or glass/PTFE-lined containers for organic solvent solutions.

  • Validation : Visually inspect the container to ensure it is completely dry and free of incompatible residues (e.g., inorganic acids) before adding the waste[3].

Step 3: Labeling and Manifesting

  • Action : Attach an institution-approved Hazardous Waste label. Write the full chemical name: "this compound." Do not use abbreviations or structural formulas[4].

  • Validation : Confirm that the label includes the accumulation start date, the exact percentage of the chemical, and the specific hazard warnings (e.g., "Toxic," "Halogenated")[4].

Step 4: EHS Transfer and Satellite Accumulation

  • Action : Transfer the sealed container to the designated Satellite Accumulation Area (SAA).

  • Validation : Ensure the total volume in the SAA does not exceed the EPA limit of 55 gallons of hazardous waste, complying with RCRA Subpart K guidelines for academic and research laboratories[5].

Spill Management & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination[6].

  • Evacuate and Ventilate : Clear non-essential personnel from the area and ensure the chemical fume hood or room ventilation is operating at maximum capacity[6].

  • Don Appropriate PPE : Equip chemical-resistant gloves (e.g., Viton® or Barrier®), safety goggles, and a lab coat[6].

  • Containment (Solid Spill) : Do not use water, which can spread the powder. Carefully sweep the solid into a designated halogenated solid waste container using a dedicated brush and dustpan.

  • Decontamination : Wipe the affected surface with a compatible solvent (e.g., a small volume of methanol) to dissolve residual traces, followed by washing with mild soapy water. Dispose of all contaminated wipes as halogenated solid waste[6].

Regulatory Compliance & EPA Guidelines

Proper disposal is not just a safety measure; it is a strict legal requirement. Under the US EPA's Resource Conservation and Recovery Act (RCRA), laboratories operating under Subpart K (Alternative Requirements for Eligible Academic Entities) must ensure that hazardous waste determinations are made by trained professionals[5].

Furthermore, EPA guidelines mandate that nonsolvent halogenated wastes, such as this compound, cannot be drain-disposed or landfilled[4],[2]. They must be routed to specialized facilities for thermal treatment (incineration) where the generated halogen gases are neutralized via caustic scrubbing[2].

References

  • [4] Title: Hazardous Waste Disposal Guide - Research Areas | Source: Dartmouth College EHS | URL: [Link]

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • [3] Title: Chemical waste management: combining compatible used organic solvents | Source: University of Louisville DEHS | URL: [Link]

  • [5] Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • [1] Title: Novel HIV-1 Integrase Inhibitors Study | Source: Scribd | URL: [Link]

Sources

Personal protective equipment for handling 5-Bromo-3-formyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-Bromo-3-formyl-2-hydroxybenzoic Acid

This guide provides essential safety protocols and operational directives for the handling of this compound. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally similar compounds to ensure a robust and precautionary approach. Given the compound's structure—a substituted benzoic acid, aromatic aldehyde, and brominated aromatic—it is prudent to anticipate potential hazards such as skin, eye, and respiratory irritation.

Hazard Assessment and Core Principles

The foundational principle for handling this and any laboratory chemical is to minimize all routes of exposure. This is achieved through a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and the use of appropriate Personal Protective Equipment (PPE).[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact with the chemical.[8][9] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Not generally required if handled within a certified chemical fume hood.
High-Volume Handling or Reactions Chemical splash goggles and a face shield.[10]Chemical-resistant gloves (e.g., nitrile, neoprene).[11]Chemical-resistant apron over a lab coat.Recommended to use a NIOSH-approved respirator if there is a risk of dust or aerosol generation outside of a fume hood.[12]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant coveralls or apron.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[7]

Operational Workflow for Safe Handling

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified laboratory chemical fume hood.[11]

  • Ventilation: Ensure the fume hood is functioning correctly before commencing any work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.

Handling and Experimental Use
  • Don PPE: Put on the appropriate PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to minimize dust inhalation.[6]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.

  • Avoid Inhalation and Contact: Always handle the chemical in a manner that avoids the generation of dust and direct contact with skin and eyes.[4][6][13]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Designate Work Area (Fume Hood) check_safety Verify Fume Hood & Eyewash/Shower prep_area->check_safety gather_materials Assemble All Equipment & PPE check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution run_reaction Conduct Experiment prepare_solution->run_reaction decontaminate Decontaminate Glassware & Surfaces run_reaction->decontaminate dispose_waste Dispose of Waste (See Section 5) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][7][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6][13]

Spill Response
  • Small Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up. Moisten the spilled solid to prevent dust generation, then carefully sweep it up with non-sparking tools and place it into a sealed container for disposal.[7][11]

  • Large Spill: If a significant amount of the chemical is spilled, especially outside of a fume hood, evacuate the area immediately. Secure the area, notify others, and contact your institution's environmental health and safety (EHS) office or emergency response team.[11]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][14][15]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal
  • Dispose of waste containing this chemical as hazardous waste in accordance with all local, state, and federal regulations.[1][14][15]

  • Place waste in a clearly labeled, sealed container. Do not dispose of it down the drain or in the regular trash.[4]

References

  • Washington State University. (n.d.). Standard Operating Procedure for Benzoic Acid.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Penta. (2024, April 24). Safety Data Sheet: Benzoic acid.
  • Chemsrc. (n.d.). This compound.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromosalicylic acid.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 5-(Bromoacetyl)-2-hydroxybenzamide.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Labbox. (n.d.). Safety Data Sheet: Benzoic acid AGR.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,5-dibromo-4-hydroxybenzoic acid.
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • Tokyo Chemical Industry. (2025, June 5). Safety Data Sheet: 3,5-Dibromosalicylaldehyde.
  • ThermoFisher Scientific. (2025, September 6). Safety Data Sheet: 5-Bromosalicylic acid.
  • Fisher Scientific. (2024, July 19). Safety Data Sheet: 4-Bromo-3,5-dihydroxybenzoic acid.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • ECHEMI. (n.d.). 2-bromo-5-hydroxybenzoic acid SDS, 58380-11-3 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.